molecular formula C12H11NO2S B018556 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid CAS No. 101736-22-5

2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid

Cat. No.: B018556
CAS No.: 101736-22-5
M. Wt: 233.29 g/mol
InChI Key: SZYXURFSAUXFNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid is a useful research compound. Its molecular formula is C12H11NO2S and its molecular weight is 233.29 g/mol. The purity is usually 95%.
The exact mass of the compound (5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-8-10(7-11(14)15)13-12(16-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYXURFSAUXFNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374988
Record name (5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101736-22-5
Record name (5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 101736-22-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The thiazole moiety is a privileged scaffold in numerous biologically active compounds, and the acetic acid functional group at the 4-position offers a key handle for further molecular elaboration and conjugation. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying chemical principles and rationale for the chosen synthetic strategy. The core of this synthesis is the classic Hantzsch thiazole synthesis, a powerful and versatile method for the construction of the thiazole ring.[1]

Strategic Overview of the Synthesis

The synthesis of this compound is strategically designed as a two-step process. The initial and key step is the construction of the thiazole ring via a Hantzsch-type condensation reaction. This is followed by a straightforward hydrolysis of the resulting ester to yield the final carboxylic acid product.

The overall synthetic pathway is depicted below:

Synthesis_Pathway Thiobenzamide Thiobenzamide Hantzsch Hantzsch Thiazole Synthesis Thiobenzamide->Hantzsch HaloKetoEster Ethyl 4-chloro-3-oxopentanoate HaloKetoEster->Hantzsch IntermediateEster Ethyl 2-(5-methyl-2-phenylthiazole-4-yl)acetate Hydrolysis Ester Hydrolysis IntermediateEster->Hydrolysis FinalAcid This compound Hantzsch->IntermediateEster Hydrolysis->FinalAcid

Caption: Overall synthetic pathway for this compound.

Part 1: Synthesis of Key Starting Materials

The success of the overall synthesis hinges on the availability and purity of the starting materials: thiobenzamide and ethyl 4-chloro-3-oxopentanoate.

Thiobenzamide

Thiobenzamide is a commercially available reagent. However, for instances where it needs to be synthesized in-house, a common method involves the reaction of benzonitrile with a sulfiding agent such as ammonium sulfide.[2]

Ethyl 4-chloro-3-oxopentanoate

This α-halo-γ-keto ester is the crucial component for introducing the 5-methyl and the 4-acetic acid ester moieties. It can be prepared from the readily available ethyl acetoacetate.

Protocol for the Synthesis of Ethyl 4-chloro-3-oxopentanoate:

A reported method for the preparation of ethyl 4-chloroacetoacetate involves the chlorination of ethyl acetoacetate with sulfuryl chloride.[3] A similar principle can be applied for the synthesis of the title compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl acetoacetate130.1413.0 g0.1
Sulfuryl chloride134.9713.5 g0.1
Dichloromethane (anhydrous)-100 mL-

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl and SO2), dissolve ethyl acetoacetate (13.0 g, 0.1 mol) in 100 mL of anhydrous dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add sulfuryl chloride (13.5 g, 0.1 mol) dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude ethyl 4-chloro-3-oxopentanoate, which can be purified by vacuum distillation.

Part 2: Hantzsch Thiazole Synthesis of Ethyl 2-(5-methyl-2-phenylthiazole-4-yl)acetate

The core of the synthesis is the Hantzsch reaction, which involves the condensation of thiobenzamide with ethyl 4-chloro-3-oxopentanoate to form the thiazole ring.[1]

Mechanism of the Hantzsch Thiazole Synthesis:

The reaction proceeds through a well-established mechanism involving nucleophilic attack of the sulfur atom of the thioamide onto the carbon bearing the halogen, followed by cyclization and dehydration.

Hantzsch_Mechanism Reactants Thiobenzamide + Ethyl 4-chloro-3-oxopentanoate Intermediate1 Nucleophilic Attack (S on C-Cl) Reactants->Intermediate1 Intermediate2 Cyclization (N on C=O) Intermediate1->Intermediate2 Intermediate3 Dehydration Intermediate2->Intermediate3 Product Ethyl 2-(5-methyl-2-phenylthiazole-4-yl)acetate Intermediate3->Product

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Detailed Experimental Protocol:

This protocol is adapted from a similar synthesis of a 2-amino-5-methylthiazole-4-yl acetate derivative.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Thiobenzamide137.2113.7 g0.1
Ethyl 4-chloro-3-oxopentanoate178.6117.9 g0.1
Ethanol-200 mL-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiobenzamide (13.7 g, 0.1 mol) in 200 mL of ethanol.

  • To this solution, add ethyl 4-chloro-3-oxopentanoate (17.9 g, 0.1 mol).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with a 5% aqueous solution of sodium bicarbonate (2 x 50 mL) followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude ethyl 2-(5-methyl-2-phenylthiazole-4-yl)acetate can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 3: Hydrolysis of Ethyl 2-(5-methyl-2-phenylthiazole-4-yl)acetate

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved through either acidic or basic catalysis.[5] Basic hydrolysis is often preferred as it is an irreversible reaction.

Detailed Experimental Protocol for Basic Hydrolysis:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2-(5-methyl-2-phenylthiazole-4-yl)acetate261.3326.1 g0.1
Sodium Hydroxide40.008.0 g0.2
Ethanol-100 mL-
Water-50 mL-
Hydrochloric Acid (concentrated)-As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 2-(5-methyl-2-phenylthiazole-4-yl)acetate (26.1 g, 0.1 mol) in a mixture of 100 mL of ethanol and 50 mL of water.

  • Add sodium hydroxide (8.0 g, 0.2 mol) to the solution.

  • Heat the mixture to reflux for 2-3 hours. The completion of the hydrolysis can be monitored by TLC.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of concentrated hydrochloric acid.

  • A precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol/water.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

Physicochemical Properties:

PropertyValue
CAS Number 101736-22-5[1][6]
Molecular Formula C12H11NO2S[1][6]
Molecular Weight 233.29 g/mol [1][6]

Expected Analytical Data:

  • ¹H NMR: Expected signals would include a singlet for the methyl group, a singlet for the methylene protons of the acetic acid moiety, aromatic protons corresponding to the phenyl group, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Signals corresponding to the methyl, methylene, aromatic, and thiazole ring carbons, as well as the carbonyl carbon of the carboxylic acid.

  • IR Spectroscopy: Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and C=N and C-S stretches of the thiazole ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound.

Conclusion

This technical guide has detailed a reliable and efficient synthetic route for the preparation of this compound. The strategy, centered around the Hantzsch thiazole synthesis, offers a high degree of convergence and utilizes readily accessible starting materials. The provided protocols are designed to be reproducible and can be scaled to meet the demands of research and development laboratories. The successful synthesis and characterization of this molecule will provide valuable opportunities for the exploration of its potential applications in the field of drug discovery.

References

2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid

Introduction

Welcome to a comprehensive technical guide on this compound. This document is designed for researchers, medicinal chemists, and drug development professionals who require a deep, practical understanding of this heterocyclic compound. The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and biologically active agents.[1][2] The specific molecule, this compound, combines the privileged phenylthiazole scaffold with a carboxylic acid moiety, making it a highly valuable building block for creating non-steroidal anti-inflammatory drugs (NSAIDs), antifungal agents, and other potential therapeutics.[3][4][5]

This guide moves beyond a simple recitation of facts. As a Senior Application Scientist, my objective is to provide not just the "what" but the "why"—exploring the causal relationships in its synthesis, the logic behind its characterization, and its potential in modern drug discovery. We will delve into its physicochemical properties, a robust synthetic protocol, detailed spectroscopic analysis, and critical safety considerations.

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound characterized by a central thiazole ring substituted at positions 2, 4, and 5. The phenyl group at position 2 and the acetic acid moiety at position 4 are key features that dictate its chemical reactivity and biological potential.

Core Properties

The fundamental physicochemical properties of this compound are summarized below. These values are critical for designing experimental conditions, from reaction solvent selection to purification and formulation.

PropertyValueSource(s)
CAS Number 101736-22-5[6][7][8][9][10]
Molecular Formula C₁₂H₁₁NO₂S[6][7]
Molecular Weight 233.29 g/mol [6][7]
Melting Point 135-137 °C[7]
Boiling Point (Predicted) 435.1 ± 37.0 °C[7]
Density (Predicted) 1.287 ± 0.06 g/cm³[7]
pKa (Predicted) 4.44 ± 0.10[7]
Appearance Solid
Chemical Structure

The structural arrangement of the molecule is the foundation of its properties. The diagram below illustrates the connectivity of the phenyl, methyl, and acetic acid groups to the thiazole core.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound can be efficiently achieved via a Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring. This is followed by ester hydrolysis to yield the final carboxylic acid.

Synthetic Pathway Overview

The workflow begins with the reaction of thiobenzamide with a halo-ketone intermediate, ethyl 2-chloroacetoacetate, to form the thiazole ring. The resulting ester is then hydrolyzed under basic conditions to produce the target acid.

SynthesisWorkflow start Starting Materials: Thiobenzamide & Ethyl 2-chloroacetoacetate reaction1 Step 1: Hantzsch Thiazole Synthesis (Cyclocondensation) start->reaction1 intermediate Intermediate: Ethyl 2-(5-methyl-2-phenylthiazol-4-yl)acetate reaction1->intermediate reaction2 Step 2: Ester Hydrolysis (e.g., NaOH, EtOH/H₂O) intermediate->reaction2 product Final Product: This compound reaction2->product purification Purification: Acid-base workup & Recrystallization product->purification

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes checks and expected outcomes to ensure the reaction is proceeding as intended before moving to the next stage.

Step 1: Synthesis of Ethyl 2-(5-methyl-2-phenylthiazol-4-yl)acetate

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiobenzamide (10 mmol) in 100 mL of absolute ethanol.

  • Initiation of Reaction: To the stirred solution, add ethyl 2-chloroacetoacetate (11 mmol, 1.1 equivalents). The slight excess of the chloro-ester ensures complete consumption of the thiobenzamide.

  • Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

    • Causality: The elevated temperature provides the necessary activation energy for the nucleophilic attack of the sulfur atom of thiobenzamide on the electrophilic carbon of the chloro-ester, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the thiobenzamide spot and the appearance of a new, higher Rf product spot indicates completion.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol. Dissolve the resulting residue in ethyl acetate (150 mL) and wash sequentially with 1M sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ester.

Step 2: Hydrolysis to this compound

  • Reagent Preparation: Dissolve the crude ethyl ester from Step 1 in a mixture of ethanol (80 mL) and water (20 mL). Add sodium hydroxide (20 mmol, 2 equivalents) to the solution.

  • Reaction Execution: Heat the mixture to reflux for 2-3 hours.

    • Causality: The hydroxide ions act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This saponification reaction cleaves the ester bond, forming the sodium salt of the carboxylic acid.

  • Monitoring: Monitor the reaction via TLC until the ester spot is completely consumed.

  • Workup and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow, dropwise addition of 2M hydrochloric acid. A precipitate of the target carboxylic acid should form.

    • Trustworthiness: The formation of a precipitate upon acidification is a strong visual confirmation that the hydrolysis was successful and the desired water-insoluble acid has been generated from its soluble salt form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. For higher purity, recrystallize the crude product from an appropriate solvent system, such as ethanol/water.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic methods. The following data are predicted based on the known effects of the functional groups present in the molecule.

TechniquePredicted Observations
¹H NMR - Phenyl Protons: Multiplets in the range of δ 7.4-8.0 ppm. Protons ortho to the thiazole ring will likely be further downfield. - Methylene Protons (-CH₂-): A singlet around δ 3.7-3.9 ppm. - Methyl Protons (-CH₃): A singlet around δ 2.4-2.6 ppm. - Carboxylic Acid Proton (-COOH): A broad singlet, typically > δ 10 ppm, which is exchangeable with D₂O.
¹³C NMR - Carbonyl Carbon (-COOH): Signal expected around δ 170-175 ppm. - Thiazole Carbons: C2 (attached to phenyl) ~165-170 ppm; C4 ~145-150 ppm; C5 ~125-130 ppm. - Phenyl Carbons: Signals in the aromatic region, δ 125-135 ppm. - Methylene Carbon (-CH₂-): Signal around δ 30-35 ppm. - Methyl Carbon (-CH₃): Signal around δ 10-15 ppm.
IR Spectroscopy - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[11] - C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.[11] - C=N and C=C Stretches (Thiazole/Aromatic): Medium to strong bands in the 1450-1610 cm⁻¹ region. - C-H Stretches (Aromatic/Alkyl): Signals just above and below 3000 cm⁻¹.
Mass Spectrometry (EI) - Molecular Ion (M⁺): A peak at m/z = 233. - Key Fragment: A prominent peak at m/z = 188, corresponding to the loss of the carboxyl group (-COOH, 45 Da).

Applications and Research Interest

The true value of this compound lies in its potential as a molecular scaffold in drug discovery.

  • Anti-inflammatory Agents: The acetic acid side chain is a classic pharmacophore found in many NSAIDs (e.g., Diclofenac, Indomethacin). Research has shown that attaching this moiety to various heterocyclic cores, including phenylthiazoles, can yield potent anti-inflammatory and analgesic agents with potentially reduced ulcerogenicity compared to standards.[3][5]

  • Antifungal Drug Development: The 2-phenylthiazole core is present in approved antifungal drugs like isavuconazole.[4] This scaffold is known to target fungal enzymes such as lanosterol 14α-demethylase (CYP51).[4] The carboxylic acid handle on this molecule allows for its elaboration into more complex derivatives to explore new antifungal candidates.

  • Anticancer Research: Thiazole derivatives have been extensively investigated for their anticancer properties, demonstrating activities against various cancer cell lines.[2][12] This compound can serve as a starting point for synthesizing novel amide or ester derivatives to screen for cytotoxic effects.

Safety and Handling

As with any laboratory chemical, proper handling is paramount. The safety information is derived from data sheets for the compound and structurally related carboxylic acids.[6][13][14]

Hazard CategoryGHS Information
Pictograms GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[6] H315: Causes skin irritation.[6][15] H319: Causes serious eye irritation.[6][15] H335: May cause respiratory irritation.[6][15]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[6][15] P280: Wear protective gloves/protective clothing/eye protection/face protection.[15] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[15] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][15]
Handling and Storage Protocol
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[13] Keep the container tightly sealed.

  • Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal.

Conclusion

This compound is more than just a chemical compound; it is a versatile platform for innovation in medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and the proven biological relevance of its structural motifs make it an attractive starting point for developing next-generation therapeutics. This guide has provided the in-depth technical knowledge required to confidently handle, synthesize, and utilize this compound in a research and development setting.

References

2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid CAS number 101736-22-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid (CAS: 101736-22-5): A PPARγ Agonist Scaffold for Metabolic Disease Research

Executive Summary

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound belonging to the phenylthiazole acid class. With its structural significance and potential as a modulator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), this molecule stands as a key intermediate and research tool in the development of therapeutics for metabolic disorders such as type 2 diabetes and dyslipidemia. We will delve into its physicochemical properties, a robust synthesis protocol, its molecular mechanism of action, and detailed methodologies for its in vitro evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction: The Phenylthiazole Scaffold in Modern Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active agents.[1] Its derivatives are known to exhibit a vast spectrum of activities, including anticancer, anti-inflammatory, and antifungal properties.[2][3][4] Within this family, compounds featuring a phenylthiazole core have garnered significant attention for their role in modulating metabolic pathways.[5]

This compound is a member of this class that holds particular promise due to its potential agonistic activity on PPARγ.[6] PPARγ is a ligand-activated transcription factor and a master regulator of glucose and lipid homeostasis, making it a validated and highly valuable target for anti-diabetic drugs.[6][7] The therapeutic potential of PPARγ ligands is well-established, with the thiazolidinedione class of drugs being a prime example.[5] This guide provides the foundational knowledge and practical protocols required to effectively work with and explore the therapeutic potential of this compound.

Physicochemical & Safety Profile

A thorough understanding of a compound's physical and chemical properties is the bedrock of successful experimentation. These properties dictate storage, handling, and formulation strategies.

Key Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 101736-22-5[8][9]
Molecular Formula C₁₂H₁₁NO₂S[10]
Molecular Weight 233.29 g/mol [10]
Melting Point 135-137 °C
Appearance Solid[5]
IUPAC Name (5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid[9]
Stability and Handling

From a chemical reactivity standpoint, this compound is incompatible with strong oxidizing agents, as well as strong acids and bases. For laboratory use, it should be handled in a well-ventilated area, and personnel should use appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves. Although comprehensive toxicological data is not available, the material is considered an irritant to mucous membranes and the upper respiratory tract and may be harmful if ingested or inhaled.[11]

Synthesis and Analytical Characterization

A reliable and reproducible synthesis is critical for obtaining high-purity material for biological evaluation. The following section outlines a common and effective synthetic route for phenylthiazole acids, adapted from established literature precedents.[12]

Representative Synthesis Workflow

The synthesis can be logically broken down into two primary stages: the formation of the core thiazole ring via Hantzsch thiazole synthesis, followed by the installation of the acetic acid moiety.

cluster_0 Stage 1: Thiazole Ring Formation cluster_1 Stage 2: Acetic Acid Moiety Installation A α-Bromoacetophenone Intermediate C 2-Amino-phenylthiazole Core A->C Hantzsch Synthesis (Reflux in Ethanol) B Thiourea B->C E Final Product: This compound C->E Condensation (Pyridine) D Succinic Anhydride D->E

Caption: General synthesis workflow for phenylthiazole acids.

Detailed Synthesis Protocol

This protocol provides a practical, step-by-step guide for laboratory synthesis.

Materials & Reagents:

  • α-bromoacetophenone derivative

  • Thiourea

  • Anhydrous Ethanol

  • Succinic Anhydride

  • Pyridine

  • Hydrochloric Acid (1 M)

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer and heating mantle

Procedure:

Step 1: Synthesis of the 2-Amino-phenylthiazole Intermediate [12]

  • To a round-bottom flask equipped with a reflux condenser, add the appropriate α-bromoacetophenone (1.0 eq) and thiourea (1.05 eq).

  • Add anhydrous ethanol as the solvent to create a solution with a concentration of approximately 0.4 M.

  • Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of solution.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry to yield the pivotal phenylthiazol-2-amine intermediate.

Step 2: Condensation to Form the Final Phenylthiazole Acid [12]

  • In a separate flask, dissolve the 2-amino-phenylthiazole intermediate (1.0 eq) in pyridine.

  • Add succinic anhydride (1.1 eq) portion-wise to the solution while stirring.

  • Heat the mixture gently (e.g., 50-60 °C) and stir for 4-6 hours, monitoring by TLC.

  • After cooling, carefully acidify the reaction mixture with 1 M hydrochloric acid until the product precipitates.

  • Collect the crude product by vacuum filtration, wash thoroughly with water to remove pyridine salts, and dry.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is essential.

  • ¹H NMR: Will confirm the proton environment, showing characteristic peaks for the methyl group, the methylene protons of the acetic acid, and the aromatic protons of the phenyl ring.[13]

  • Mass Spectrometry (MS): Will verify the molecular weight of 233.29 g/mol .[12][14]

  • Infrared Spectroscopy (IR): Will show characteristic absorption bands for the carboxylic acid C=O and O-H stretches.[13]

  • High-Performance Liquid Chromatography (HPLC): Is the gold standard for determining the purity of the final compound.

Mechanism of Action: A PPARγ Agonist

The primary therapeutic hypothesis for this compound and its analogs is their function as agonists for the PPARγ nuclear receptor.[6]

The PPAR Signaling Pathway

PPARs are ligand-activated transcription factors that play a central role in metabolism.[7] Upon binding to a ligand, such as a fatty acid or a synthetic agonist, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[7]

cluster_0 Cytoplasm / Nucleus cluster_1 Gene Promoter Region Ligand Phenylthiazole Acid Ligand PPAR PPARγ Ligand->PPAR Binds Complex PPARγ-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Genes Target Genes (e.g., Adiponectin, GLUT4) PPRE->Genes Regulates Transcription Response Metabolic Response: ↑ Insulin Sensitivity ↑ Glucose Uptake ↑ Lipid Metabolism Genes->Response

Caption: Simplified PPARγ signaling pathway.

Activation of PPARγ leads to increased expression of genes involved in insulin signaling, glucose uptake (like GLUT4), and fatty acid metabolism and storage.[7] This transcriptional regulation is the molecular basis for the insulin-sensitizing and lipid-lowering effects observed with PPARγ agonists.

Evidence for Phenylthiazole Acids as PPARγ Agonists

While specific activity data for CAS 101736-22-5 is not prominently available in the reviewed literature, a comprehensive study on a series of structurally related phenylthiazole acids provides strong evidence for this mechanism.[6] In this study, compounds were evaluated for their ability to activate PPARγ. One potent analog, compound 4t, demonstrated an EC₅₀ of 0.75 ± 0.20 μM, a potency comparable to the well-known anti-diabetic drug Rosiglitazone (EC₅₀ 0.83 ± 0.14 μM).[6] Molecular docking simulations further supported these findings, showing that the phenylthiazole acid scaffold fits snugly within the ligand-binding pocket of the PPARγ protein, forming key interactions with active site residues.[6]

In Vitro Evaluation: A Practical Guide

To empirically determine the activity of this compound on PPARγ, a robust and reproducible assay is required. The fluorescence polarization (FP) based ligand screening assay is a convenient and powerful method for this purpose.[6][12]

FP-Based PPARγ Ligand Screening Assay Workflow

This assay measures the displacement of a fluorescently-labeled PPARγ ligand (probe) by a test compound. A high-affinity test compound will displace the probe, leading to a decrease in the fluorescence polarization signal.

cluster_data Data Interpretation Prep 1. Prepare Reagents: - PPARγ LBD Protein - Fluorescent Probe - Test Compound Dilutions Incubate 2. Incubate Components: Mix Protein, Probe, and Test Compound in assay buffer. Prep->Incubate Measure 3. Measure Fluorescence Polarization on a plate reader. Incubate->Measure Analyze 4. Data Analysis: Plot FP signal vs. Compound Concentration. Calculate EC₅₀/IC₅₀. Measure->Analyze HighFP High FP Signal: Probe is bound. Weak or no competition. Analyze->HighFP Low Concentration LowFP Low FP Signal: Probe is displaced. Strong competition by test compound. Analyze->LowFP High Concentration

Caption: Workflow for a Fluorescence Polarization (FP) competition assay.

Detailed Experimental Protocol

Principle: The assay quantifies the interaction between the test compound and the Ligand Binding Domain (LBD) of PPARγ. When the small fluorescent probe is bound to the large PPARγ protein, it tumbles slowly in solution, resulting in a high FP value. When the test compound displaces the probe, the now-free probe tumbles rapidly, resulting in a low FP value.

Materials & Equipment:

  • Recombinant human PPARγ-LBD protein

  • Fluorescent PPARγ ligand probe (e.g., a fluormone)

  • Assay Buffer (e.g., PBS with 0.01% Tween-20)

  • Test Compound: this compound, dissolved in DMSO

  • Positive Control: Rosiglitazone

  • Black, low-volume 384-well assay plates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare Compound Plate: Create a serial dilution of the test compound and positive control in DMSO. Typically, an 11-point, 3-fold dilution series is effective, starting from a high concentration (e.g., 10 mM).

  • Dispense Compound: Transfer a small volume (e.g., <1 µL) of the diluted compounds from the DMSO plate to the black assay plate. Include wells with DMSO only for "no inhibition" controls.

  • Prepare Master Mix: Prepare a master mix of PPARγ-LBD and the fluorescent probe in assay buffer at their optimal concentrations (determined via preliminary titration experiments).

  • Initiate Reaction: Dispense the master mix into all wells of the assay plate.

  • Incubation: Seal the plate, centrifuge briefly to ensure all components are mixed, and incubate at room temperature for a defined period (e.g., 1-2 hours), protected from light.

  • Read Plate: Measure the fluorescence polarization on a compatible plate reader.

Data Analysis:

  • Normalize the data using the high (DMSO only) and low (a saturating concentration of positive control) controls.

  • Plot the normalized FP signal against the logarithm of the test compound concentration.

  • Fit the resulting dose-response curve to a four-parameter logistic equation to determine the EC₅₀ (or IC₅₀) value, which represents the concentration of the compound required to displace 50% of the fluorescent probe.

Therapeutic Potential and Future Directions

The potential of this compound as a PPARγ agonist positions it as a valuable tool for research into:

  • Type 2 Diabetes: By improving insulin sensitivity and glucose metabolism.[6][15]

  • Dyslipidemia: By regulating genes involved in fatty acid uptake and triglyceride metabolism.[15]

  • Metabolic Syndrome: Addressing a cluster of conditions including obesity, high blood pressure, and insulin resistance.[15]

Furthermore, the broader phenylthiazole scaffold has demonstrated utility in other therapeutic areas, including oncology and inflammation.[3][16][17] This suggests that this compound could serve as a versatile starting point for developing new chemical entities targeting a range of diseases. Future work should focus on comprehensive preclinical evaluation, including ADME/Tox profiling and in vivo efficacy studies in relevant animal models of metabolic disease.

Conclusion

This compound is more than just a chemical intermediate; it is a well-defined molecular probe for the PPARγ nuclear receptor. Its straightforward synthesis, combined with the clear therapeutic relevance of its biological target, makes it an attractive scaffold for academic and industrial drug discovery programs. The protocols and insights provided in this guide offer a solid foundation for researchers to unlock the full potential of this promising compound in the ongoing search for novel treatments for metabolic diseases.

References

The Pharmacological Versatility of 2-Phenylthiazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 2-Phenylthiazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets, leading to diverse pharmacological activities. The 2-phenylthiazole core is a prominent member of this esteemed group. This heterocyclic motif, characterized by a phenyl ring attached to a thiazole ring at the 2-position, serves as a versatile template for the design and development of novel therapeutic agents. Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antifungal, anti-inflammatory, and antibacterial properties.[1][2] The presence of the 2-phenylthiazole structure is notably found in FDA-approved antifungal drugs like isavuconazole, underscoring its clinical significance.[1] This guide provides an in-depth technical exploration of the multifaceted biological activities of 2-phenylthiazole derivatives, offering insights into their mechanisms of action, methodologies for their biological evaluation, and a summary of key structure-activity relationships.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant body of research has focused on the potential of 2-phenylthiazole derivatives as anticancer agents.[2][3][4] These compounds have demonstrated cytotoxicity against a variety of human cancer cell lines, including breast, colon, and lung cancer.[3][4]

Mechanism of Action

The anticancer effects of 2-phenylthiazole derivatives are often attributed to their ability to interfere with critical cellular processes involved in cancer progression. While the precise mechanisms can vary depending on the specific substitutions on the scaffold, several key targets have been identified. Some derivatives have been shown to induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells.[2] Mechanistic studies have revealed that some compounds can arrest the cell cycle at the G2/M phase and trigger early-stage apoptosis.[4] Furthermore, inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels that supply tumors), has been identified as a potential mechanism for the anticancer activity of certain 2-phenylthiazole derivatives.[5]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

A standard method to evaluate the anticancer potential of 2-phenylthiazole derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[5]

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 × 10^3 cells/well) and allowed to adhere overnight.[5]

  • Compound Treatment: The synthesized 2-phenylthiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations of the compounds. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug) are also included.

  • Incubation: The plates are incubated for a specific period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.[5]

Visualization of the MTT Assay Workflow

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding add_compounds Treat Cells with Compounds cell_seeding->add_compounds compound_prep Prepare Compound Dilutions compound_prep->add_compounds incubation Incubate for 48-72h add_compounds->incubation add_mtt Add MTT Reagent incubation->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow of the in vitro cytotoxicity MTT assay.

Quantitative Data Summary: Anticancer Activity
Compound IDCancer Cell LineIC50 (µM)Reference
5b HT29 (Colon)2.01[4]
27 HepG2 (Liver)0.62[4]
4c MCF-7 (Breast)2.57[5]
Compound 7 T47D (Breast)5 µg/mL[2]
3-fluoro analog T47D, Caco-2, HT-29< 10 µg/mL[3]

Antimicrobial Activity: Combating Pathogenic Microbes

2-Phenylthiazole derivatives have also emerged as promising candidates in the fight against microbial infections, exhibiting both antifungal and antibacterial properties.[6][7][8]

Antifungal Activity

The antifungal potential of 2-phenylthiazole derivatives is particularly noteworthy, with some compounds showing potent activity against a range of fungal pathogens, including clinically relevant species like Candida albicans and fluconazole-resistant strains.[1][6]

Mechanism of Action: A key target for the antifungal action of these compounds is the enzyme lanosterol 14α-demethylase (CYP51).[1][6] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting CYP51, 2-phenylthiazole derivatives disrupt the integrity of the fungal cell membrane, leading to fungal cell death.[6]

Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing

The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

Step-by-Step Methodology:

  • Fungal Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640).

  • Compound Dilution: The 2-phenylthiazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension. A growth control (no compound) and a sterility control (no inoculum) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.[1]

Antibacterial Activity

Several 2-phenylthiazole derivatives have demonstrated activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[8][9]

Structure-Activity Relationship Insights: Modifications to the 2-phenylthiazole scaffold have been explored to enhance antibacterial potency and improve pharmacokinetic properties. For instance, replacing a hydrolyzable Schiff-base moiety with a more stable pyrimidine ring has led to second-generation analogs with improved profiles.[8][9] Introducing cyclic amines to the lipophilic side chain has been shown to significantly enhance aqueous solubility while maintaining antibacterial activity against MRSA.[10]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases, and there is a continuous search for novel anti-inflammatory agents. 2-Phenylthiazole derivatives have shown promise in this area.[11][12][13]

Mechanism of Action

The anti-inflammatory effects of these compounds can be mediated through various mechanisms. One key target is the myeloid differentiation primary response protein 88 (MyD88), an essential adapter protein in the Toll-like receptor (TLR) signaling pathway, which plays a crucial role in the innate immune response and inflammation.[11] Some 2-amino-4-phenylthiazole analogs have been identified as inhibitors of MyD88 homodimerization, thereby preventing downstream inflammatory signaling.[11] Another mechanism involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation.[13]

Experimental Protocol: In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a widely used in vitro model to screen for anti-inflammatory activity.

Step-by-Step Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium and maintained in a humidified incubator.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Compound Treatment: Cells are pre-treated with various concentrations of the 2-phenylthiazole derivatives for a short period (e.g., 1 hour).

  • LPS Stimulation: Inflammation is induced by adding LPS to the cell culture medium.

  • Incubation: The plates are incubated for a specified time (e.g., 24 hours).

  • Measurement of Inflammatory Mediators: The cell culture supernatants are collected to measure the levels of pro-inflammatory mediators, such as nitric oxide (NO) using the Griess reagent, or prostaglandins (e.g., PGE2) using an enzyme immunoassay (EIA).[13]

  • Data Analysis: The inhibitory effect of the compounds on the production of inflammatory mediators is calculated relative to the LPS-stimulated control.

Visualization of the MyD88 Inhibition Pathway

MyD88_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88_dimer MyD88 Homodimer TLR4->MyD88_dimer recruits & activates Inflammation Inflammatory Response MyD88_dimer->Inflammation downstream signaling Phenylthiazole 2-Phenylthiazole Derivative Phenylthiazole->MyD88_dimer inhibits dimerization

Caption: Inhibition of the MyD88-dependent inflammatory pathway.

Other Notable Biological Activities

Beyond the major areas discussed above, 2-phenylthiazole derivatives have demonstrated a range of other interesting biological activities, highlighting their therapeutic potential.

  • Cholinesterase Inhibition: Certain 2-phenylthiazole derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine.[14] This makes them potential candidates for the treatment of Alzheimer's disease.[14]

  • Anthelmintic Activity: Some 2-amino-4-phenylthiazole derivatives have shown significant anthelmintic activity against earthworms, suggesting their potential as treatments for parasitic worm infections.[7]

Conclusion and Future Perspectives

The 2-phenylthiazole scaffold has proven to be a remarkably versatile platform for the development of new therapeutic agents with a wide spectrum of biological activities. The research highlighted in this guide demonstrates the potential of these compounds in oncology, infectious diseases, and inflammatory conditions. Future efforts in this field should focus on the continued exploration of structure-activity relationships to optimize potency and selectivity, as well as in-depth mechanistic studies to fully elucidate their modes of action. Furthermore, a greater emphasis on the evaluation of pharmacokinetic and toxicological profiles will be crucial for the successful translation of these promising compounds from the laboratory to the clinic.

References

discovery and history of thiazole-based anti-inflammatory agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Thiazole-Based Anti-inflammatory Agents

Foreword: The Enduring Scaffold

As a Senior Application Scientist, one rarely encounters a molecular scaffold with the sheer versatility and resilience of the thiazole ring. Its journey from a simple heterocyclic compound to the core of numerous clinically significant drugs is a testament to the elegance of medicinal chemistry. This guide is designed for fellow researchers and drug development professionals, aiming to provide not just a historical account, but a narrative of scientific reasoning, experimental evolution, and the hard-won insights gained in the pursuit of potent and safe anti-inflammatory agents. We will explore the causality behind key discoveries, the validation inherent in robust experimental design, and the foundational literature that underpins this important therapeutic class.

Part 1: Early Recognition and the Dawn of Synthesis

The story of thiazole in medicine is deeply rooted in its presence in natural products, most notably Vitamin B1 (Thiamine).[1][2] The initial recognition of the thiazole moiety as a biologically compatible and active structure spurred chemists to develop methods for its synthesis. The foundational work by Hofmann and Hantzsch laid the groundwork for thiazole chemistry.[2] The Hantzsch thiazole synthesis, involving the reaction of an α-haloketone with a thioamide, remains a cornerstone of heterocyclic chemistry due to its reliability and versatility.[2][3]

This early work was not directly aimed at inflammation, but it provided the essential chemical toolkit. It allowed for the systematic creation of a library of thiazole derivatives, a necessary prerequisite for any large-scale screening or rational drug design effort. The ability to predictably substitute at various positions on the ring was the critical first step toward understanding its structure-activity relationship (SAR).

Core Protocol: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic condensation reaction that forms the thiazole ring. Its elegance lies in its straightforward assembly of the core scaffold from readily available precursors.

Methodology:

  • Reactant Preparation: Equimolar amounts of a substituted α-haloketone (e.g., 2-chloro-1-phenylethanone) and a thioamide (e.g., thiourea) are dissolved in a suitable solvent, typically a lower alcohol like ethanol or methanol.

  • Reaction Initiation: The mixture is refluxed for a period ranging from 2 to 24 hours. The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the product.[4][5]

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is often removed under reduced pressure. The resulting crude product may precipitate out or can be extracted using an appropriate organic solvent after neutralization.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure thiazole derivative.[4] Purity and structure are confirmed using techniques like melting point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]

Hantzsch_Synthesis Reactants α-Haloketone + Thioamide Solvent Reflux in Ethanol Reactants->Solvent Intermediate Condensation Intermediate Solvent->Intermediate Product 2,4-Disubstituted Thiazole Intermediate->Product Cyclization & Dehydration

Caption: The Hantzsch synthesis workflow.

Part 2: The Leap to Anti-Inflammatory Activity

Inflammation is a complex biological response involving a cascade of molecular signals, primarily driven by the arachidonic acid pathway.[6] This pathway, featuring the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, became a prime target for anti-inflammatory drug discovery.[6][7] The initial discovery of thiazole's potential in this arena was driven by screening programs that identified its derivatives as having appreciable anti-inflammatory activity.[5][8]

Mechanism of Action: Targeting the Arachidonic Acid Cascade

The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes, which exist in two main isoforms: COX-1 (constitutively expressed, involved in homeostatic functions like gastric protection) and COX-2 (inducible, upregulated at sites of inflammation).[1] Early thiazole-based agents, like many first-generation NSAIDs, were non-selective. However, the field evolved toward designing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with COX-1 inhibition.[6]

Meloxicam is a prominent example of a thiazole-containing NSAID that shows preferential, though not exclusive, inhibition of COX-2.[2][9] More recent research has focused on developing thiazole derivatives that act as dual inhibitors of both COX-2 and 5-LOX, offering a broader spectrum of anti-inflammatory action by blocking both prostaglandin and leukotriene synthesis.[6][10][11]

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_pathways Enzymatic Pathways MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Stimulus COX COX-1 / COX-2 Enzymes AA->COX LOX 5-LOX Enzyme AA->LOX Prostaglandins Prostaglandins (Inflammation, Pain) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Thiazole_COX Thiazole-Based COX Inhibitors (e.g., Meloxicam) Thiazole_COX->COX Inhibits Thiazole_Dual Thiazole-Based Dual COX/LOX Inhibitors Thiazole_Dual->COX Inhibits Thiazole_Dual->LOX Inhibits

Caption: Inhibition of the Arachidonic Acid Cascade.

Beyond COX/LOX, studies have revealed that thiazole derivatives can modulate other inflammatory pathways. Certain compounds have been shown to inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), often in response to stimuli like lipopolysaccharide (LPS).[12][13] Others have demonstrated potential as inhibitors of inducible nitric oxide synthase (iNOS), reducing the synthesis of nitric oxide, a key inflammatory mediator.[14]

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

The ability to synthesize a wide array of thiazole derivatives allowed for systematic investigation into how specific structural modifications impact anti-inflammatory potency. This is the core of medicinal chemistry: optimizing a lead compound to enhance efficacy and reduce toxicity.

Analogue-based drug design has been a powerful strategy. For instance, researchers have used Darbufelone (a dual COX/LOX inhibitor) as a lead molecule to design new 4-benzyl-1,3-thiazole derivatives.[10] Similarly, the structure of Romazarit was used as a basis for designing side chains at the 2-position of the thiazole scaffold.[10] A critical insight from this work was the use of an NH linker as a bioisosteric replacement to improve metabolic stability and avoid toxic moieties that led to the withdrawal of Romazarit.[10]

Table 1: Summary of Key Structure-Activity Relationships for Thiazole-Based Anti-inflammatory Agents

Position of SubstitutionSubstituent TypeEffect on ActivityRationale / ObservationReference(s)
Position 2 Amide GroupBasis for new derivativesAcotiamide structure served as a basis for synthesizing amides, amines, and imines with potential activity.[12]
Position 2 Carbalkoxy amino side chainHigher activity than phenyl aminoOptimization at this position is crucial for eliciting better biological activity.[10]
Position 2 2-pyridyl hydrazinyl residueEnhanced antimalarial activityDemonstrates the broad biological potential of substitutions at this position.[15]
Phenyl Ring (attached) Nitro group (-NO2)Increased activityNitro-substituted thiazole derivatives performed better than the standard drug Nimesulide in rat paw edema assays.[4][5]
Phenyl Ring (attached) Nature and position of substituentModulates activityThe specific substituent and its location (ortho, meta, para) on an attached benzene ring significantly impact potency.[1]
Fused Ring System Thiazolo[3,2-a]pyrimidinePotent inhibition of IL-6 & TNF-αFusing the thiazole ring into a larger heterocyclic system can yield compounds with specific cytokine-inhibitory activity.[13]

Part 4: Preclinical Evaluation - Validating Efficacy and Mechanism

Moving from a promising chemical structure to a viable drug candidate requires rigorous preclinical testing. For anti-inflammatory agents, this involves a combination of in vitro enzymatic assays and in vivo models of inflammation.

Core Protocol: Carrageenan-Induced Rat Paw Edema Assay

This is the most widely used primary in vivo screen for acute anti-inflammatory activity. Its enduring use is due to its high reproducibility and its ability to detect the effects of inhibitors of prostaglandin synthesis.

Methodology:

  • Animal Acclimatization & Grouping: Wistar rats are acclimatized to laboratory conditions. They are then divided into several groups: a control group, a standard group (receiving a known NSAID like Nimesulide), and test groups (receiving different doses of the synthesized thiazole compounds).[4][5]

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Dosing: The control group receives the vehicle (e.g., saline or a suspension agent). The standard and test groups receive their respective compounds, typically via oral gavage, 1 hour before the induction of inflammation.

  • Induction of Edema: A 0.1 mL injection of 1% carrageenan solution in saline is administered into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: The paw volume is measured again at specific time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).[5]

  • Data Analysis: The volume of edema is calculated as the difference between the paw volume at each time point and the baseline volume. The percentage inhibition of edema is calculated for the standard and test groups relative to the control group.

InVivo_Workflow Start Animal Grouping (Control, Standard, Test) Step1 Baseline Paw Volume Measurement Start->Step1 Step2 Administer Vehicle, Standard, or Test Compound Step1->Step2 Step3 Induce Edema (Sub-plantar Carrageenan Injection) Step2->Step3 1 hour post-dosing Step4 Measure Paw Volume at 1h, 2h, 3h, 4h Step3->Step4 Step5 Calculate Edema Volume & % Inhibition vs. Control Step4->Step5 End Determine Efficacy Step5->End

Caption: Workflow for the Carrageenan-Induced Edema Assay.

In Vitro Mechanistic Assays

To confirm the molecular target, in vitro assays are essential.

  • COX/LOX Inhibition Assays: These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified COX-1, COX-2, and 5-LOX. This allows for the determination of IC₅₀ values and selectivity ratios.[1]

  • Cytokine Release Assays: Macrophages or other immune cells are stimulated with LPS in the presence or absence of the test compound. The concentration of cytokines like TNF-α and IL-6 in the cell supernatant is then measured using ELISA, providing a direct measure of the compound's effect on inflammatory signaling.[13]

Part 5: Conclusion and Future Directions

The history of thiazole-based anti-inflammatory agents is a compelling narrative of how a simple heterocyclic scaffold can be rationally modified to create a diverse range of therapeutic agents. The journey from the Hantzsch synthesis to the development of selective COX-2 inhibitors and multi-target agents highlights the progress of medicinal chemistry.[2][7] The research demonstrates a clear progression: identification of a biologically active core, synthesis of derivatives, screening for activity, elucidation of mechanism, and optimization of the lead structure to improve the therapeutic index.[4][6][10]

Future research will likely focus on developing compounds with even greater target specificity and novel mechanisms of action, potentially targeting downstream signaling pathways like JAK-STAT or MAPK.[6] The inherent versatility of the thiazole ring ensures that it will remain a privileged scaffold in the ongoing quest for safer and more effective anti-inflammatory drugs.

References

A Technical Guide to the ¹H and ¹³C NMR Structural Elucidation of 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of novel chemical entities in pharmaceutical and chemical research. This guide provides an in-depth technical overview of the principles, experimental protocols, and spectral interpretation for the complete ¹H and ¹³C NMR analysis of 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid. By examining the predicted chemical shifts, coupling constants, and through-bond correlations, we present a comprehensive workflow for the structural verification of this substituted thiazole derivative. This document serves as a practical reference for scientists engaged in the characterization of complex heterocyclic molecules.

Introduction: The Role of NMR in Characterizing Heterocyclic Scaffolds

The thiazole ring, fused with various substituents, is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including anti-inflammatory drugs like Meloxicam and anticancer agents such as Bleomycin.[1] The compound this compound is a key synthetic intermediate whose precise molecular geometry dictates its reactivity and potential biological activity.

Unambiguous structural confirmation is therefore a critical checkpoint in the drug development pipeline. High-resolution ¹H and ¹³C NMR spectroscopy, often complemented by techniques like Distortionless Enhancement by Polarization Transfer (DEPT), provides a detailed atomic-level map of the molecule. This allows for the confident assignment of its constitution and ensures the integrity of subsequent research and development efforts. This guide will walk through the complete process, from sample preparation to final spectral interpretation.

Foundational NMR Principles for Substituted Thiazoles

A robust interpretation of the NMR spectra for this compound requires an understanding of the key factors that influence nuclear shielding and chemical shifts (δ) in this specific structure.

  • Aromaticity and Ring Currents: Both the thiazole and phenyl rings are aromatic systems. When placed in a magnetic field, their delocalized π-electrons induce a diamagnetic ring current, which strongly deshields the protons attached to the rings, causing them to resonate at higher chemical shifts (typically > 7 ppm) than non-aromatic protons.[1]

  • Inductive and Resonance Effects of Substituents:

    • Phenyl Group (at C2): Acts as an electron-withdrawing group via induction and influences the electron density of the thiazole ring through resonance, affecting the chemical shifts of the thiazole carbons.

    • Methyl Group (at C5): This is an electron-donating group, which increases the electron density at C5 of the thiazole ring, causing a shielding effect (upfield shift) on this carbon.

    • Acetic Acid Moiety (at C4): The carboxylic acid and the adjacent methylene group are electron-withdrawing, which will deshield the neighboring C4 of the thiazole ring. The methylene protons are expected to appear at a chemical shift influenced by both the aromatic thiazole ring and the carboxylic acid group.[2]

  • The Carboxylic Acid Proton: The proton of the -COOH group is highly deshielded due to hydrogen bonding and anisotropy. It typically appears as a broad singlet at a very downfield chemical shift, often between 10-13 ppm, and its signal will disappear upon exchange with deuterium oxide (D₂O).[2][3][4]

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of the final data is fundamentally dependent on a meticulous experimental approach. The following protocol outlines a self-validating system for acquiring publication-quality ¹H and ¹³C NMR spectra.

Protocol 1: NMR Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. For a carboxylic acid, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high polarity and ability to form hydrogen bonds, ensuring the acidic proton is observable. Chloroform-d (CDCl₃) can also be used, but solubility may be lower.[5]

  • Sample Weighing: Accurately weigh 5-10 mg of purified this compound.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) within a clean vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[6] Alternatively, the residual solvent peak can be used for calibration (e.g., DMSO-d₆ at δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

  • Transfer: Transfer the solution into a clean, dry 5 mm NMR tube, ensuring a sample height of at least 4 cm.[5]

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a pipette directly into the NMR tube.[5]

Protocol 2: Spectrometer Setup and Data Acquisition

The following are general acquisition parameters for a 400 MHz spectrometer. These may need to be optimized based on the specific instrument.[5][6]

Parameter¹H NMR Acquisition¹³C NMR / DEPT Acquisition
Pulse Program Standard single pulse (e.g., zg30)Proton-decoupled single pulse (e.g., zgpg30)
Spectral Width 0 - 16 ppm0 - 220 ppm
Acquisition Time 2 - 4 seconds1 - 2 seconds
Relaxation Delay 2 - 5 seconds2 - 5 seconds
Number of Scans 16 - 32 scans512 - 2048 scans (or more)
Temperature 298 K (25 °C)298 K (25 °C)
  • DEPT Experiments: To differentiate between CH, CH₂, and CH₃ carbons, DEPT-90 and DEPT-135 experiments should be run. A DEPT-90 spectrum will only show signals for CH carbons.[7][8] A DEPT-135 spectrum will show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons.[7][8][9] Quaternary carbons are absent in both DEPT spectra.[10]

Spectral Analysis and Structural Interpretation

Based on established principles and data from analogous structures, we can predict and interpret the NMR spectra of this compound.

Molecular Structure and Atom Numbering

For clarity, the following atom numbering scheme will be used for all spectral assignments.

Caption: Molecular structure and numbering scheme.

¹H NMR Spectrum: Predicted Signals and Assignments
  • δ ~12.5 ppm (1H, broad singlet, -COOH): This highly deshielded signal corresponds to the acidic proton of the carboxylic acid. It will be broad due to hydrogen bonding and will disappear upon D₂O exchange.[2][4]

  • δ 7.9-8.1 ppm (2H, multiplet, H-2'/H-6'): These are the ortho-protons on the phenyl ring. They are deshielded by the electronegativity of the thiazole ring to which they are attached.

  • δ 7.4-7.6 ppm (3H, multiplet, H-3'/H-4'/H-5'): These are the meta- and para-protons of the phenyl ring, resonating in the typical aromatic region.

  • δ ~3.8 ppm (2H, singlet, H-6): This singlet represents the two protons of the methylene (-CH₂-) group. Its chemical shift is downfield due to the adjacent electron-withdrawing effects of both the thiazole ring and the carboxylic acid group.[2]

  • δ ~2.4 ppm (3H, singlet, H-10): This singlet corresponds to the three protons of the methyl (-CH₃) group attached to the thiazole ring.[11]

¹³C NMR Spectrum: Predicted Signals and Assignments
Carbon #Predicted δ (ppm)DEPT-90DEPT-135AssignmentRationale
C7~172AbsentAbsentC=OTypical range for a carboxylic acid carbonyl is 160-180 ppm.[2]
C2~168AbsentAbsentThiazole C2Deshielded due to attachment to two heteroatoms (N and S) and the phenyl ring.
C5~148AbsentAbsentThiazole C5Deshielded by the nitrogen atom and substitution with the methyl group.
C4~128AbsentAbsentThiazole C4Positioned between the sulfur atom and the acetic acid substituent.
C1'~133AbsentAbsentPhenyl C1'Quaternary carbon attached to the thiazole ring.
C4'~131CHPositivePhenyl C4'Para-carbon of the phenyl ring.
C2'/C6'~129CHPositivePhenyl C2'/C6'Ortho-carbons of the phenyl ring.
C3'/C5'~127CHPositivePhenyl C3'/C5'Meta-carbons of the phenyl ring.
C6~32CH₂Negative-CH₂-Methylene carbon, appears as a negative peak in DEPT-135.[8]
C10~15CH₃Positive-CH₃Methyl carbon, typically resonates in the upfield region.[11]

Integrated Workflow for Structural Verification

The definitive confirmation of the structure of this compound is achieved by systematically integrating the information from all NMR experiments.

G cluster_1H ¹H NMR Analysis cluster_13C ¹³C & DEPT NMR Analysis H_Spec Acquire ¹H Spectrum H_Int Integrate Signals (Proton Count) H_Spec->H_Int H_Mult Analyze Multiplicity (Neighboring Protons) H_Int->H_Mult H_Chem Assign Chemical Shifts (Electronic Environment) H_Mult->H_Chem Final Final Structure Confirmation H_Chem->Final C_Spec Acquire Broadband Decoupled ¹³C DEPT_Analysis Differentiate C, CH, CH₂, CH₃ (Positive/Negative/Absent Signals) C_Spec->DEPT_Analysis DEPT_Spec Acquire DEPT-90 & DEPT-135 DEPT_Spec->DEPT_Analysis DEPT_Analysis->Final

Caption: Workflow for integrated NMR structural verification.

This workflow demonstrates a logical, self-validating process. The proton count from ¹H integration must match the proposed formula. The carbon types identified by DEPT must be consistent with the number of quaternary, CH, CH₂, and CH₃ groups in the structure. Finally, the chemical shifts of all nuclei must align with their expected electronic environments, providing a cohesive and definitive structural assignment.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, augmented by DEPT experiments, provides an unambiguous and powerful method for the structural elucidation of this compound. By carefully preparing the sample, selecting appropriate acquisition parameters, and systematically interpreting the resulting data based on fundamental chemical principles, researchers can achieve confident characterization of this and other complex heterocyclic molecules. This rigorous approach is fundamental to ensuring the quality and reproducibility of research in chemical synthesis and drug development.

References

An In-Depth Technical Guide to the Mass Spectrometry of 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Identity

2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid is a heterocyclic compound featuring a central thiazole ring, a functionality of significant interest in medicinal chemistry and drug development due to its presence in a variety of pharmacologically active agents. The structural elucidation and definitive identification of such molecules are paramount in the rigorous process of drug discovery and development. High-resolution mass spectrometry (HRMS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and specificity for determining the elemental composition and structural features of novel chemical entities.[1] This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, detailing experimental design, predicting fragmentation pathways, and offering a robust protocol for its characterization.

Physicochemical Properties

A foundational understanding of the molecule's properties is crucial for designing an effective mass spectrometry-based analysis.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₂S[2]
Molecular Weight 233.29 g/mol [2]
CAS Number 101736-22-5[2]

The presence of a carboxylic acid group imparts polarity to the molecule, making it amenable to analysis by electrospray ionization (ESI), a soft ionization technique well-suited for polar and thermally labile compounds.[3]

Experimental Design: A Strategic Approach to Molecular Interrogation

The successful mass spectrometric analysis of this compound hinges on a well-considered experimental design, from sample preparation to data acquisition.

Experimental Workflow

The overall process can be visualized as a sequential workflow, ensuring reproducibility and high-quality data.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep1 Dissolution in LC-MS Grade Solvent prep2 Dilution to Working Concentration prep1->prep2 prep3 Filtration (0.22 µm) prep2->prep3 lc Liquid Chromatography (Reversed-Phase) prep3->lc esi Electrospray Ionization (Negative Ion Mode) lc->esi ms1 Full Scan MS (MS1) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 Product Ion Scan (MS2) cid->ms2 mol_ion Molecular Ion Identification ms2->mol_ion frag Fragmentation Pathway Analysis mol_ion->frag struct Structural Elucidation frag->struct

Caption: Experimental workflow for the mass spectrometric analysis.

Step-by-Step Experimental Protocol

1. Sample Preparation:

  • Objective: To prepare a clean, appropriately concentrated sample solution compatible with LC-MS analysis.

  • Protocol:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of an LC-MS grade solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.[4]

    • Perform a serial dilution of the stock solution with a mixture of water and the organic solvent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1-10 µg/mL.[4]

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.[5]

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

  • Objective: To separate the analyte from any impurities and introduce it into the mass spectrometer for ionization and analysis.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[6]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is a suitable choice for retaining this moderately polar compound.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is recommended. The formic acid aids in protonation for positive ion mode, but for this acidic compound, negative ion mode is often preferred. In negative ion mode, a small amount of a basic modifier like ammonium acetate can be used.[7]

    • Flow Rate: A typical flow rate for analytical scale LC is 0.2-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is predicted to be most effective due to the presence of the acidic carboxylic acid group, which readily deprotonates to form [M-H]⁻ ions.[8]

    • MS1 Full Scan: Acquire a full scan mass spectrum to identify the deprotonated molecular ion, [M-H]⁻, at an expected m/z of 232.04. High-resolution accurate mass (HRAM) measurements are critical for confirming the elemental composition.[9]

    • MS2 Product Ion Scan (Tandem MS): Select the [M-H]⁻ ion for collision-induced dissociation (CID) to generate fragment ions. This provides structural information about the molecule. Varying the collision energy will help to obtain a comprehensive fragmentation pattern.

Interpretation of Mass Spectra: Deciphering the Fragmentation Code

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides a roadmap to the molecule's structure. For this compound, the following fragmentation pathways are predicted in negative ion mode ESI-MS/MS.

Predicted Fragmentation Pathway

The deprotonated molecular ion, [M-H]⁻, is expected to undergo characteristic fragmentation upon collisional activation.

fragmentation cluster_frags Key Fragment Ions cluster_structs Proposed Structures parent [M-H]⁻ m/z 232.04 frag1 Loss of CO₂ m/z 188.05 parent->frag1 - CO₂ (44 Da) frag2 Loss of CH₂COOH m/z 174.04 parent->frag2 - CH₂COOH (59 Da) struct_parent [C₁₂H₁₀NO₂S]⁻ parent->struct_parent struct_frag1 [C₁₁H₁₀NS]⁻ frag1->struct_frag1 frag3 Cleavage of phenyl group m/z 155.02 frag2->frag3 - HNC struct_frag2 [C₁₀H₈NS]⁻ frag2->struct_frag2 struct_frag3 [C₉H₅S]⁻ frag3->struct_frag3

References

Unraveling the Therapeutic Potential of 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of clinically significant therapeutics. The specific compound, 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid, presents a compelling yet underexplored structure. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying and validating its potential therapeutic targets. Drawing insights from the established pharmacology of structurally related phenylthiazole acetic acid derivatives, we postulate primary therapeutic avenues and delineate a rigorous, multi-pronged strategy for target elucidation. This document emphasizes the principles of scientific integrity, offering self-validating experimental protocols and a robust rationale for each methodological step, thereby paving the way for a systematic exploration of this promising molecule.

Introduction: The Phenylthiazole Acetic Acid Moiety - A Privileged Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged structure in drug discovery, renowned for its diverse biological activities.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[3] The incorporation of a phenyl group and an acetic acid side chain, as seen in this compound, suggests a strong potential for interaction with specific biological targets.

Notably, a study on a library of phenylthiazole acid derivatives identified potent agonistic activity at the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor pivotal in regulating glucose and lipid metabolism.[4][5][6] Furthermore, related structures like 2,4-diphenylthiazole-5-acetic acid have been investigated as nonsteroidal anti-inflammatory agents, hinting at a potential role in modulating inflammatory pathways.[7] These precedents form the logical foundation of our proposed target discovery campaign.

This guide will therefore focus on two primary, data-driven hypotheses for the therapeutic action of this compound:

  • Hypothesis 1: Modulation of Nuclear Receptors, with a primary focus on the PPAR family.

  • Hypothesis 2: Inhibition of key enzymes in the inflammatory cascade, such as Cyclooxygenases (COX).

A secondary, broader screening approach will also be outlined to capture novel or unexpected targets.

Strategic Workflow for Target Identification

A systematic and multi-faceted approach is crucial for de-risking and accelerating the target identification process. Our proposed workflow integrates computational, biophysical, and cell-based methodologies to build a comprehensive target profile.

G cluster_0 Phase 1: In Silico & Initial Screening cluster_1 Phase 2: Target Validation & Hit Confirmation cluster_2 Phase 3: Mechanism of Action & Preclinical Development A In Silico Target Prediction (Similarity searching, docking) B Primary Target Class Screening (PPARγ, COX-1/2) A->B Guides initial assays C Broad Phenotypic Screening (Cell viability, cytokine release) A->C Informs panel selection D Biophysical Binding Assays (SPR, ITC) B->D Confirms direct interaction E Biochemical Functional Assays (Enzyme kinetics, TR-FRET) B->E Quantifies functional effect F Cell-Based Target Engagement (CETSA, NanoBRET) C->F Identifies cellular target G Pathway Analysis & Biomarker ID (Western Blot, RNA-Seq) D->G E->G F->G H In Vivo Proof-of-Concept (Disease models) G->H I Lead Optimization H->I

Caption: Strategic workflow for target identification and validation.

Phase 1: Initial Target Exploration

In Silico Target Prediction

The initial step involves leveraging computational tools to predict likely targets based on the structure of this compound.

  • Rationale: This cost-effective approach narrows down the vast proteome to a manageable number of high-probability targets, guiding initial wet-lab experiments.

  • Methodology:

    • Ligand-Based Similarity Searching: Utilize databases like ChEMBL and PubChem to identify known drugs or bioactive compounds with high structural similarity. The targets of these analogs provide a list of potential candidates.

    • Molecular Docking: Perform docking studies against the crystal structures of high-priority targets identified from the literature, such as PPARγ (PDB: 2PRG) and COX-2 (PDB: 5IKR). This will predict binding modes and estimate binding affinity.

Primary Target Class Screening

Based on the strong evidence for related compounds, initial in vitro screening should focus on the PPAR family and COX enzymes.

Protocol 1: PPARγ Agonist Activity Assay (Time-Resolved FRET)

  • Principle: This competitive binding assay measures the ability of the test compound to displace a fluorescently labeled ligand from the PPARγ ligand-binding domain (LBD).

  • Step-by-Step Methodology:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, 50 mM NaCl, 1 mM DTT, pH 7.4).

    • Add GST-tagged PPARγ-LBD, a terbium-labeled anti-GST antibody, and a fluorescently labeled PPARγ agonist (tracer) to the wells of a 384-well plate.

    • Add this compound across a range of concentrations (e.g., 1 nM to 100 µM). Include a known agonist (e.g., Rosiglitazone) as a positive control and DMSO as a negative control.

    • Incubate for 2 hours at room temperature, protected from light.

    • Measure the TR-FRET signal on a compatible plate reader (Excitation: 340 nm, Emission: 665 nm and 620 nm).

    • Data Analysis: Calculate the ratio of the emission signals (665/620). A decrease in the signal indicates displacement of the tracer and binding of the test compound. Plot the data and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: COX-1/2 Inhibition Assay

  • Principle: This assay measures the ability of the compound to inhibit the peroxidase activity of COX enzymes.

  • Step-by-Step Methodology:

    • Utilize a commercial COX inhibitor screening kit (e.g., from Cayman Chemical).

    • Reconstitute human recombinant COX-1 and COX-2 enzymes.

    • In a 96-well plate, add assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to separate wells.

    • Add this compound at various concentrations. Include a non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib) as controls.

    • Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance at 590 nm every minute for 5 minutes.

    • Data Analysis: Calculate the rate of reaction. Determine the percentage of inhibition for each concentration and calculate the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.

Hypothetical Screening Data IC50 / EC50 (µM) Notes
PPARγ Agonism (TR-FRET) 0.75 ± 0.20Comparable to Rosiglitazone[4][6]
COX-1 Inhibition > 100Suggests selectivity over COX-1
COX-2 Inhibition 5.2 ± 1.1Moderate, selective inhibition

Phase 2: Target Validation and Hit Confirmation

Positive results from initial screening must be rigorously validated to confirm direct target engagement and functional relevance.

Biophysical Confirmation of Direct Binding
  • Rationale: To confirm that the observed activity is due to a direct, physical interaction between the compound and the protein target, and to determine the binding kinetics and thermodynamics.

Protocol 3: Surface Plasmon Resonance (SPR)

  • Principle: SPR measures changes in the refractive index at the surface of a sensor chip as the compound flows over an immobilized protein target, allowing for real-time, label-free analysis of binding kinetics (k_on, k_off) and affinity (K_D).

  • Step-by-Step Methodology:

    • Immobilize the purified target protein (e.g., PPARγ-LBD) onto a CM5 sensor chip via amine coupling.

    • Prepare a series of dilutions of this compound in running buffer.

    • Inject the compound dilutions over the sensor surface, followed by a dissociation phase with running buffer.

    • Regenerate the surface with a mild pH shift solution.

    • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).

G workflow SPR Workflow Step 1: Immobilize Target Protein Step 2: Inject Analyte (Compound) Step 3: Monitor Binding (Association) Step 4: Buffer Flow (Dissociation) Step 5: Calculate Kinetics (K_D)

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

Cellular Target Engagement
  • Rationale: It is critical to demonstrate that the compound engages its target within the complex environment of a living cell.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

  • Principle: Ligand binding stabilizes a target protein, resulting in a higher melting temperature. CETSA measures the amount of soluble protein remaining after heat shock at various temperatures, with and without the compound.

  • Step-by-Step Methodology:

    • Culture relevant cells (e.g., 3T3-L1 adipocytes for PPARγ) to 80% confluency.

    • Treat cells with either vehicle (DMSO) or this compound at a saturating concentration for 1-2 hours.

    • Harvest the cells and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

    • Lyse the cells by freeze-thaw cycles.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the soluble fraction by Western Blot using an antibody specific to the target protein (e.g., anti-PPARγ).

    • Data Analysis: Quantify the band intensities. A rightward shift in the melting curve for the compound-treated samples indicates target engagement.

Phase 3: Elucidating the Mechanism of Action

Once a target is validated, the downstream cellular consequences of its modulation must be investigated.

Protocol 5: Gene Expression Analysis

  • Principle: If this compound is a PPARγ agonist, it should induce the expression of known PPARγ target genes.

  • Step-by-Step Methodology:

    • Treat a relevant cell line (e.g., HepG2) with the compound for 24 hours.

    • Isolate total RNA from the cells.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of PPARγ target genes (e.g., FABP4, LPL, ADIPOQ).

    • Data Analysis: Normalize the expression levels to a housekeeping gene (e.g., GAPDH) and calculate the fold change relative to vehicle-treated cells.

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven framework for the systematic identification and validation of therapeutic targets for this compound. By focusing on high-probability targets like PPARγ and COX-2, informed by the pharmacology of its structural analogs, researchers can efficiently triage this compound's therapeutic potential. The outlined protocols, from initial in silico screening to in-cell target engagement and downstream pathway analysis, provide a robust and self-validating pathway to elucidate its mechanism of action. Successful validation of a target such as PPARγ would position this compound as a potential therapeutic for metabolic diseases, while activity against COX-2 would suggest applications in inflammatory disorders. The subsequent steps would involve lead optimization to enhance potency and selectivity, followed by in vivo testing in relevant disease models to establish preclinical proof-of-concept.

References

Methodological & Application

Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Hantzsch Thistle Synthesis in Modern Drug Discovery

The Hantzsch thiazole synthesis, a venerable reaction in organic chemistry first described by Arthur Hantzsch in 1887, remains a cornerstone for the construction of the thiazole ring system.[1][2][3] This five-membered heterocycle, containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[4][5][6] Its prevalence stems from the thiazole's ability to engage in a wide range of biological interactions and its synthetic accessibility. The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide, offering a reliable and often high-yielding route to substituted thiazoles.[7][8]

This document provides a detailed guide for the synthesis of 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid, a compound of interest in drug development research. The synthesis is presented in two key stages: the initial Hantzsch cyclization to form the ethyl ester precursor, followed by its hydrolysis to the final carboxylic acid. We will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols, and offer insights into critical experimental parameters.

Part 1: Mechanistic Insights into the Hantzsch Thiazole Synthesis

The Hantzsch synthesis proceeds through a well-established, multi-step mechanism. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues. The overall transformation involves the reaction of an α-halocarbonyl compound with a thioamide.[4]

The reaction commences with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone, proceeding via an SN2 mechanism. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon. The final step is a dehydration event, leading to the formation of the stable, aromatic thiazole ring.[2][9]

Hantzsch_Mechanism reagents α-Haloketone + Thioamide intermediate1 S-Alkylation Intermediate reagents->intermediate1 SN2 Attack intermediate2 Cyclized Intermediate (Thiazoline) intermediate1->intermediate2 Intramolecular Cyclization product Thiazole intermediate2->product Dehydration

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Part 2: Synthesis of Ethyl 2-(5-methyl-2-phenylthiazol-4-yl)acetate

This section details the synthesis of the ethyl ester intermediate via the Hantzsch reaction between ethyl 2-chloroacetoacetate and thiobenzamide.

Reagent Preparation and Considerations
  • Ethyl 2-chloroacetoacetate: This α-halo-β-keto ester is a key starting material. It can be synthesized by the chlorination of ethyl acetoacetate with sulfuryl chloride.[10][11] Commercial availability is also common. It is a lachrymator and should be handled in a well-ventilated fume hood.

  • Thiobenzamide: This thioamide can be prepared from benzonitrile and hydrogen sulfide or through the thionation of benzamide using reagents like Lawesson's reagent or phosphorus pentasulfide.[12] The Willgerodt-Kindler reaction is another established method for its synthesis.[12] It is also commercially available.

Experimental Protocol

Reaction Scheme:

Materials and Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Ethyl 2-chloroacetoacetate

  • Thiobenzamide

  • Ethanol (absolute)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add thiobenzamide (1.0 equivalent) and absolute ethanol to create a solution.

  • Add ethyl 2-chloroacetoacetate (1.1 equivalents) to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2-(5-methyl-2-phenylthiazol-4-yl)acetate.

Data Summary
ParameterValue
Reactants Ethyl 2-chloroacetoacetate, Thiobenzamide
Solvent Ethanol
Reaction Temperature Reflux (~78 °C)
Reaction Time 4-6 hours
Work-up Neutralization, Extraction
Purification Column Chromatography
Expected Yield 75-85%

Part 3: Hydrolysis to this compound

The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved under basic or acidic conditions.

Experimental Protocol

Reaction Scheme:

Materials and Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Ethyl 2-(5-methyl-2-phenylthiazol-4-yl)acetate

  • Ethanol

  • Sodium hydroxide (or Lithium hydroxide) solution (e.g., 2 M)

  • Hydrochloric acid (e.g., 2 M)

  • Dichloromethane (or Ethyl acetate)

  • Brine solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the ethyl 2-(5-methyl-2-phenylthiazol-4-yl)acetate (1.0 equivalent) in a mixture of ethanol and water in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (2-3 equivalents) to the flask.

  • Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with dichloromethane or ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of hydrochloric acid. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product, this compound.

Data Summary
ParameterValue
Reactant Ethyl 2-(5-methyl-2-phenylthiazol-4-yl)acetate
Reagents Sodium hydroxide, Hydrochloric acid
Solvent Ethanol/Water
Reaction Temperature Reflux
Reaction Time 2-4 hours
Work-up Acidification, Filtration
Expected Yield 85-95%

Part 4: Overall Synthetic Workflow

The complete synthetic route from starting materials to the final product is a two-step process involving the Hantzsch cyclization followed by ester hydrolysis.

Workflow start Starting Materials: Ethyl 2-chloroacetoacetate Thiobenzamide step1 Hantzsch Thiazole Synthesis (Ethanol, Reflux) start->step1 intermediate Ethyl 2-(5-methyl-2-phenylthiazol-4-yl)acetate step1->intermediate step2 Ester Hydrolysis (NaOH, H2O/Ethanol, Reflux) intermediate->step2 product Final Product: This compound step2->product

Caption: Overall experimental workflow for the synthesis.

Conclusion

The Hantzsch thiazole synthesis provides an efficient and reliable pathway for the preparation of this compound. By carefully controlling the reaction conditions for both the initial cyclization and the subsequent hydrolysis, high yields of the desired product can be achieved. The protocols outlined in this application note serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development, enabling the synthesis of this and structurally related thiazole derivatives for further biological evaluation.

References

purification techniques for 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid

Introduction:

This compound is a key heterocyclic compound, often synthesized as a crucial intermediate in the development of pharmacologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) related to the oxicam class. The efficacy, safety, and regulatory compliance of any final active pharmaceutical ingredient (API) are critically dependent on the purity of such intermediates. The presence of unreacted starting materials, reaction by-products, or isomers can lead to downstream synthetic failures, altered biological activity, and potential toxicity.

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on robust and scalable purification strategies for this compound. We move beyond simple procedural lists to explain the underlying chemical principles, enabling rational decision-making for adapting these protocols to specific impurity profiles and scales.

Understanding the Molecular Profile

A successful purification strategy begins with an analysis of the target molecule's physicochemical properties.

  • Acidic Moiety: The compound possesses a carboxylic acid group (-COOH), which is the most functionally significant handle for purification. This group can be deprotonated to form a water-soluble carboxylate salt.

  • Aromatic & Heterocyclic Core: The phenyl and methyl-thiazole rings constitute a relatively large, nonpolar, and rigid backbone. This influences its solubility in organic solvents.

  • Potential Impurities: Typical impurities may include non-acidic starting materials, by-products from side reactions, or structurally similar acidic compounds that are more or less polar than the target molecule.

These characteristics allow for a multi-pronged purification approach, primarily leveraging acid-base chemistry, differential solubility (recrystallization), and polarity differences (chromatography).

Technique 1: Purification via Acid-Base Extraction

This is often the most effective first-pass purification strategy, especially for removing neutral or basic impurities. The technique exploits the reversible, pH-dependent conversion of the water-insoluble carboxylic acid into its highly water-soluble salt form.

Core Principle

The carboxylic acid group is readily deprotonated by a mild aqueous base (e.g., sodium bicarbonate) to form the corresponding sodium carboxylate salt. This salt is ionic and therefore soluble in the aqueous phase. Neutral organic impurities lack this acidic proton and remain in the organic phase, allowing for a clean separation. Subsequent re-acidification of the aqueous phase regenerates the purified, insoluble carboxylic acid, which precipitates and can be isolated.

Detailed Protocol
  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM). A typical concentration is 50-100 mg/mL.

  • Basification & Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release CO₂ pressure.

    • Scientist's Note: A weak base like NaHCO₃ is preferred over strong bases (e.g., NaOH) to prevent potential hydrolysis of any sensitive functional groups on the impurities or the target compound itself.

  • Phase Separation: Allow the layers to separate fully. The upper layer will be the organic phase (if using a solvent less dense than water like ethyl acetate) and the lower layer will be the aqueous phase containing the sodium salt of your target compound.

  • Isolate Aqueous Phase: Drain the aqueous layer into a clean flask. To maximize recovery, re-extract the organic layer with a fresh portion of saturated NaHCO₃ solution and combine the aqueous extracts.

  • Back-Wash: Wash the combined aqueous extracts with a small portion of the fresh organic solvent (e.g., ethyl acetate) to remove any lingering neutral impurities. Discard this organic wash.

  • Precipitation: Cool the aqueous solution in an ice-water bath. While stirring vigorously, slowly add 2M hydrochloric acid (HCl) dropwise. The product will begin to precipitate as the pH drops. Continue adding acid until the solution is acidic (pH ~2-3, check with pH paper) and no further precipitation is observed.

  • Isolation & Drying: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts (e.g., NaCl). Dry the purified solid under vacuum to a constant weight.

Workflow Visualization

Caption: Workflow for Acid-Base Purification.

Technique 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a very high degree, particularly for removing impurities with similar polarity but different solubility profiles. The success of this method is almost entirely dependent on the selection of an appropriate solvent system.

Core Principle

The ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature, but will dissolve it completely at or near its boiling point. Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after the product crystallizes).

Solvent Selection & Rationale

Finding the right solvent is an empirical process. Given the molecule's structure, solvents of intermediate polarity are excellent starting points. A mixed-solvent system often provides the fine-tuned solubility properties required.

Solvent SystemBoiling Point (°C)Rationale & Suitability
Ethanol 78The hydroxyl group can interact with the carboxylic acid, while the ethyl group provides nonpolar character. Often a good starting point.[1]
Ethyl Acetate 77A moderately polar solvent that is excellent for many organic acids.
Methanol/Water VariesMethanol dissolves the compound, and water is added as an anti-solvent to the hot solution until turbidity appears, then redissolved with a drop of methanol. This allows for fine control over solubility.[2]
THF/Hexane VariesTetrahydrofuran (THF) is a strong solvent. Hexane is added as an anti-solvent to induce crystallization upon cooling.[2]
Acetic Acid 118Can be an effective solvent for acidic compounds, though removal can be challenging.[1]
Detailed Protocol
  • Solvent Test: In a small test tube, add ~20-30 mg of the crude product. Add the chosen solvent dropwise at room temperature until the solid is just covered. If it dissolves, the solvent is too good. If it remains insoluble, heat the test tube. If it dissolves when hot, it is a potentially good solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected solvent to cover the solid. Heat the mixture to a gentle boil with stirring (using a hot plate). Continue to add small portions of the hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum.

Workflow Visualization

Start Crude Solid in Flask AddSolvent Add Minimum Hot Solvent Start->AddSolvent Dissolved Clear, Saturated Solution AddSolvent->Dissolved CoolSlowly Slow Cooling to RT Dissolved->CoolSlowly IceBath Cool in Ice Bath CoolSlowly->IceBath Crystals Crystal Formation IceBath->Crystals Filter Vacuum Filtration Crystals->Filter Pure Pure Crystalline Product Filter->Pure

Caption: General Workflow for Recrystallization.

Technique 3: Flash Column Chromatography

When dealing with complex mixtures or impurities that have very similar solubility profiles, flash column chromatography is the method of choice. It separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

Core Principle

The crude mixture is loaded onto a column packed with an adsorbent, typically silica gel. A solvent system (the mobile phase or eluent) is then passed through the column. Compounds that have weaker interactions with the polar silica gel will travel down the column more quickly, while more polar compounds will be retained longer. For acidic compounds like the target molecule, special considerations are necessary to achieve good separation.

System Design & Rationale
  • Stationary Phase: Standard flash-grade silica gel (SiO₂) is the most common choice.

  • Mobile Phase: A binary system of a nonpolar solvent (e.g., Heptane or Hexane) and a polar solvent (e.g., Ethyl Acetate) is typical.

  • The Acidic Modifier (Critical Insight): Carboxylic acids are notorious for "tailing" or streaking on silica gel columns. This occurs because the acidic proton can interact strongly with the slightly acidic silanol (Si-OH) groups on the silica surface. To suppress this interaction, a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, is added to the mobile phase.[3] This ensures the target compound remains fully protonated and elutes as a sharp, symmetrical peak.

Detailed Protocol
  • TLC Analysis: First, determine the optimal eluent composition using Thin Layer Chromatography (TLC). Spot the crude mixture on a TLC plate and develop it in various ratios of Heptane/Ethyl Acetate containing 1% acetic acid. The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a glass column by packing it with silica gel as a slurry in the nonpolar component of your eluent (e.g., Heptane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM). Add a small amount of silica gel to this solution and evaporate the solvent to create a free-flowing powder. This "dry loading" method generally results in sharper bands and better separation.[4] Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase determined from your TLC analysis. Collect the eluent in fractions using test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound. The added acetic acid is volatile and will be removed during this step.

Workflow Visualization

cluster_prep Preparation cluster_run Execution cluster_iso Isolation TLC 1. TLC Analysis (Find Eluent with 1% HOAc) Pack 2. Pack Silica Column TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for Flash Column Chromatography.

Purity Assessment

After purification, the purity of the final product must be rigorously assessed.

  • Thin-Layer Chromatography (TLC): A quick, qualitative check. A pure compound should appear as a single spot.

  • Melting Point: A sharp melting point range that is consistent with literature values indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of detecting trace impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can be used to identify and quantify impurities if their signals are resolved from the product's signals.

By employing these detailed protocols and understanding the chemical principles behind them, researchers can confidently and efficiently purify this compound to the high standard required for advanced research and development.

References

Evaluating the Anti-Inflammatory Efficacy of 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid using the Carrageenan-Induced Paw Edema Model

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Introduction and Purpose

The carrageenan-induced paw edema model is a cornerstone in the field of pharmacology for the in vivo screening of acute anti-inflammatory agents.[1][2] Its high reproducibility and well-documented biphasic inflammatory response make it an ideal platform for evaluating novel compounds.[1][3] This application note provides a comprehensive, technically detailed guide for researchers to assess the anti-inflammatory potential of 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid, a compound belonging to the thiazole class of heterocycles which have shown promise in inflammation research.[4][5]

The primary objective is to present a robust, self-validating protocol that not only outlines the procedural steps but also delves into the mechanistic rationale behind the assay. This guide is designed for drug development scientists to reliably quantify the dose-dependent efficacy of the test compound and to generate preliminary insights into its potential mechanism of action by analyzing its effects on the distinct phases of the inflammatory cascade.

Principle of the Assay: The Biphasic Inflammatory Cascade

Subplantar injection of carrageenan, a sulfated polysaccharide, into a rodent's paw does not cause tissue damage itself but acts as a phlogistic agent, initiating a predictable and well-characterized inflammatory cascade.[1][6] Understanding this cascade is critical for interpreting the results. The response is biphasic:

  • Early Phase (0–2.5 hours): This phase is characterized by the release of pre-formed mediators from mast cells and other resident cells upon initial irritation. Key mediators include histamine, serotonin, and bradykinin .[7][8] These substances rapidly increase vascular permeability, leading to the initial swelling and edema.[1]

  • Late Phase (2.5–6 hours): This phase is driven by the infiltration of neutrophils into the site of injury.[9] These migrating leukocytes release a second wave of pro-inflammatory mediators, most notably prostaglandins (PGs) , which are synthesized via the cyclooxygenase-2 (COX-2) enzyme.[7][10] Other critical mediators in this phase include nitric oxide (NO) from inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) , which amplify and sustain the inflammatory response.[10][11]

A compound's efficacy in either phase can suggest its mechanism. For instance, inhibition of the late phase is characteristic of NSAIDs like indomethacin that target COX enzymes, while inhibition of the early phase might suggest antihistaminergic activity.[3] this compound, given its structural similarity to other anti-inflammatory thiazole derivatives, is hypothesized to act primarily on the late, prostaglandin-mediated phase.[12]

G cluster_0 Early Phase (0-2.5h) cluster_1 Late Phase (2.5-6h+) carrageenan Carrageenan Injection mediators1 Release of Histamine, Serotonin, Bradykinin carrageenan->mediators1 vasc_perm1 ↑ Vascular Permeability mediators1->vasc_perm1 edema1 Initial Edema vasc_perm1->edema1 neutrophils Neutrophil Infiltration edema1->neutrophils Transition & Amplification cytokines Release of TNF-α, IL-1β, IL-6 neutrophils->cytokines cox2 ↑ COX-2 / iNOS Expression cytokines->cox2 mediators2 ↑ Prostaglandins (PGE₂) & Nitric Oxide (NO) cox2->mediators2 edema2 Sustained Edema mediators2->edema2

Figure 1: Biphasic mechanism of carrageenan-induced inflammation.

Materials and Methods

Animals
  • Species: Male Wistar or Sprague-Dawley rats.

  • Weight: 180–220 g.

  • Acclimatization: Animals should be acclimatized to the laboratory environment for at least 7 days prior to the experiment, with a 12-hour light/dark cycle and free access to standard pellet chow and water.

Reagents and Chemicals
  • Phlogistic Agent: Lambda (λ)-Carrageenan (Type IV)

  • Test Compound: this compound

  • Vehicle: 0.5% Carboxymethyl cellulose (CMC) or 0.9% sterile saline with 1% Tween 80. The choice of vehicle must be based on the solubility of the test compound and should be confirmed to have no intrinsic anti-inflammatory activity.

  • Positive Control: Indomethacin or Diclofenac Sodium.

  • Anesthetic (for terminal procedures): Ketamine/Xylazine cocktail, Isoflurane, or CO₂.

Equipment
  • Paw Volume Measurement: Plethysmometer (e.g., Ugo Basile 7140) or a digital caliper for measuring paw thickness.[13][14]

  • Dosing Needles: Oral gavage needles (for p.o. administration) or standard hypodermic needles (for i.p. administration).

  • Injection Syringes: 1 mL tuberculin syringes with 27-30 gauge needles for carrageenan injection.

  • Animal Scale: For accurate body weight measurement and dose calculation.

  • Vortex Mixer & Magnetic Stirrer: For preparation of solutions and suspensions.

Experimental Protocol

This protocol is designed as a self-validating system, where the vehicle group establishes the maximum inflammatory response and the positive control group confirms the assay's sensitivity to a known anti-inflammatory drug.

Animal Grouping and Dosing
  • Randomly assign animals to experimental groups (n=6-8 animals per group is recommended for statistical power).

  • Group I: Vehicle Control: Receives the vehicle only.

  • Group II: Positive Control: Receives Indomethacin (e.g., 10 mg/kg, p.o.).

  • Group III-V: Test Compound Groups: Receive this compound at low, medium, and high doses (e.g., 10, 30, and 100 mg/kg, p.o.). Doses should be selected based on prior toxicity or in vitro data.

Preparation of Reagents
  • Carrageenan Solution (1% w/v): Prepare fresh on the day of the experiment. Suspend 100 mg of λ-carrageenan in 10 mL of sterile 0.9% saline. Heat gently while stirring to ensure complete dissolution, then cool to room temperature before use.

  • Drug Formulations: Prepare suspensions of the test compound and positive control in the chosen vehicle to the desired concentrations based on the average body weight of the animals. Ensure homogeneity by vortexing before each administration.

Experimental Procedure
  • Fasting: Fast animals overnight (approx. 12 hours) before dosing but allow free access to water. This ensures more consistent drug absorption.

  • Baseline Measurement (V₀): Just prior to drug administration, measure the volume of the right hind paw of each rat using the plethysmometer. This is the initial, non-inflamed volume (V₀).

  • Drug Administration: Administer the vehicle, positive control, or test compound to the respective groups via the chosen route (e.g., oral gavage). The volume is typically 5-10 mL/kg.

  • Induction of Edema: Precisely 60 minutes after drug administration, inject 0.1 mL of the 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[3][15]

  • Post-Induction Measurements (Vₜ): Measure the paw volume (Vₜ) at regular intervals, typically at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[3] The 3-hour time point is often where peak edema occurs.[11]

G start Start: Fasted Animals (n=6-8 per group) grouping Animal Grouping (Vehicle, Positive Control, Test Compound) start->grouping baseline Measure Baseline Paw Volume (V₀) grouping->baseline dosing Administer Compound / Vehicle (e.g., Oral Gavage) baseline->dosing wait Wait 60 minutes (Drug Absorption Period) dosing->wait injection Inject 0.1 mL 1% Carrageenan (Subplantar, Right Hind Paw) wait->injection measure_t1 Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hours injection->measure_t1 analysis Data Analysis: Calculate Edema & % Inhibition measure_t1->analysis end End of Experiment analysis->end

Figure 2: Standard experimental workflow for the paw edema assay.

Data Collection and Analysis

Calculation of Edema
  • Increase in Paw Volume (Edema): For each animal at each time point, calculate the edema volume.

    • Edema (mL) = Vₜ - V₀

    • Where Vₜ is the volume at time 't' and V₀ is the baseline volume.

Calculation of Percentage Inhibition
  • The anti-inflammatory effect is expressed as the percentage inhibition of edema in the drug-treated groups compared to the vehicle control group.

    • % Inhibition = [ (Mean Edema_control - Mean Edema_treated) / Mean Edema_control ] x 100

Statistical Analysis
  • Data should be expressed as Mean ± SEM (Standard Error of the Mean).

  • Use a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treated groups against the vehicle control group.

  • A p-value of < 0.05 is typically considered statistically significant.

Expected Results and Interpretation

The data below is representative of a typical study and serves as an example for interpreting results.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Mean Edema at 3h (mL) ± SEM% Inhibition at 3h
Vehicle Control --0.85 ± 0.06--
Indomethacin 100.38 ± 0.04 55.3%
Test Compound 100.71 ± 0.0716.5%
Test Compound 300.54 ± 0.05**36.5%
Test Compound 1000.41 ± 0.0451.8%
***p<0.001, **p<0.01 compared to Vehicle Control group.

Interpretation:

  • The vehicle control group shows a robust edematous response (0.85 mL).

  • The positive control, Indomethacin, significantly reduces edema, validating the assay's sensitivity.

  • The test compound, this compound, demonstrates a dose-dependent inhibition of paw edema. The highest dose (100 mg/kg) shows efficacy comparable to Indomethacin.

  • This strong inhibition, particularly at the 3-hour mark (late phase), suggests the compound's mechanism may involve the inhibition of prostaglandin synthesis, similar to classical NSAIDs.[10]

Optional Supplementary Analyses

To gain deeper mechanistic insights, the following analyses can be performed on paw tissue collected at the end of the experiment (e.g., at 6 hours).

  • Histopathology: Paw tissue can be fixed, sectioned, and stained with Hematoxylin and Eosin (H&E). This allows for visualization and scoring of inflammatory hallmarks such as edema, inflammatory cell infiltration (especially neutrophils), and muscle fiber degeneration.[16][17][18] A reduction in these scores by the test compound provides strong visual evidence of its anti-inflammatory effect.

  • Biochemical Analysis:

    • Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils. Measuring its activity in paw tissue homogenates provides a quantitative index of neutrophil infiltration.[16]

    • Cytokine/Chemokine Analysis: Levels of key pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and chemokines can be quantified in tissue homogenates using ELISA or multiplex assays to determine if the compound modulates their production.[11][19][20]

Conclusion

The carrageenan-induced paw edema model is a robust, reliable, and highly informative assay for the initial in vivo characterization of novel anti-inflammatory compounds like this compound. This application note provides a validated framework for executing the model, analyzing the data, and interpreting the results within a mechanistic context. A dose-dependent reduction in paw volume, particularly in the late phase, would strongly support the compound's potential as a clinically relevant anti-inflammatory agent, warranting further investigation into its specific molecular targets, such as the COX enzymes.

References

Application Notes and Protocols for Determining the In Vitro Cytotoxicity of 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for assessing the cytotoxic potential of the novel compound, 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid. The thiazole moiety is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antifungal properties.[1][2][3] Consequently, determining the cytotoxic profile of a new thiazole derivative is a critical first step in its preclinical evaluation. We present a detailed, field-proven protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely used method for quantifying metabolically active, viable cells.[4] This guide explains the scientific rationale behind key experimental choices, provides step-by-step instructions, and includes guidelines for data analysis and interpretation. Additionally, we briefly discuss the Lactate Dehydrogenase (LDH) release assay as a complementary method to differentiate between cytotoxic mechanisms. This application note is intended for researchers in cell biology, pharmacology, and drug development.

Introduction: The Scientific Rationale

The thiazole ring is a privileged heterocyclic structure incorporated into numerous FDA-approved drugs and biologically active agents.[1] Compounds containing a 2-phenylthiazole core have been specifically investigated for their potential as anticancer agents, demonstrating cytotoxic effects across various human carcinoma cell lines.[5][6][7] Given this context, evaluating the cytotoxicity of this compound is essential to characterize its biological activity profile.

Cytotoxicity assays are fundamental tools in toxicology and drug discovery. The choice of assay is critical, as different methods measure distinct cellular parameters. This guide focuses on the MTT assay, a colorimetric method that measures the metabolic activity of a cell population. The core principle relies on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in living cells. The quantity of formazan produced is directly proportional to the number of viable cells, providing a reliable measure of cell health.[4][8]

To ensure a comprehensive evaluation, we advocate for a multi-faceted approach. While the MTT assay measures metabolic compromise, which can signify apoptosis or growth arrest, a complementary assay like the LDH assay provides a more direct measure of cell death involving membrane damage (necrosis or late apoptosis). LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon loss of plasma membrane integrity.[9][10] Measuring extracellular LDH activity serves as a reliable indicator of cell lysis.[11]

This protocol is designed to be a self-validating system, incorporating essential controls to ensure the reliability and reproducibility of the results.

Experimental Design: A Validated Approach

Cell Line Selection

The choice of cell line is paramount and should align with the ultimate research question.[12][13] Since many thiazole derivatives are explored for anticancer potential, a common strategy is to screen against a panel of cancer cell lines.[1][14] To assess selective toxicity, it is crucial to include a non-cancerous cell line.

Recommended Cell Panel:

Cell LineTypeRationale for Selection
MCF-7 Human Breast AdenocarcinomaA widely used, well-characterized epithelial cancer cell line. Often used for screening thiazole derivatives.[14][15]
HepG2 Human Liver Hepatocellular CarcinomaRepresents a cell line from a major metabolic organ (liver), important for assessing potential hepatotoxicity.[14]
NIH/3T3 Mouse Embryonic FibroblastA standard, non-cancerous fibroblast cell line used to determine the compound's selectivity and general cytotoxicity to normal cells.[3][16]

Causality Behind Selection: Using a panel of both cancerous and non-cancerous cells allows for the determination of a therapeutic window. A promising compound will show high potency (low IC50) against cancer cells but low potency (high IC50) against normal cells. All cell lines should be acquired from a trusted cell bank (e.g., ATCC) to ensure authenticity and prevent cross-contamination.[12]

Compound Preparation and Controls

The test compound, this compound, is likely insoluble in aqueous media. Dimethyl sulfoxide (DMSO) is the recommended solvent.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% cell culture-grade DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the final desired concentrations for treatment. It is critical to ensure that the final concentration of DMSO in the culture wells is consistent across all treatments and does not exceed a non-toxic level, typically ≤0.5%.[17]

Essential Controls for a Self-Validating Assay:

Control TypeDescriptionPurpose
Untreated Control Cells incubated with complete culture medium only.Represents 100% cell viability; serves as the baseline for normalization.
Vehicle Control Cells incubated with medium containing the same final concentration of DMSO used in the compound-treated wells.Ensures that any observed cytotoxicity is due to the compound and not the solvent.
Positive Control Cells treated with a known cytotoxic agent (e.g., Doxorubicin at its known IC50).Validates that the assay system is working correctly and capable of detecting a cytotoxic effect.[18]
Medium Blank Wells containing only complete culture medium (no cells).Used to subtract the background absorbance of the medium and MTT reagent.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is optimized for adherent cells cultured in 96-well microplates.

Materials and Reagents
  • Cell Lines: MCF-7, HepG2, NIH/3T3

  • Compound: this compound

  • Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

    • Phosphate-Buffered Saline (PBS), sterile

    • DMSO, cell culture grade

    • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO).[17]

  • Equipment:

    • Sterile 96-well flat-bottom cell culture plates

    • Humidified incubator (37°C, 5% CO₂)

    • Multichannel pipette

    • Microplate reader (capable of measuring absorbance at 570 nm)

    • Orbital shaker

Workflow Diagram

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Analysis seed 1. Seed Cells (5,000-10,000 cells/well) incubate1 2. Incubate Overnight (Allow attachment) seed->incubate1 treat 3. Add Compound Dilutions & Controls to Wells incubate2 4. Incubate for 24-72h treat->incubate2 add_mtt 5. Add MTT Reagent (0.5 mg/mL final conc.) incubate3 6. Incubate for 2-4h (Formazan formation) add_mtt->incubate3 solubilize 7. Add Solubilization Solution incubate3->solubilize shake 8. Shake to Dissolve Crystals solubilize->shake read 9. Read Absorbance (570 nm) shake->read analyze 10. Calculate Viability & Determine IC50 read->analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Procedure

Step 1: Cell Seeding (Day 1)

  • Harvest exponentially growing cells using trypsin and perform a cell count (e.g., with a hemocytometer).

  • Dilute the cell suspension to an optimal seeding density. This must be optimized for each cell line but is typically between 5,000 and 10,000 cells per well.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.[17]

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume growth.[17]

Step 2: Compound Treatment (Day 2)

  • Prepare serial dilutions of this compound in complete culture medium. A common approach is to use a 7-point dilution series (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM).

  • Carefully remove the old medium from the wells.

  • Add 100 µL of the freshly prepared compound dilutions and controls (vehicle, positive control) to the appropriate wells. Each condition should be performed in triplicate.

  • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours). A 48-hour incubation is a common starting point for initial screening.[19]

Step 3: MTT Addition and Formazan Formation (Day 4 or 5)

  • Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Protect this solution from light.

  • Dilute the MTT stock 1:10 in serum-free medium to a working concentration of 0.5 mg/mL.

  • After the treatment incubation, remove the compound-containing medium from each well.

  • Add 100 µL of the MTT working solution to each well.[17]

  • Incubate the plate for an additional 2-4 hours at 37°C.[8] During this time, viable cells will convert the yellow MTT to purple formazan crystals.

Step 4: Solubilization and Measurement

  • After the MTT incubation, carefully remove the MTT solution from the wells. Be careful not to disturb the formazan crystals.

  • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4][20]

  • Wrap the plate in foil and place it on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[8]

Data Analysis and Interpretation

  • Correct for Background: Subtract the average OD of the medium blank wells from the OD of all other wells.

  • Calculate Percent Viability: Normalize the data to the vehicle control. The viability of the vehicle control wells is considered 100%.

    • % Viability = (Corrected OD of Treated Sample / Corrected OD of Vehicle Control) x 100

  • Plot Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).

  • Determine IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value can be calculated from the dose-response curve using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R. A lower IC50 value indicates higher cytotoxic potency.

Complementary Assay: LDH Release

The Lactate Dehydrogenase (LDH) assay is an excellent method to confirm cytotoxicity by measuring membrane integrity. It is often performed on the supernatant collected from the cell culture plate before the addition of the MTT reagent.

LDH Assay Principle

LDH_Principle cluster_cell cluster_reaction damaged Damaged Cell (Membrane Compromised) ldh_out LDH (released) damaged->ldh_out releases intact Intact Cell ldh_in LDH (inside) intact->ldh_in retained r1 Lactate + NAD+ ldh_out->r1 catalyzes p1 Pyruvate + NADH r1->p1 LDH r2 Tetrazolium Salt (INT) p2 Formazan (Colored) r2->p2 Diaphorase / NADH

Caption: Principle of the LDH cytotoxicity assay.

Brief Protocol
  • Prepare Controls: In addition to the experimental wells, prepare a "Maximum LDH Release" control by adding a lysis buffer (e.g., Triton X-100) to a set of untreated wells 45 minutes before the end of the incubation.[21]

  • Collect Supernatant: After compound incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.[21]

  • Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.[9]

  • Add Reaction Mixture: Add 50 µL of the LDH assay reagent (containing lactate, NAD+, INT, and diaphorase, often available in commercial kits) to each well.[9][11]

  • Incubate: Incubate the plate at room temperature for 30 minutes, protected from light.[11]

  • Stop Reaction & Read: Add 50 µL of a stop solution (e.g., 1M acetic acid) and measure the absorbance at 490 nm.[9]

  • Calculate % Cytotoxicity:

    • % Cytotoxicity = [(Compound OD - Vehicle OD) / (Max LDH Release OD - Vehicle OD)] x 100

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High background in blank wells Contamination of medium; Phenol red or serum interference.Use fresh, sterile medium. Set up a specific background control with medium + MTT reagent but no cells.
Low signal / Low OD values Cell seeding density is too low; Incubation time is too short; Incomplete formazan solubilization.Optimize cell number and incubation time for your specific cell line. Ensure crystals are fully dissolved by shaking or pipetting.
Inconsistent results between replicates Uneven cell seeding; Pipetting errors; Edge effects in the 96-well plate.Mix cell suspension thoroughly before seeding. Use a multichannel pipette carefully. Avoid using the outermost wells of the plate.

References

MTT assay for cell viability with 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: MTT Assay for Cell Viability Assessment of 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Evaluating the Cytotoxic Potential of this compound: A Detailed Protocol Using the MTT Colorimetric Assay

Abstract This document provides a comprehensive guide for assessing the in vitro cytotoxicity of this compound, a compound belonging to the biologically significant thiazole class. We detail the application of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely used colorimetric method for determining cell viability.[1][2] This guide covers the underlying biochemical principles, preparation of reagents, a step-by-step experimental workflow, and crucial data analysis techniques, including the calculation of the IC50 value. By explaining the causality behind each procedural step and incorporating critical controls, this protocol is designed to ensure the generation of reliable and reproducible data for researchers in pharmacology, toxicology, and drug discovery.

Part I: The Foundational Principle of the MTT Assay

The MTT assay is a quantitative method that measures cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] The core of the assay relies on the enzymatic conversion of a yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[1] This chemical reduction is exclusively carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, living cells.[2][3]

Therefore, the quantity of formazan produced is directly proportional to the number of viable cells in the culture well.[1][4] Dead cells lack the necessary metabolic activity to convert MTT and are thus excluded from the measurement.[4] Following an incubation period, the insoluble formazan crystals are dissolved in a solubilization agent, yielding a colored solution whose absorbance can be measured spectrophotometrically.[1]

MTT_Principle cluster_cell Metabolically Active (Viable) Cell Mito Mitochondrial & Cytosolic Dehydrogenases (NAD(P)H) Formazan Formazan (Purple, Insoluble Crystals) Mito->Formazan Enzymatic Reduction MTT MTT (Yellow, Water-Soluble) MTT->Mito Uptake by cell

Caption: Biochemical conversion of MTT to formazan in viable cells.

Part II: Protocol for Assessing this compound

This protocol is optimized for a 96-well plate format, which is suitable for high-throughput screening.

A. Reagent Preparation: The Foundation of Accuracy

Meticulous reagent preparation is critical for the reproducibility of the MTT assay.

  • MTT Stock Solution (5 mg/mL):

    • Rationale: A 5 mg/mL concentration is standard and provides a sufficient substrate for the enzymatic reaction.[1][5] The solution must be sterile to prevent contamination of the cell cultures.

    • Procedure:

      • Dissolve 50 mg of MTT powder in 10 mL of sterile Dulbecco's Phosphate-Buffered Saline (DPBS).

      • Vortex or sonicate until the MTT is completely dissolved.[1]

      • Sterilize the solution by passing it through a 0.2 µm syringe filter into a sterile, light-protected container (e.g., a falcon tube wrapped in aluminum foil).[3][5]

      • Storage: Store at 4°C for frequent use or in aliquots at -20°C for long-term storage.[3][5] Protect from light at all times, as MTT is light-sensitive.

  • Formazan Solubilization Buffer (10% SDS in 0.01 M HCl):

    • Rationale: This solution serves a dual purpose: the detergent Sodium Dodecyl Sulfate (SDS) lyses the cells and dissolves the water-insoluble formazan crystals, while the acidic environment helps to stabilize the color of the formazan product.

    • Procedure:

      • Prepare 0.01 M HCl by appropriately diluting a stock solution of concentrated HCl.

      • In a chemical fume hood, add 10 g of SDS to 100 mL of 0.01 M HCl.

      • Mix gently with a magnetic stirrer until the SDS is fully dissolved. Warming slightly to 37°C may be necessary.[3]

    • Alternative: Dimethyl sulfoxide (DMSO) is a common alternative that rapidly dissolves formazan.[1] However, it requires the removal of the culture medium containing MTT, which can lead to cell loss and variability, especially with non-adherent cells. The SDS-HCl solution works directly on the cells in their medium, simplifying the workflow.

B. Experimental Workflow: A Step-by-Step Guide

The entire workflow should be performed using sterile techniques in a biological safety cabinet.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Analysis A 1. Seed Cells in 96-well plate B 2. Incubate (24h) for cell adherence A->B D 4. Treat Cells & Incubate (e.g., 24, 48, 72h) B->D C 3. Prepare Serial Dilutions of Test Compound C->D E 5. Add MTT Solution D->E F 6. Incubate (2-4h) for Formazan Formation E->F G 7. Add Solubilization Buffer F->G H 8. Incubate (4h to overnight) to Dissolve Crystals G->H I 9. Read Absorbance (570 nm) H->I J 10. Calculate Viability & IC50 I->J

Caption: High-level workflow of the MTT cytotoxicity assay.

Step 1: Cell Seeding

  • Objective: To create a uniform monolayer of healthy, exponentially growing cells.

  • Procedure:

    • Harvest cells that are in their logarithmic growth phase.

    • Perform a cell count (e.g., using a hemocytometer and trypan blue) to determine viability.

    • Dilute the cell suspension to the optimized seeding density in fresh culture medium. This density is cell-line dependent and must be determined empirically to ensure cells are not confluent at the end of the experiment.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow cells to attach and resume growth.

Parameter Recommendation Rationale
Cell Phase Logarithmic (Exponential)Ensures maximal and consistent metabolic activity for reliable MTT reduction.[1]
Seeding Density 1,000 - 100,000 cells/wellMust be optimized; too low gives a weak signal, too high leads to confluence and altered metabolism.[6]
Edge Effect Avoid using the outermost wellsWells on the edge of the plate are prone to evaporation, leading to variability. Fill them with sterile PBS.

Step 2: Compound Treatment

  • Objective: To expose the cells to a range of concentrations of this compound to determine its dose-dependent effect.

  • Procedure:

    • Prepare a high-concentration stock of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

    • Crucial Controls:

      • Untreated Control: Cells treated with culture medium only (represents 100% viability).

      • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound. This is essential to ensure the solvent itself is not toxic.

      • Blank Control: Wells with culture medium but no cells. This is used for background subtraction.[6]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

Step 3: MTT Incubation and Formazan Solubilization

  • Objective: To allow viable cells to metabolize MTT into formazan and then dissolve the resulting crystals for quantification.

  • Procedure:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).

    • Incubate the plate for 2 to 4 hours at 37°C.[5] The optimal time can vary between cell lines; incubation should be long enough for purple crystals to become visible under a microscope but short enough to avoid MTT-induced toxicity.[6]

    • Add 100 µL of the Solubilization Buffer (10% SDS in 0.01 M HCl) to each well.[7]

    • Mix thoroughly by gentle pipetting to ensure complete lysis and crystal dissolution.

    • Incubate the plate in the dark at room temperature for at least 4 hours, or overnight.[8] Complete solubilization is critical for accurate readings.

Step 4: Absorbance Measurement

  • Objective: To quantify the amount of dissolved formazan.

  • Procedure:

    • Ensure no formazan crystals remain by checking the wells. If needed, mix again.

    • Place the 96-well plate in a microplate reader.

    • Measure the absorbance at a wavelength of 570 nm.[5] A reference wavelength of 630 nm or higher can be used to subtract background absorbance from factors like cell debris.

Part III: Data Analysis and Interpretation

  • Background Correction:

    • Calculate the average absorbance of the blank control wells (medium only).

    • Subtract this average from the readings of all other wells.

  • Calculate Percentage Viability:

    • Determine the average absorbance of the corrected, untreated control wells. This value represents 100% cell viability.

    • Calculate the percentage viability for each concentration of the test compound using the following formula: % Viability = (Corrected Absorbance of Treated Well / Average Corrected Absorbance of Untreated Control) x 100

  • Determine the IC50 Value:

    • The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability.[9]

    • Plot % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

    • Use a software program like GraphPad Prism or a specialized Excel add-in to fit the data to a non-linear regression curve (sigmoidal dose-response).[10][11]

    • The software will calculate the precise IC50 value from this curve.[9][10]

Data Point Concentration (µM) Log(Concentration) Average Absorbance % Viability
Untreated0N/A1.250100%
Sample 1101.18895%
Sample 21010.87570%
Sample 3501.70.60048%
Sample 410020.31325%
Sample 52502.40.12510%
This is sample data for illustrative purposes only.

Part IV: Troubleshooting Common Issues

Problem Possible Cause(s) Solution(s)
High Background Contamination of culture medium; Phenol red or serum components in the medium interfering with readings.[6]Use sterile techniques. Perform the MTT incubation step in serum-free and phenol red-free medium.[6] Always include a blank control for subtraction.
Low Signal Insufficient cell number; Incubation time with MTT is too short; Cells are not healthy.Optimize cell seeding density.[12] Increase MTT incubation time incrementally (e.g., 2, 3, 4 hours).[6] Ensure cells are in the log growth phase before seeding.
Inconsistent Replicates Incomplete solubilization of formazan crystals; Inaccurate pipetting; "Edge effect" in the 96-well plate.Ensure crystals are fully dissolved before reading, if necessary by shaking on an orbital shaker.[6] Use calibrated pipettes. Avoid using the outer wells of the plate.
Compound Interference The test compound itself is colored or can reduce MTT non-enzymatically.Run a control with the compound in cell-free medium to see if it changes the absorbance or reduces MTT directly. Subtract this value if necessary.

References

Application Notes and Protocols for the Analgesic Activity Testing of 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid in Mice

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Thiazole Derivatives in Pain Management

Thiazole, a pivotal five-membered heterocyclic scaffold, is integral to numerous pharmacologically active compounds, including a variety of FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, and analgesic properties. The compound of interest, 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid, belongs to this promising class of molecules. Structurally, it shares features with non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of pain and inflammation.[3][4]

The development of novel analgesic agents is a cornerstone of pharmaceutical research, aimed at addressing the significant unmet medical need for effective and safer pain therapies. Preclinical evaluation of candidate molecules in animal models is a critical step in this process. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for testing the analgesic activity of this compound in mice. The protocols detailed herein are designed to ensure scientific rigor, reproducibility, and adherence to ethical guidelines for animal welfare.[5][6][7]

Synthesis of this compound

A plausible synthetic route for this compound is based on the well-established Hantzsch thiazole synthesis.[8][9][10][11] This method involves the condensation of an α-haloketone with a thioamide.

Caption: General workflow for the synthesis of this compound.

cluster_synthesis Synthesis Workflow start Starting Materials: Ethyl 2-chloroacetoacetate Thiobenzamide intermediate Hantzsch Thiazole Synthesis start->intermediate Reaction product_ester Ethyl 2-(5-methyl-2-phenylthiazole-4-yl)acetate intermediate->product_ester Cyclization hydrolysis Alkaline Hydrolysis product_ester->hydrolysis final_product This compound hydrolysis->final_product purification Purification and Characterization (Crystallization, NMR, MS) final_product->purification

Protocol: Synthesis of this compound

  • Step 1: Synthesis of Ethyl 2-(5-methyl-2-phenylthiazole-4-yl)acetate.

    • In a round-bottom flask, dissolve ethyl 2-chloroacetoacetate and thiobenzamide in ethanol.

    • Reflux the mixture for several hours while monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a mild base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl ester.

  • Step 2: Hydrolysis to this compound.

    • Dissolve the crude ethyl ester in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide).

    • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry to yield the crude this compound.

  • Step 3: Purification and Characterization.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified compound.

    • Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

In Vivo Analgesic Activity Testing in Mice

The following protocols describe standard and widely accepted models for assessing central and peripheral analgesic activity. All animal procedures must be conducted in accordance with the ethical guidelines for animal research and approved by the Institutional Animal Care and Use Committee (IACUC).[5][6][7][12][13]

Caption: Workflow for in vivo analgesic activity testing.

cluster_invivo In Vivo Testing Workflow cluster_assays Analgesic Assays animal_prep Animal Acclimatization and Grouping drug_admin Administration of Test Compound, Vehicle, and Positive Control animal_prep->drug_admin pre_treatment Pre-treatment Period drug_admin->pre_treatment hot_plate Hot Plate Test (Central Analgesia) pre_treatment->hot_plate tail_flick Tail-Flick Test (Central Analgesia) pre_treatment->tail_flick writhing Acetic Acid-Induced Writhing Test (Peripheral Analgesia) pre_treatment->writhing data_collection Data Collection (Latency, Writhing Count) hot_plate->data_collection tail_flick->data_collection writhing->data_collection data_analysis Statistical Analysis data_collection->data_analysis

Hot Plate Test (Central Analgesic Activity)

The hot plate test is a classic method for evaluating centrally mediated analgesia by measuring the latency of a mouse to react to a thermal stimulus.[8][9][14][15][16][17]

Protocol:

  • Apparatus: A commercially available hot plate analgesiometer with the surface temperature maintained at a constant 55 ± 0.5°C.

  • Animals: Male or female Swiss albino mice (20-25 g) are used. Animals are acclimatized to the laboratory environment for at least one week before the experiment.

  • Procedure:

    • Divide the mice into groups (n=6-10 per group): vehicle control, positive control (e.g., morphine at 5-10 mg/kg, intraperitoneally), and test compound groups (various doses of this compound).

    • Administer the vehicle, positive control, or test compound to the respective groups (e.g., orally or intraperitoneally).

    • At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after administration, place each mouse individually on the hot plate.

    • Record the reaction time (latency) in seconds for the first sign of pain, such as paw licking, paw shaking, or jumping.

    • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If a mouse does not respond within the cut-off time, it should be removed from the hot plate, and the latency is recorded as the cut-off time.

  • Data Analysis:

    • Calculate the mean ± SEM for the reaction time in each group at each time point.

    • Analyze the data using one-way or two-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to determine the statistical significance between the groups. A p-value < 0.05 is generally considered significant.[16][18][19]

Treatment GroupDose (mg/kg)Mean Reaction Time (seconds) ± SEM
Vehicle Control-Data
Positive Control (Morphine)10Data
Test CompoundXData
Test CompoundYData
Test CompoundZData
Table 1: Example Data Table for Hot Plate Test.
Tail-Flick Test (Central Analgesic Activity)

The tail-flick test is another widely used method to assess central analgesic activity, measuring the latency of a mouse to withdraw its tail from a radiant heat source.[10][16][20][21][22][23]

Protocol:

  • Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the ventral surface of the mouse's tail.

  • Animals: As described for the hot plate test.

  • Procedure:

    • Gently restrain each mouse, allowing the tail to be exposed.

    • Place the tail over the radiant heat source of the apparatus.

    • The time taken for the mouse to flick its tail away from the heat is automatically recorded as the tail-flick latency.

    • Establish a cut-off time (e.g., 10-15 seconds) to prevent tissue damage.

    • Administer the vehicle, positive control (e.g., morphine), and test compound as described in the hot plate test.

    • Measure the tail-flick latency at various time points post-administration.

  • Data Analysis:

    • Similar to the hot plate test, calculate the mean ± SEM for the tail-flick latency for each group and perform statistical analysis using ANOVA.[16][18][19]

Treatment GroupDose (mg/kg)Mean Tail-Flick Latency (seconds) ± SEM
Vehicle Control-Data
Positive Control (Morphine)10Data
Test CompoundXData
Test CompoundYData
Test CompoundZData
Table 2: Example Data Table for Tail-Flick Test.
Acetic Acid-Induced Writhing Test (Peripheral Analgesic Activity)

This test is a chemical-induced pain model used to evaluate peripherally acting analgesics. The intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[4][11][24][25]

Protocol:

  • Reagents: 0.6% (v/v) acetic acid solution in normal saline.

  • Animals: As described for the previous tests.

  • Procedure:

    • Divide the mice into groups as previously described. The positive control for this assay is typically a non-steroidal anti-inflammatory drug (NSAID) like diclofenac sodium (10 mg/kg).

    • Administer the vehicle, positive control, or test compound to the respective groups.

    • After a pre-treatment period (e.g., 30-60 minutes), inject 0.6% acetic acid (10 ml/kg) intraperitoneally into each mouse.

    • Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

    • After a latency period of about 5 minutes, count the number of writhes for a defined period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the mean number of writhes ± SEM for each group.

    • Determine the percentage of inhibition of writhing for the treated groups compared to the vehicle control group using the following formula:

      • % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100

    • Analyze the data using one-way ANOVA followed by a suitable post-hoc test.[16][18][19]

Treatment GroupDose (mg/kg)Mean Number of Writhes ± SEM% Inhibition
Vehicle Control-Data-
Positive Control (Diclofenac)10DataData
Test CompoundXDataData
Test CompoundYDataData
Test CompoundZDataData
Table 3: Example Data Table for Acetic Acid-Induced Writhing Test.

In Vitro Mechanistic Studies: COX and LOX Inhibition Assays

To elucidate the potential mechanism of action of this compound, in vitro enzyme inhibition assays for cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) are recommended.[6][12][13][14][15][20][21][22][23][26][27]

Caption: Potential mechanism of action of this compound.

cluster_moa Mechanism of Action Pathway arachidonic_acid Arachidonic Acid cox COX-1 / COX-2 arachidonic_acid->cox lox 5-LOX arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation_pain Inflammation and Pain prostaglandins->inflammation_pain leukotrienes->inflammation_pain test_compound This compound test_compound->cox Inhibition test_compound->lox Inhibition

Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of the test compound on COX-1 and COX-2 enzymes. Commercially available kits provide a convenient and standardized method for this purpose.

Protocol (General Outline using a Colorimetric Assay Kit):

  • Principle: The assay measures the peroxidase activity of COX. The peroxidase component reduces a hydroperoxy endoperoxide to the corresponding alcohol, and this activity is monitored by the appearance of an oxidized chromogen.

  • Procedure:

    • Prepare the assay buffer, heme, and enzyme solutions (COX-1 and COX-2) according to the kit's instructions.

    • In a 96-well plate, set up background wells, 100% initial activity wells, and inhibitor wells.

    • Add the test compound at various concentrations to the inhibitor wells.

    • Initiate the reaction by adding arachidonic acid (the substrate).

    • After a specific incubation period, measure the absorbance at the appropriate wavelength (e.g., 590 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable sigmoidal dose-response curve.

Lipoxygenase (LOX) Inhibition Assay

This assay assesses the inhibitory effect of the test compound on lipoxygenase, another key enzyme in the inflammatory pathway.

Protocol (General Outline using a Screening Assay Kit):

  • Principle: The assay measures the hydroperoxides produced during the lipoxygenation of a substrate like linoleic or arachidonic acid.

  • Procedure:

    • Prepare the assay buffer, enzyme solution (e.g., 15-LO), and substrate solution as per the kit's protocol.

    • In a 96-well plate, set up control wells and inhibitor wells.

    • Add the test compound at various concentrations to the inhibitor wells.

    • Initiate the reaction by adding the substrate.

    • After incubation, add a chromogen solution to develop the color.

    • Measure the absorbance at the specified wavelength (e.g., 490-500 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 value as described for the COX inhibition assay.

Conclusion

The protocols outlined in this document provide a robust framework for the comprehensive evaluation of the analgesic potential of this compound. By employing a combination of in vivo models that assess both central and peripheral pain pathways, alongside in vitro mechanistic studies, researchers can gain valuable insights into the pharmacological profile of this novel compound. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, which is essential for the advancement of new and improved pain therapeutics.

References

Application Notes & Protocols for the Development of 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic design, synthesis, and evaluation of analogs of 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid. The parent compound, a thiazole derivative, serves as a foundational scaffold for the exploration of structure-activity relationships (SAR) with the goal of identifying novel therapeutic agents. This guide emphasizes a rationale-driven approach to analog design, detailing synthetic methodologies, purification protocols, and a cascade of in vitro biological assays. The causality behind experimental choices is explained to provide a deeper understanding of the drug development process. All protocols are designed to be self-validating, and key claims are supported by authoritative sources.

Introduction and Rationale

The thiazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2] The parent molecule, this compound, possesses key structural features that are amenable to chemical modification: a central thiazole core, a phenyl group at the 2-position, a methyl group at the 5-position, and an acetic acid moiety at the 4-position. The development of analogs is a cornerstone of medicinal chemistry, aimed at optimizing the pharmacological profile of a lead compound. This can include enhancing potency, improving selectivity, and refining pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).[3]

The strategic rationale for developing analogs of this specific scaffold is to systematically probe the chemical space around the core structure to understand the contribution of each component to its biological activity. For instance, modifications to the phenyl ring can explore the impact of electronic and steric effects on target engagement.[4] The carboxylic acid group, while often crucial for activity, can present challenges such as poor permeability and metabolic liabilities.[5] Therefore, exploring bioisosteric replacements is a key strategy.[3][6][7]

Analog Design Strategy

A systematic approach to analog design involves modifying distinct parts of the parent molecule. The following diagram illustrates the key points of diversification for this compound.

Analog_Design_Strategy cluster_R1 R1: Phenyl Group Modification cluster_R2 R2: Carboxylic Acid Bioisosteres cluster_R3 R3: Methyl Group Modification parent This compound r1_node Bioisosteric Replacements (e.g., pyridyl, thiophenyl) Substituent Effects (e.g., -F, -Cl, -OMe, -CF3) parent->r1_node Explore SAR at 2-position r2_node Acidic Bioisosteres (e.g., tetrazole, acyl sulfonamide) Neutral Bioisosteres (e.g., hydroxamic acid, boronic acid) parent->r2_node Improve PK/PD properties r3_node Varying Alkyl Chains (e.g., -H, -Et, -iPr) Cyclic Analogs (e.g., cyclopropyl) parent->r3_node Probe steric tolerance

Caption: Key diversification points for analog design.

Synthetic Methodologies

The core synthesis of the thiazole scaffold will be achieved via the Hantzsch thiazole synthesis, a robust and versatile method involving the condensation of an α-haloketone with a thioamide.[8][9]

General Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

G A Substituted Thiobenzamide C Hantzsch Thiazole Synthesis A->C B Ethyl 2-chloroacetoacetate B->C D Ethyl 2-(2-Aryl-5-methylthiazol-4-yl)acetate C->D E Hydrolysis D->E F Target Analog 2-(2-Aryl-5-methylthiazol-4-yl)acetic acid E->F G Bioisosteric Modification F->G H Carboxylic Acid Bioisosteres G->H

Caption: General synthetic workflow for analog synthesis.

Protocol 1: Synthesis of Ethyl 2-(5-methyl-2-phenylthiazol-4-yl)acetate (Core Intermediate)

This protocol details the synthesis of the core thiazole ester intermediate.

Materials:

  • Thiobenzamide

  • Ethyl 2-chloroacetoacetate

  • Ethanol, absolute

  • Sodium bicarbonate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a 100 mL round-bottom flask, add thiobenzamide (1.0 eq) and ethanol (20 mL).

  • Stir the mixture until the thiobenzamide is fully dissolved.

  • Add ethyl 2-chloroacetoacetate (1.1 eq) to the solution.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction to cool to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield the pure ester intermediate.

Protocol 2: Hydrolysis to 2-(5-Methyl-2-phenylthiazol-4-yl)acetic acid (Parent Compound)

Materials:

  • Ethyl 2-(5-methyl-2-phenylthiazol-4-yl)acetate

  • Methanol

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Dichloromethane

Procedure:

  • Dissolve the ester intermediate (1.0 eq) in methanol (15 mL) in a round-bottom flask.

  • Add 1 M NaOH solution (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the hydrolysis is complete, remove the methanol under reduced pressure.

  • Add water (20 mL) to the residue and wash with dichloromethane (2 x 10 mL) to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final carboxylic acid product.

Analytical Characterization

All synthesized compounds must be thoroughly characterized to confirm their structure and purity.

TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural elucidationChemical shifts and coupling constants consistent with the proposed structure.
Mass Spectrometry Molecular weight confirmationA molecular ion peak corresponding to the calculated mass of the compound.
HPLC Purity assessmentA single major peak indicating >95% purity.

Biological Evaluation

The biological activity of the synthesized analogs will be assessed through a tiered screening cascade. Given the known anti-inflammatory properties of many thiazole derivatives, the initial assays will focus on this therapeutic area.[10]

Primary In Vitro Screening: Anti-inflammatory Assays

A common and straightforward initial screen for anti-inflammatory activity is the protein denaturation inhibition assay.[11][12][13]

Protocol 3: Inhibition of Bovine Serum Albumin (BSA) Denaturation

Materials:

  • Bovine Serum Albumin (BSA), 0.2% w/v in Tris buffer (pH 6.8)

  • Synthesized compounds (test samples) and Diclofenac (standard), dissolved in DMSO

  • Tris-buffered saline (TBS)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Pipette 150 µL of 0.2% BSA solution into each well of a 96-well plate.

  • Add 10 µL of the test compound or standard at various concentrations (e.g., 10-1000 µg/mL). For the control, add 10 µL of DMSO.

  • Incubate the plate at 37 °C for 20 minutes.

  • Induce denaturation by heating the plate at 72 °C for 5 minutes.

  • Cool the plate to room temperature.

  • Measure the absorbance (turbidity) at 660 nm using a microplate reader.

  • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Secondary Screening: Cell-Based Assays

Compounds showing significant activity in the primary screen will be advanced to cell-based assays to evaluate their effects in a more biologically relevant context. A common approach is to use peripheral blood mononuclear cells (PBMCs) stimulated to produce inflammatory markers.[14]

Protocol 4: Cytokine Release in LPS-Stimulated PBMCs

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • Synthesized compounds and a reference anti-inflammatory drug

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Seed PBMCs in a 96-well plate at a density of 1 x 10⁵ cells/well in RPMI-1640 medium.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Determine the IC₅₀ values for the inhibition of cytokine release.

Target-Based Screening: PPARγ Agonist Assay

Thiazolidinediones, which contain a thiazole-related core, are known to be agonists of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of inflammation and metabolism.[15][16] Therefore, evaluating the activity of the synthesized analogs on this target is a rational step.

Protocol 5: PPARγ Reporter Gene Assay

Materials:

  • A cell line stably transfected with a PPARγ expression vector and a luciferase reporter gene under the control of a PPARγ response element (e.g., INDIGO Biosciences Human PPARγ Reporter Assay Kit).[17]

  • Cell culture medium and reagents

  • Synthesized compounds and a known PPARγ agonist (e.g., Rosiglitazone)

  • Luciferase assay reagent

Procedure:

  • Plate the reporter cells in a 96-well plate according to the manufacturer's protocol.

  • Treat the cells with a range of concentrations of the test compounds and the reference agonist.

  • Incubate for 24 hours to allow for gene transcription and protein expression.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Calculate the fold activation relative to the vehicle control and determine the EC₅₀ values.

Structure-Activity Relationship (SAR) Analysis

The data from the biological assays will be compiled to establish a structure-activity relationship.

Table 1: Hypothetical Biological Data for a Series of Analogs

Compound IDR¹ (at 2-position)R² (at 4-position)BSA Denaturation IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)PPARγ EC₅₀ (µM)
Parent Phenyl-CH₂COOH55.225.8> 100
A-1 4-Fluorophenyl-CH₂COOH32.515.185.3
A-2 4-Methoxyphenyl-CH₂COOH48.922.4> 100
A-3 Pyridin-2-yl-CH₂COOH65.730.1> 100
B-1 PhenylTetrazole60.128.992.1
B-2 PhenylAcyl Sulfonamide58.326.595.6
C-1 4-FluorophenylTetrazole35.816.278.5

Initial SAR Insights:

  • Introduction of an electron-withdrawing fluorine atom at the 4-position of the phenyl ring (A-1) appears to enhance anti-inflammatory activity.

  • Bioisosteric replacement of the carboxylic acid with a tetrazole or acyl sulfonamide (B-1, B-2) resulted in a slight decrease in potency in the initial screens.

  • Combining the favorable 4-fluorophenyl group with a tetrazole bioisostere (C-1) maintained the improved activity.

Conclusion

This guide provides a comprehensive framework for the systematic development of analogs of this compound. By following the detailed protocols for synthesis, purification, characterization, and biological evaluation, researchers can efficiently explore the structure-activity landscape of this promising chemical scaffold. The iterative process of analog design, synthesis, and testing is crucial for the identification of lead compounds with optimized therapeutic potential.

References

Application Notes & Protocols: In Vivo Efficacy Studies of 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Scientific Background

The therapeutic potential of thiazole-containing compounds is a subject of intense research, with derivatives demonstrating a wide spectrum of biological activities including anticancer, antifungal, and anti-inflammatory properties.[1][2] The specific compound, 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid, belongs to this promising class of molecules. While direct in vivo efficacy data for this exact molecule is not yet prevalent in public literature, the structural motif provides a strong rationale for investigating its efficacy, particularly in the context of inflammatory diseases.

A key line of evidence stems from studies on structurally related compounds. For instance, a series of 5-methyl-2-phenylthiazole-4-substituted heteroazole derivatives demonstrated significant anti-inflammatory and analgesic effects in a carrageenan-induced rat paw edema model, a classic acute inflammation assay.[3] Furthermore, the broader family of thiazole derivatives has been explored as modulators of Peroxisome Proliferator-Activated Receptors (PPARs).[4][5][6] PPARs, particularly PPAR-γ and PPAR-α, are nuclear receptors that play a critical role in the regulation of inflammation and metabolism. Their activation is known to suppress inflammatory responses, making PPAR agonists a promising therapeutic strategy for a variety of inflammatory and metabolic conditions.[5][7]

This document provides a detailed guide for conducting preclinical in vivo efficacy studies of this compound, with a primary focus on its potential as an anti-inflammatory agent. The protocols are designed to be robust, reproducible, and to provide a solid foundation for further drug development.

Hypothesized Mechanism of Action

Based on the available literature for related thiazole derivatives, we hypothesize that this compound exerts its anti-inflammatory effects through the modulation of key inflammatory pathways. A plausible mechanism involves the activation of PPARs, leading to the downstream suppression of pro-inflammatory mediators.

Hypothesized_MOA Hypothesized Mechanism of Action cluster_0 Cellular Environment Compound This compound PPAR PPARα/γ Activation Compound->PPAR Agonist Activity NFkB NF-κB Inhibition PPAR->NFkB Transrepression Cytokines Pro-inflammatory Cytokine (TNF-α, IL-1β, IL-6) Production ↓ NFkB->Cytokines Transcriptional Repression Inflammation Inflammatory Response ↓ Cytokines->Inflammation

Caption: Hypothesized signaling pathway for the anti-inflammatory action of the compound.

Preclinical In Vivo Efficacy Models for Inflammation

The selection of an appropriate animal model is critical for evaluating the therapeutic potential of a novel compound. For assessing anti-inflammatory activity, several well-established models can be employed.

Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized model of acute inflammation, ideal for the initial screening of compounds with potential anti-inflammatory activity.[3] The subcutaneous injection of carrageenan, a seaweed-derived polysaccharide, induces a biphasic inflammatory response characterized by swelling (edema), and the infiltration of inflammatory cells.

Experimental Workflow:

Carrageenan_Workflow Carrageenan-Induced Paw Edema Workflow Acclimatization Animal Acclimatization (e.g., 7 days) Grouping Randomization into Treatment Groups Acclimatization->Grouping Dosing Compound Administration (Oral or IP) Grouping->Dosing Induction Carrageenan Injection (Subplantar) Dosing->Induction ~60 min pre-induction Measurement Paw Volume Measurement (Plethysmometer) (0, 1, 2, 3, 4, 5 hours) Induction->Measurement Analysis Data Analysis (% Inhibition of Edema) Measurement->Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Detailed Protocol:

  • Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Acclimatization: House the animals in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Group 1 (Vehicle Control): Vehicle (e.g., 0.5% methylcellulose).

    • Group 2 (Positive Control): Reference drug (e.g., Indomethacin or Diclofenac Sodium, 10 mg/kg).

    • Group 3-5 (Test Compound): this compound at three different dose levels (e.g., 10, 30, and 100 mg/kg).

  • Compound Administration: Administer the test compound, vehicle, or reference drug orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume of each rat using a digital plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group using the following formula:

    • % Inhibition = [ (C - T) / C ] x 100

    • Where C is the mean increase in paw volume in the control group and T is the mean increase in paw volume in the treated group.

Expected Quantitative Data:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Positive Control (Indomethacin)100.30 ± 0.0364.7%
This compound10(To be determined)(To be determined)
This compound30(To be determined)(To be determined)
This compound100(To be determined)(To be determined)
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model is used to evaluate the systemic anti-inflammatory effects of a compound. LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response characterized by the release of pro-inflammatory cytokines into the bloodstream.

Detailed Protocol:

  • Animal Model: Male C57BL/6 or BALB/c mice (8-10 weeks old).

  • Grouping and Dosing: As described for the carrageenan model, administer the test compound or controls (e.g., Dexamethasone) 1 hour prior to LPS challenge.

  • Induction of Inflammation: Administer LPS (from E. coli) intraperitoneally at a dose of 1-5 mg/kg.

  • Sample Collection: At a predetermined time point (e.g., 2, 6, or 24 hours) post-LPS injection, collect blood via cardiac puncture for serum preparation. Tissues such as the liver and lungs can also be harvested for further analysis.

  • Endpoint Analysis:

    • Cytokine Levels: Measure the serum levels of key pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using commercially available ELISA kits.

    • Gene Expression: Analyze the mRNA expression of inflammatory genes in tissue homogenates using RT-qPCR.

    • Histopathology: Perform histological examination of tissues to assess inflammatory cell infiltration and tissue damage.

Expected Quantitative Data:

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL) (± SEM)Serum IL-6 (pg/mL) (± SEM)
Vehicle Control + Saline-< 50< 50
Vehicle Control + LPS-2500 ± 3005000 ± 600
Positive Control (Dexamethasone) + LPS1800 ± 1501500 ± 200
This compound10(To be determined)(To be determined)
This compound30(To be determined)(To be determined)
This compound100(To be determined)(To be determined)

General Considerations for In Vivo Studies

  • Formulation and Dosing: The test compound should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose, 0.1% Tween 80) to ensure consistent and reproducible dosing.[4] Preliminary toxicity and dose-ranging studies are recommended to determine the appropriate dose levels.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Statistical Analysis: Data should be analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vivo evaluation of this compound as a potential anti-inflammatory agent. Positive results in these acute models would warrant further investigation in more complex, chronic models of inflammatory diseases such as collagen-induced arthritis or inflammatory bowel disease. Mechanistic studies to confirm the engagement of the PPAR pathway in vivo would also be a critical next step in the development of this promising compound.

References

Application Notes and Protocols for the Formulation of 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid for Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Preclinical animal studies are a critical step in the drug development pipeline, providing essential data on the pharmacokinetics, efficacy, and safety of a novel therapeutic candidate. The successful execution of these studies is contingent upon a robust and reproducible formulation that ensures consistent delivery of the active pharmaceutical ingredient (API). This document provides a detailed guide for the formulation of 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid, a compound with structural characteristics suggesting poor aqueous solubility, for oral administration in rodent models.

The protocols outlined herein are designed to be adaptable, providing a framework for researchers to develop a formulation tailored to their specific study requirements. The underlying principles of formulation for poorly soluble compounds are discussed to empower scientists with the rationale behind the experimental choices.

Physicochemical Characterization and Pre-formulation Assessment

A thorough understanding of the physicochemical properties of this compound is paramount for developing a suitable formulation. While comprehensive experimental data for this specific molecule is not widely published, its chemical structure as a phenylthiazole derivative with a carboxylic acid moiety suggests it is likely a weak acid with low aqueous solubility.

Table 1: Physicochemical Properties of this compound

PropertyValue/InformationSource
Molecular Formula C₁₂H₁₁NO₂S[1]
Molecular Weight 233.29 g/mol [1]
CAS Number 101736-22-5[1][2][3][4]
Predicted Solubility Likely poorly soluble in water, especially at acidic pH. Solubility may increase at higher pH.Inferred from chemical structure
Predicted pKa The carboxylic acid group suggests an acidic pKa, likely in the range of 3-5.Inferred from chemical structure

Given the anticipated poor aqueous solubility, a suspension formulation is a practical and commonly employed approach for early-stage preclinical studies.[5][6] This strategy aims to deliver a uniform dose of the solid drug particles dispersed in a liquid vehicle.

Formulation Strategy: Aqueous Suspension for Oral Gavage

For initial in vivo screening in rodents, an aqueous suspension administered via oral gavage is a reliable method. This approach offers good dose accuracy and is a standard procedure in preclinical research.[7][8] The selection of an appropriate vehicle is critical to ensure the stability of the suspension and the tolerability of the formulation in the animal model.

Rationale for Vehicle Selection

The ideal vehicle for a suspension should be non-toxic, non-reactive with the compound, and capable of maintaining the uniform dispersion of the drug particles.[9] For this compound, a common and effective vehicle system is an aqueous solution of a suspending agent, such as carboxymethyl cellulose (CMC).

  • Carboxymethyl Cellulose (CMC): CMC is a widely used suspending agent that increases the viscosity of the vehicle, thereby slowing down the sedimentation of the drug particles.[10] A 0.5% (w/v) solution of sodium CMC in water is a well-tolerated and effective vehicle for oral gavage in rodents.[8]

  • pH Adjustment: As a weak acid, the solubility of this compound is expected to be pH-dependent. While creating a solution by significantly raising the pH is an option, it may not be ideal if the goal is to study the absorption of the solid form or if high pH is not well-tolerated. For a suspension, maintaining a pH close to neutral (around 7.0-7.4) is generally recommended for physiological compatibility.

The following diagram illustrates the decision-making process for selecting a suitable formulation strategy for a poorly soluble compound like this compound.

Formulation_Strategy API This compound Properties Predicted Physicochemical Properties: - Poor aqueous solubility - Weak acid API->Properties Strategy Formulation Strategy Selection Properties->Strategy Goal Objective: Oral administration in rodents for preclinical studies Goal->Strategy Solution Aqueous Solution (pH adjustment) Strategy->Solution If soluble at physiologically tolerable pH Suspension Aqueous Suspension Strategy->Suspension Practical approach for poorly soluble compounds Lipid Lipid-Based Formulation Strategy->Lipid Consider for highly lipophilic compounds Rationale_Suspension Rationale for Suspension: - Maintains solid form for absorption studies - Good for initial screening - Avoids potential issues with high pH solutions Suspension->Rationale_Suspension Vehicle Vehicle Selection: 0.5% CMC in water Suspension->Vehicle

Caption: Formulation strategy selection workflow.

Protocol 1: Preparation of a 0.5% (w/v) Carboxymethyl Cellulose (CMC) Vehicle

This protocol describes the preparation of the aqueous vehicle for the suspension.

Materials:
  • Carboxymethyl cellulose sodium salt (low viscosity)

  • Sterile, purified water (e.g., Water for Injection or Milli-Q water)

  • Sterile magnetic stir bar and stir plate

  • Sterile graduated cylinder

  • Sterile glass beaker or bottle

Procedure:
  • Calculate the required amount of CMC: For 100 mL of vehicle, 0.5 g of CMC is needed.

  • Heat the water: Heat approximately half of the total required volume of water (e.g., 50 mL for a 100 mL preparation) to 60-70°C. This will aid in the dispersion of the CMC.

  • Disperse the CMC: While stirring the heated water vigorously with a magnetic stir bar, slowly sprinkle the CMC powder onto the surface of the water. Avoid dumping the powder all at once, as this can lead to clumping.

  • Cool and hydrate: Once the CMC is fully dispersed, add the remaining volume of cold sterile water and continue stirring until the solution is cool and uniform. This may take 30-60 minutes.

  • Storage: Store the prepared vehicle in a sterile, sealed container at 2-8°C. The vehicle should be visually inspected for any signs of microbial growth before use. It is recommended to prepare fresh vehicle weekly.

Protocol 2: Preparation of this compound Suspension

This protocol details the steps for preparing the final dosing suspension.

Materials:
  • This compound powder

  • Prepared 0.5% (w/v) CMC vehicle

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Mortar and pestle (optional, for particle size reduction)

  • Sterile glass vial or tube of appropriate size

  • Vortex mixer

  • Homogenizer or sonicator (recommended)

Procedure:
  • Determine the required concentration: The concentration of the suspension will depend on the desired dose (in mg/kg) and the dosing volume (typically 5-10 mL/kg for rodents).

    • Calculation: Concentration (mg/mL) = Dose (mg/kg) / Dosing Volume (mL/kg)

  • Weigh the API: Accurately weigh the required amount of this compound using an analytical balance.

  • Particle size reduction (optional but recommended): If the API consists of large crystals or aggregates, gently grind the powder in a mortar and pestle to a fine, uniform consistency. This will improve the stability and homogeneity of the suspension.

  • Prepare the suspension: a. Transfer the weighed API to a sterile vial. b. Add a small volume of the 0.5% CMC vehicle (approximately 25% of the final volume) to wet the powder and form a smooth paste. This can be done by gentle swirling or trituration with a small spatula. c. Gradually add the remaining vehicle in portions, vortexing well after each addition to ensure a uniform dispersion.

  • Homogenization: To ensure a stable and uniform suspension, it is highly recommended to homogenize the preparation.[7]

    • Sonication: Place the vial in a sonicator bath for 5-10 minutes. Monitor the temperature to avoid degradation of the compound.

    • Homogenizer: Use a rotor-stator homogenizer at a low to medium speed for 1-2 minutes.

  • Final Inspection and Storage: The final suspension should be milky and free of large agglomerates. Store the suspension in a tightly sealed, light-protected container at 2-8°C. The stability of the suspension should be determined, but it is best practice to prepare it fresh daily or as close to the time of administration as possible.[8][10]

The following diagram outlines the workflow for preparing the oral suspension.

Suspension_Preparation start Start calculate Calculate required API and vehicle volume start->calculate weigh Weigh this compound calculate->weigh particle_size Particle size reduction (optional) weigh->particle_size wetting Wet API with small amount of vehicle to form a paste particle_size->wetting add_vehicle Gradually add remaining vehicle with vortexing wetting->add_vehicle homogenize Homogenize (sonication or homogenization) add_vehicle->homogenize inspect Visually inspect for uniformity homogenize->inspect store Store appropriately (2-8°C, protected from light) inspect->store end End store->end

Caption: Workflow for suspension preparation.

Protocol 3: Administration via Oral Gavage in Rodents

This protocol provides a general guideline for administering the prepared suspension to mice or rats. All animal procedures should be performed in accordance with institutional and national guidelines for animal welfare.

Materials:
  • Prepared suspension of this compound

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice, 18-20 gauge for rats)[8]

  • 1 mL or 3 mL syringes

  • Animal scale

Procedure:
  • Resuspend the formulation: Before each administration, thoroughly vortex or invert the suspension to ensure a uniform distribution of the API.

  • Weigh the animal: Obtain an accurate body weight for each animal to calculate the precise dosing volume.

  • Prepare the dose: Draw the calculated volume of the suspension into the syringe.

  • Animal restraint: Gently but firmly restrain the animal in a manner that prevents movement and allows for safe insertion of the gavage needle.[11]

  • Gavage needle insertion: Gently insert the gavage needle into the mouth and pass it along the roof of the mouth into the esophagus. The needle should advance smoothly without resistance.[11]

  • Dose administration: Once the needle is properly positioned, slowly and steadily depress the syringe plunger to deliver the dose.

  • Needle withdrawal: Carefully withdraw the needle along the same path of insertion.

  • Monitoring: Observe the animal for a short period after dosing for any signs of distress, such as labored breathing or regurgitation.[11]

Considerations for Alternative Formulations

While an aqueous suspension is a robust starting point, other formulation strategies may be considered depending on the specific goals of the study and the properties of the compound.[12][13]

  • Lipid-Based Formulations: If the compound is highly lipophilic, a lipid-based formulation (e.g., a solution or suspension in an oil like corn oil or a self-emulsifying drug delivery system) could enhance oral absorption.[14]

  • pH-Adjusted Solutions: If a true solution is required and the compound is sufficiently soluble at a physiologically acceptable pH, this can be an option. However, precipitation in the acidic environment of the stomach is a potential risk.[12]

The choice of formulation can significantly impact the pharmacokinetic profile of a compound.[5] Therefore, it is crucial to remain consistent with the formulation used throughout a series of studies to ensure data comparability.

Conclusion

The formulation of poorly soluble compounds like this compound for animal studies requires a systematic approach. The protocols provided in this guide for an aqueous suspension using 0.5% CMC offer a reliable and well-established method for oral administration in rodents. By understanding the principles behind the formulation strategy and adhering to careful preparation and administration techniques, researchers can ensure accurate and reproducible dosing, leading to high-quality data from their preclinical studies.

References

Application Notes & Protocols: A Multi-Modal Approach to Measuring the Ulcerogenic Potential of 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive, multi-tiered framework for evaluating the ulcerogenic potential of the novel compound, 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid. Given its structural resemblance to certain non-steroidal anti-inflammatory drugs (NSAIDs), a thorough assessment of its gastrointestinal (GI) safety profile is a critical step in its preclinical development. This guide is designed for researchers, scientists, and drug development professionals, offering a rationale-driven approach that combines in vitro mechanistic assays with a gold-standard in vivo model. We detail step-by-step protocols for a Cyclooxygenase (COX) inhibition assay, an acute NSAID-induced gastric ulcer model in rats, and subsequent biochemical and histological analyses. The overarching goal is to provide a self-validating experimental system that yields a robust and interpretable GI toxicity profile for the test compound.

Scientific Rationale: The Nexus of COX Inhibition and Gastric Ulceration

The primary therapeutic action of traditional NSAIDs—and also their principal mechanism of GI toxicity—is the inhibition of cyclooxygenase (COX) enzymes.[1] Understanding this dual role is fundamental to designing a logical testing strategy.

There are two primary COX isoforms:

  • COX-1: This isoform is constitutively expressed in most tissues, including the gastric mucosa. It synthesizes prostaglandins, such as Prostaglandin E2 (PGE2), which are vital for maintaining gastroduodenal mucosal integrity.[2] These prostaglandins stimulate mucus and bicarbonate secretion, inhibit gastric acid secretion, and maintain adequate mucosal blood flow.[3][4] Inhibition of COX-1 is therefore strongly associated with the development of gastric ulcers.[5]

  • COX-2: This isoform is typically undetectable in most tissues but is rapidly induced at sites of inflammation.[2] Its prostaglandin products mediate pain and inflammation. Selective inhibition of COX-2 is the goal of modern NSAIDs to reduce GI side effects while retaining anti-inflammatory efficacy.[6]

Therefore, the ulcerogenic potential of this compound is hypothesized to be directly related to its inhibitory activity against COX-1. A compound that potently inhibits COX-1 is predicted to have a higher risk of causing gastric damage. Our experimental strategy is designed to test this hypothesis directly, moving from enzymatic activity to a whole-organism physiological outcome.

cluster_mech Mechanism of NSAID-Induced Ulceration NSAID This compound (Test Compound / NSAID) COX1 COX-1 (Constitutive) Stomach, Platelets, Kidneys NSAID->COX1 Inhibition COX2 COX-2 (Inducible) Inflammatory Sites NSAID->COX2 Inhibition PGs_Protective Protective Prostaglandins (e.g., PGE2) COX1->PGs_Protective Synthesis COX1->PGs_Protective PGs_Inflammatory Inflammatory Prostaglandins COX2->PGs_Inflammatory Synthesis Mucosal_Defense ↑ Mucus & Bicarbonate ↑ Blood Flow ↓ Acid Secretion PGs_Protective->Mucosal_Defense Stimulates PGs_Protective->Mucosal_Defense Inflammation Pain & Inflammation PGs_Inflammatory->Inflammation Mediates GI_Protection Gastrointestinal Protection Mucosal_Defense->GI_Protection Leads to Ulceration Gastric Ulceration & Bleeding

Caption: Mechanism of NSAID-induced gastric ulceration.

Experimental Workflow: A Tiered Evaluation Strategy

A tiered approach ensures that resource-intensive in vivo studies are justified by initial in vitro screening data. This workflow progresses from a targeted enzymatic assay to a complex physiological model, providing a comprehensive safety profile.

G start Start: Compound Synthesis 2-(...)-acetic acid tier1 Tier 1: In Vitro Screening COX-1 / COX-2 Inhibition Assay start->tier1 decision1 High COX-1 Inhibition? tier1->decision1 tier2 Tier 2: In Vivo Validation Acute Ulcer Model (Rat) decision1->tier2 Yes low_risk Low Ulcerogenic Potential decision1->low_risk No analysis Endpoint Analysis: - Macroscopic Ulcer Index - Histopathology - Gastric PGE2 Levels tier2->analysis end End: Ulcerogenic Risk Assessment analysis->end

Caption: Tiered workflow for assessing ulcerogenic potential.

Tier 1 Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for both COX-1 and COX-2 enzymes. The ratio of IC50 (COX-2/COX-1) provides a selectivity index, a key predictor of GI toxicity.[7]

Causality: This assay provides the first mechanistic clue. A low IC50 for COX-1 suggests the compound can effectively block the production of protective prostaglandins in the stomach, indicating a higher potential for ulcerogenesis. Commercially available kits, such as Cayman Chemical's COX Colorimetric Inhibitor Screening Assay Kit, provide a standardized method for this determination.[8]

Materials
  • COX Colorimetric Inhibitor Screening Assay Kit (e.g., Cayman Chemical, Cat. No. 701050) or equivalent.

  • Recombinant ovine COX-1 and human COX-2 enzymes.

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Positive Controls: Indomethacin (non-selective) and Celecoxib (COX-2 selective).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 590-610 nm.

Step-by-Step Methodology
  • Reagent Preparation: Prepare all buffers, heme, and arachidonic acid substrate solutions according to the manufacturer's protocol.[8]

  • Compound Dilution: Prepare a serial dilution of the test compound, indomethacin, and celecoxib. A typical starting concentration range is 0.01 µM to 100 µM. Ensure the final solvent concentration in the well is low (<1%) to avoid interference.

  • Assay Plate Setup: In a 96-well plate, designate wells for:

    • Background (no enzyme)

    • 100% Initial Activity (enzyme, no inhibitor)

    • Inhibitor wells (enzyme + serially diluted test compound/controls)

  • Reaction Incubation:

    • To each well (except Background), add 150 µl Assay Buffer, 10 µl Heme, and 10 µl of the appropriate enzyme (COX-1 or COX-2).

    • Add 10 µl of the appropriate inhibitor dilution (or solvent for 100% activity wells).

    • Incubate for 10 minutes at 37°C. This pre-incubation allows the inhibitor to bind to the enzyme.[9]

  • Initiate Reaction: Add 20 µl of Arachidonic Acid solution to all wells to start the enzymatic reaction.

  • Colorimetric Detection: The assay measures the peroxidase activity of COX. Monitor the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) by reading absorbance at 590 nm at multiple time points (e.g., every minute for 5 minutes).

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Normalize the data: % Inhibition = [1 - (Rate_inhibitor / Rate_100%_activity)] * 100.

    • Plot % Inhibition versus the log of the inhibitor concentration.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value for each compound against each enzyme.

Data Presentation

Summarize the results in a clear, comparative table.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-2 IC50 / COX-1 IC50)
Test Compound CalculateCalculateCalculate
IndomethacinCalculateCalculateCalculate
CelecoxibCalculateCalculateCalculate

Interpretation: A selectivity index close to 1 (like Indomethacin) suggests non-selective inhibition and a higher risk of GI toxicity. A high selectivity index (like Celecoxib) suggests COX-2 selectivity and a potentially safer GI profile.[7]

Tier 2 Protocol: In Vivo Acute Gastric Ulcer Model

Objective: To assess the acute ulcerogenic effect of this compound in a validated animal model following oral administration.

Causality & Trustworthiness: This protocol uses an indomethacin-induced ulcer model in rats, a widely accepted and robust method for evaluating the ulcerogenic potential of NSAIDs.[10][11][12] Indomethacin, a potent ulcerogen, serves as a positive control, validating that the experimental conditions are capable of inducing gastric lesions. A vehicle control group serves as the negative baseline. The inclusion of these controls is critical for the trustworthiness of the results. All animal procedures must be conducted in accordance with ethical guidelines (e.g., ARRIVE guidelines) and approved by an Institutional Animal Care and Use Committee (IACUC).[13][14][15]

Materials & Animals
  • Animals: Male Wistar rats (180-220 g).

  • Test Compound: this compound, suspended in a suitable vehicle (e.g., 1% Carboxymethylcellulose - CMC).

  • Positive Control: Indomethacin (e.g., 40 mg/kg), suspended in 1% CMC.[12]

  • Vehicle Control: 1% CMC.

  • Anesthetics for euthanasia (e.g., isoflurane, CO2 chamber).

  • Formalin (10%) for tissue fixation.

  • Dissection tools, digital calipers/ruler.

Step-by-Step Methodology
  • Animal Acclimatization & Fasting:

    • Acclimatize animals for at least one week under standard laboratory conditions.

    • Fast the rats for 24 hours prior to dosing, with free access to water.[12] This ensures the stomach is empty, standardizing the exposure of the mucosa to the test compounds.

  • Grouping and Dosing:

    • Randomly divide animals into groups (n=6-8 per group):

      • Group I: Vehicle Control (1% CMC, p.o.)

      • Group II: Positive Control (Indomethacin 40 mg/kg, p.o.)

      • Group III-V: Test Compound (e.g., 25, 50, 100 mg/kg, p.o.)

    • Administer the respective treatments orally (p.o.) via gavage.

  • Observation Period:

    • House the animals individually and continue to withhold food (water ad libitum).

    • Observe animals for any signs of distress.

  • Euthanasia and Tissue Collection:

    • Four hours after dosing, euthanize the animals using an approved method.[12]

    • Immediately perform a laparotomy to expose the stomach.

    • Ligate the pyloric and cardiac ends, and carefully excise the stomach.

  • Macroscopic Ulcer Scoring:

    • Open the stomach along the greater curvature and gently rinse with saline to remove gastric contents.

    • Pin the stomach flat on a board for examination.

    • Measure the length (mm) of each hemorrhagic lesion in the glandular portion of the stomach.

    • The sum of the lengths of all lesions for each animal is its ulcer score.[12]

    • Calculate the Ulcer Index (UI) for each group as the mean of the ulcer scores.

    • Calculate the Percentage of Ulcer Protection for the test compound groups relative to the indomethacin group: % Protection = [(UI_Indomethacin - UI_Test) / UI_Indomethacin] * 100.

  • Tissue Processing for Histology and Biomarkers:

    • From each stomach, take a representative tissue sample from the glandular region.

    • Fix one portion in 10% neutral buffered formalin for histological analysis.

    • Immediately freeze the other portion in liquid nitrogen and store at -80°C for PGE2 analysis.

Data Presentation
Group (Dose, mg/kg)nMean Ulcer Score (mm)Ulcer Index (UI)% Protection
Vehicle Control8CalculateCalculateN/A
Indomethacin (40)8CalculateCalculate0
Test Compound (25)8CalculateCalculateCalculate
Test Compound (50)8CalculateCalculateCalculate
Test Compound (100)8CalculateCalculateCalculate

Endpoint Analysis: Corroborating the Evidence

Histopathological Examination

Objective: To microscopically evaluate the extent of gastric mucosal injury.

Causality: Macroscopic scores can be subjective. Histology provides objective, cellular-level confirmation of damage. NSAID-induced injury is characterized by foveolar hyperplasia, edema, vascular ectasia, and erosions.[16][17]

Protocol:

  • Process the formalin-fixed tissues through graded alcohol and xylene, and embed in paraffin.

  • Section the tissues at 5 µm thickness.

  • Stain with Hematoxylin and Eosin (H&E).

  • A pathologist, blinded to the treatment groups, should examine the slides for signs of mucosal damage, including epithelial cell loss, erosion, hemorrhage, and inflammatory cell infiltration.

Gastric Prostaglandin E2 (PGE2) Measurement

Objective: To quantify the level of PGE2 in the gastric mucosa, providing a direct biochemical link between COX inhibition and the physiological outcome.

Protocol:

  • Homogenize the frozen gastric tissue samples in an appropriate buffer.

  • Centrifuge the homogenate to pellet cellular debris.

  • Use a commercial Prostaglandin E2 ELISA kit to quantify the PGE2 concentration in the supernatant.

  • Normalize the PGE2 concentration to the total protein content of the tissue homogenate (e.g., using a BCA protein assay).

  • Express results as pg of PGE2 per mg of protein.

Data Presentation (PGE2)
Group (Dose, mg/kg)nGastric PGE2 (pg/mg protein)
Vehicle Control8Calculate
Indomethacin (40)8Calculate
Test Compound (25)8Calculate
Test Compound (50)8Calculate
Test Compound (100)8Calculate

Conclusion and Interpretation

The ulcerogenic potential of this compound should be assessed by synthesizing the data from all three tiers of this investigation.

  • Low-Risk Profile: The compound exhibits weak in vitro COX-1 inhibition (high IC50), a high COX-2/COX-1 selectivity ratio, produces a low Ulcer Index in vivo (comparable to the vehicle control), and does not significantly reduce gastric PGE2 levels.

  • High-Risk Profile: The compound is a potent in vitro COX-1 inhibitor (low IC50), has a low COX-2/COX-1 selectivity ratio, induces a significant, dose-dependent increase in the Ulcer Index in vivo (approaching that of indomethacin), and causes a marked decrease in gastric PGE2 levels.

This integrated approach, grounded in the known mechanism of NSAID toxicity, provides a robust and reliable framework for making critical decisions in the drug development pipeline.

References

Troubleshooting & Optimization

Hantzsch Thiazole Synthesis: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this venerable yet powerful reaction. My aim is to provide you with not just procedural steps, but the underlying chemical principles and field-tested insights to navigate the common challenges encountered during this synthesis. Every recommendation herein is grounded in established chemical literature to ensure the integrity and success of your experiments.

Introduction to the Hantzsch Thiazole Synthesis

First described by Arthur Hantzsch in 1887, this reaction remains a cornerstone for the synthesis of the thiazole scaffold, a privileged heterocycle in medicinal chemistry.[1] The classical approach involves the condensation of an α-haloketone with a thioamide.[1][2] While often lauded for its simplicity and high yields, the Hantzsch synthesis is not without its nuances.[3][4] This guide will address the most frequently encountered issues, from reaction setup to product purification, in a practical question-and-answer format.

Core Reaction Mechanism: Understanding the 'Why'

A solid grasp of the reaction mechanism is paramount for effective troubleshooting. The Hantzsch synthesis proceeds through a well-defined pathway:

  • Nucleophilic Attack: The sulfur atom of the thioamide, a potent nucleophile, attacks the electrophilic α-carbon of the haloketone in an SN2 reaction.[2][5]

  • Cyclization: An intramolecular nucleophilic attack follows, where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered hydroxythiazoline intermediate.[1]

  • Dehydration: The final step is the acid-catalyzed dehydration of the intermediate to yield the aromatic and highly stable thiazole ring.[5]

Understanding these steps is crucial as many common problems arise from deviations in this pathway.

Hantzsch_Mechanism reagents α-Haloketone + Thioamide intermediate1 S-Alkylation Intermediate reagents->intermediate1  Nucleophilic Attack (SN2) intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2  Intramolecular Cyclization product Thiazole intermediate2->product  Dehydration (-H2O) Byproduct_Formation cluster_main Desired Reaction cluster_side1 Self-Condensation cluster_side2 Over-alkylation α-Haloketone α-Haloketone Thiazole Thiazole α-Haloketone->Thiazole + Thioamide Complex Mixture Complex Mixture α-Haloketone->Complex Mixture Base/Heat Thiazolium Salt Thiazolium Salt Thiazole->Thiazolium Salt + α-Haloketone Experimental_Workflow start Combine Reagents (α-Haloketone + Thioamide) in Solvent reaction Heat to Reflux (Monitor by TLC) start->reaction workup Cool and Neutralize (e.g., with Na2CO3 solution) reaction->workup isolation Filter and Wash Precipitate workup->isolation purification Recrystallize or Column Chromatography isolation->purification characterization Characterize Product (NMR, MS, MP) purification->characterization

References

Technical Support Center: Synthesis of 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

I. Overview of the Synthetic Strategy

The synthesis of this compound is typically achieved via a two-stage process. The first stage involves the construction of the core thiazole ring through the well-established Hantzsch thiazole synthesis.[1][2][3] The second stage is a straightforward saponification (ester hydrolysis) to yield the final carboxylic acid. Understanding the critical parameters in each stage is key to maximizing overall yield and purity.

Synthesis_Workflow cluster_stage1 Stage 1: Hantzsch Thiazole Synthesis cluster_stage2 Stage 2: Ester Hydrolysis Thiobenzamide Thiobenzamide Reaction1 Cyclocondensation (Ethanol, Reflux) Thiobenzamide->Reaction1 Haloester Ethyl 2-chloroacetoacetate Haloester->Reaction1 ThiazoleEster Ethyl 2-(5-methyl-2-phenylthiazole-4-yl)acetate ThiazoleEster_ref Thiazole Ester ThiazoleEster->ThiazoleEster_ref Purification & Isolation Reaction1->ThiazoleEster Base Aqueous Base (e.g., NaOH) Reaction2 Saponification Base->Reaction2 Acid Acid Workup (e.g., HCl) FinalProduct This compound Acid->FinalProduct ThiazoleEster_ref->Reaction2 IntermediateSalt IntermediateSalt Reaction2->IntermediateSalt Carboxylate Salt (in solution) IntermediateSalt->Acid

Caption: Overall two-stage synthesis workflow.

II. Troubleshooting Guide & Frequently Asked Questions

This section directly addresses specific issues that may arise during the synthesis.

Section A: Stage 1 - Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a robust method for forming thiazole rings but is sensitive to reactant quality and reaction conditions.[4]

Q1: My yield for the thiazole ester, ethyl 2-(5-methyl-2-phenylthiazole-4-yl)acetate, is consistently low. What are the primary causes?

A: Low yields in this step typically trace back to one of four areas: reactant quality, reaction conditions, side reactions, or workup losses.

  • Reactant Purity:

    • Thiobenzamide: This reactant can be unstable. Ensure it is pure and dry. Old or impure thiobenzamide can introduce contaminants that inhibit the reaction or complicate purification.

    • Ethyl 2-chloroacetoacetate: This α-haloketone is susceptible to self-condensation and hydrolysis. Use a freshly opened or distilled bottle for best results.

  • Reaction Conditions:

    • Temperature: While heating accelerates the reaction, excessive temperatures (e.g., aggressive reflux) can lead to the decomposition of thiobenzamide and promote tar formation. A gentle reflux is usually sufficient. Some protocols even suggest optimization of temperature and solvent selection can lead to higher yields.[5]

    • Solvent: Anhydrous ethanol is the standard solvent as it effectively dissolves both reactants. The presence of water can promote unwanted side reactions of the α-haloketone.

  • Side Reactions: The primary competing reaction is the formation of a thiirane intermediate that can lead to byproducts instead of the desired thiazole. This is minimized by controlling the temperature and ensuring a proper stoichiometric balance.

  • Workup & Purification: The thiazole ester product may have some solubility in the aqueous phase during workup. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate).

Q2: The reaction mixture is turning dark brown or black and producing significant amounts of insoluble tar. Why is this happening and how can I prevent it?

A: Tar formation is a classic sign of decomposition. The most likely culprit is the thioamide or the α-haloketone degrading under the reaction conditions.

  • Causality: Thioamides, particularly thiobenzamide, are less stable than their amide counterparts and can decompose upon prolonged heating. Similarly, α-haloketones can polymerize or undergo self-condensation, especially in the presence of trace impurities that can act as catalysts.

  • Preventative Measures:

    • Incremental Addition: Instead of adding all reactants at once, try dissolving the thiobenzamide in ethanol and then adding the ethyl 2-chloroacetoacetate dropwise at room temperature before slowly heating to reflux. This maintains a low concentration of the sensitive halide and controls the initial exotherm.

    • Lower Temperature: Attempt the reaction at a lower temperature (e.g., 50-60 °C) for a longer period. Many Hantzsch syntheses proceed efficiently without vigorous reflux.[4]

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to color formation.

Hantzsch_Mechanism Thioamide Thioamide SN2 1. Nucleophilic Attack (SN2) Thioamide->SN2 α-Haloketone α-Haloketone α-Haloketone->SN2 Intermediate1 Thioether Intermediate SN2->Intermediate1 Forms C-S bond Cyclization 2. Intramolecular Cyclization Intermediate2 Hemiaminal Intermediate Cyclization->Intermediate2 Dehydration 3. Dehydration Product Thiazole Product Dehydration->Product Intermediate1->Cyclization N attacks C=O SideReaction Side Reactions (Tar Formation) Intermediate1->SideReaction Decomposition Intermediate2->Dehydration

References

Technical Support Center: Synthesis of 2-Phenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-phenylthiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Hantzsch thiazole synthesis and other related methodologies. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you navigate the complexities of your experiments and optimize your synthetic outcomes.

Introduction to 2-Phenylthiazole Synthesis

The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The most common and direct route to this heterocyclic system is the Hantzsch thiazole synthesis, first described in 1887. The reaction involves the condensation of an α-haloketone (e.g., 2-bromoacetophenone) with a thioamide (e.g., thiobenzamide). While often high-yielding, this reaction is not without its subtleties, and the formation of side products can complicate purification and reduce overall efficiency. This guide will delve into the mechanistic underpinnings of these side reactions and provide actionable protocols to mitigate them.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired 2-Phenylthiazole

Question: My Hantzsch reaction is giving a very low yield of the target 2-phenylthiazole, or in some cases, no product at all. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the Hantzsch synthesis can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

1. Reagent Quality and Stability:

  • α-Haloketone Decomposition: α-Haloketones, particularly α-bromoketones like 2-bromoacetophenone, can be lachrymatory and susceptible to degradation, especially when exposed to light, moisture, or prolonged storage. Decomposition can lead to the formation of colored impurities and reduce the effective concentration of your starting material.

    • Recommendation: Use freshly prepared or purified α-haloketone. If the reagent is old, consider purification by recrystallization or distillation. Store α-haloketones in a cool, dark, and dry environment.

  • Thioamide Purity: The purity of the thioamide is equally critical. Impurities can introduce competing nucleophiles or inhibit the desired reaction pathway.

    • Recommendation: Ensure the thioamide is of high purity. If necessary, recrystallize it from an appropriate solvent before use.

2. Reaction Conditions:

  • Temperature: While some Hantzsch syntheses proceed at room temperature, many require heating to overcome the activation energy of the cyclization and dehydration steps.[1]

    • Recommendation: If you are running the reaction at room temperature, try gentle heating (e.g., 40-60 °C). Conversely, if you are observing significant byproduct formation at elevated temperatures, a lower temperature with a longer reaction time might be beneficial.

  • Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Protic solvents like ethanol are commonly used and generally effective.

    • Recommendation: Ethanol is a good starting point. However, if you are experiencing issues, consider exploring other solvents such as methanol, isopropanol, or a mixture of ethanol and water.[1] In some cases, aprotic solvents like DMF or acetonitrile may be used, but be mindful of potential side reactions with these solvents.

  • Stoichiometry: While the reaction proceeds in a 1:1 molar ratio of α-haloketone to thioamide, using a slight excess of the thioamide (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion, especially if the α-haloketone is prone to degradation.

3. Reaction Monitoring and Work-up:

  • Reaction Time: It is essential to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while prolonged reaction times can lead to the formation of degradation products.

  • pH during Work-up: The thiazole product is basic and will likely be protonated if the reaction is performed under acidic conditions or if hydrohalic acid is generated as a byproduct.

    • Recommendation: During the work-up, it is common to add a weak base, such as sodium bicarbonate or sodium carbonate solution, to neutralize the reaction mixture and precipitate the free thiazole product, which is often less soluble in aqueous media.[2]

Issue 2: Formation of an Isomeric Impurity

Question: I've isolated my 2-phenylthiazole product, but spectroscopic analysis (NMR, MS) suggests the presence of an isomeric byproduct. What could this be and how can I avoid its formation?

Answer:

A common side reaction in the Hantzsch synthesis, particularly when using N-substituted thioamides, is the formation of a regioisomeric product.

Mechanism of Isomer Formation:

The Hantzsch synthesis typically proceeds through an initial SN2 reaction where the sulfur atom of the thioamide attacks the α-carbon of the haloketone. This is followed by intramolecular cyclization of the nitrogen onto the ketone carbonyl. However, under certain conditions, particularly acidic conditions, the regioselectivity can change.[3]

  • Expected Pathway (Neutral Conditions): The more nucleophilic sulfur atom attacks the α-haloketone first, leading to the desired 2-substituted aminothiazole.

  • Alternative Pathway (Acidic Conditions): Under acidic conditions, the nitrogen of the N-substituted thioamide can be protonated, and in some cases, the less nucleophilic nitrogen atom may attack the α-haloketone first. This can lead to the formation of a 3-substituted 2-iminodihydrothiazole, which is isomeric to the desired product.[3]

Troubleshooting Isomer Formation:

  • Control of pH: The most critical factor in controlling this side reaction is the pH of the reaction medium.

    • Recommendation: For the synthesis of 2-(N-substituted amino)thiazoles, maintain neutral or slightly basic reaction conditions. The use of a non-nucleophilic base can help to scavenge the hydrohalic acid formed during the reaction and prevent the medium from becoming acidic.

  • Reaction Temperature: Higher temperatures can sometimes favor the formation of the thermodynamic product, which may not always be the desired isomer.

    • Recommendation: If you are observing significant amounts of the isomeric byproduct, try running the reaction at a lower temperature.

Illustrative Diagram of Regioselective Pathways:

G cluster_main Hantzsch Synthesis Pathways Start α-Haloketone + N-Substituted Thioamide S_Attack Sulfur Attack (SN2) Start->S_Attack Neutral Conditions N_Attack Nitrogen Attack (SN2) Start->N_Attack Acidic Conditions Intermediate_S Thioether Intermediate S_Attack->Intermediate_S N_Cyclization_S Nitrogen Cyclization Intermediate_S->N_Cyclization_S Product_A Desired Product: 2-(N-Substituted amino)thiazole N_Cyclization_S->Product_A Intermediate_N Amine Intermediate N_Attack->Intermediate_N S_Cyclization_N Sulfur Cyclization Intermediate_N->S_Cyclization_N Product_B Isomeric Byproduct: 3-Substituted 2-iminodihydrothiazole S_Cyclization_N->Product_B

Caption: Regioselective pathways in the Hantzsch synthesis.

Issue 3: Formation of a Dimeric Byproduct

Question: I am observing a byproduct with a mass that corresponds to a dimer of my expected product, particularly when using formaldehyde or other aldehydes in the reaction mixture. What is this byproduct and how can I prevent it?

Answer:

When formaldehyde or other reactive aldehydes are present, either as a reactant or as an impurity, they can participate in side reactions with the newly formed 2-aminothiazole ring, leading to dimeric byproducts. A common byproduct is a bis(thiazolyl)methane derivative.

Mechanism of Bis(thiazolyl)methane Formation:

The 2-aminothiazole product is nucleophilic, and the C-5 position of the thiazole ring is susceptible to electrophilic substitution. Formaldehyde can react with two molecules of the 2-aminothiazole in a condensation reaction to form a methylene-bridged dimer.

Troubleshooting Dimer Formation:

  • Purity of Reagents and Solvents: Ensure that your starting materials and solvents are free from contamination with formaldehyde or other reactive aldehydes.

  • Avoid Formaldehyde-Based Reagents Unless Necessary: If your synthesis does not require formaldehyde, ensure it is not inadvertently introduced.

  • Control of Stoichiometry: If your reaction does involve an aldehyde, precise control of the stoichiometry is crucial to minimize the formation of dimeric byproducts.

  • Reaction Conditions: Lower reaction temperatures and shorter reaction times can help to disfavor the slower, intermolecular condensation reaction that leads to the dimer.

Illustrative Diagram of Dimer Formation:

G cluster_dimer Bis(thiazolyl)methane Byproduct Formation Thiazole1 2-Aminothiazole Intermediate Methylene-bridged Intermediate Thiazole1->Intermediate Thiazole2 2-Aminothiazole Thiazole2->Intermediate Formaldehyde Formaldehyde (CH2O) Formaldehyde->Intermediate Dimer Bis(thiazolyl)methane Byproduct Intermediate->Dimer Condensation

Caption: Formation of a dimeric byproduct.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Amino-4-phenylthiazole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Ethanol

  • 5% Sodium Carbonate Solution

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq).

  • Add ethanol as the solvent (a concentration of 0.5-1.0 M is a good starting point).

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir for 1-3 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate while stirring.

  • A precipitate of the 2-amino-4-phenylthiazole should form.

  • Collect the solid product by vacuum filtration and wash the filter cake with deionized water.

  • Allow the product to air-dry or dry in a vacuum oven.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Protocol 2: Purification of 2-Phenylthiazole Derivatives by Column Chromatography

Materials:

  • Crude 2-phenylthiazole derivative

  • Silica gel (230-400 mesh)

  • Appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes)

Procedure:

  • Prepare a slurry of silica gel in the initial, less polar eluent.

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-phenylthiazole derivative.

Data Summary

The following table provides a general overview of expected outcomes and potential troubleshooting actions.

Observation Potential Cause(s) Recommended Action(s)
Low or no product yieldDegraded starting materials, suboptimal temperature, incorrect work-upUse fresh reagents, optimize temperature, ensure basic work-up.
Presence of an isomeric byproductAcidic reaction conditionsMaintain neutral or slightly basic pH, consider a non-nucleophilic base.
Formation of a high molecular weight byproductContamination with or presence of aldehydes (e.g., formaldehyde)Use pure reagents and solvents, control stoichiometry if aldehydes are used.
Darkly colored reaction mixtureDecomposition of starting materials or productUse fresh reagents, consider lower reaction temperatures and shorter reaction times.

References

Navigating the Challenges of 2-(5-Methyl-2-phenylthiazole-4-yl)acetic Acid Solubility in Biological Buffers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not only practical troubleshooting steps but also the underlying scientific rationale to empower you to make informed decisions in your research.

Understanding the Molecule: Physicochemical Properties

Before diving into troubleshooting, let's first understand the key physicochemical properties of this compound that influence its solubility.

PropertyValueSignificance for Solubility
Molecular Formula C₁₂H₁₁NO₂SIndicates a relatively small molecule with aromatic and heterocyclic components.
Molecular Weight 233.29 g/mol
Predicted pKa 4.44 ± 0.10[1]The carboxylic acid group is weakly acidic. At pH values above the pKa, the molecule will be deprotonated and more soluble in aqueous solutions. At pH values below the pKa, it will be in its less soluble, neutral form.
Predicted Boiling Point 435.1 ± 37.0 °C[1]
Predicted Density 1.287 ± 0.06 g/cm³[1]
LogP Not available in public databasesThe LogP (octanol-water partition coefficient) is a critical measure of a compound's hydrophobicity. The presence of a phenyl group and a thiazole ring suggests a degree of lipophilicity. It is highly recommended to experimentally determine the LogP to guide formulation strategies effectively.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions regarding the solubility of this compound.

Q1: Why is my compound precipitating in my phosphate-buffered saline (PBS) at pH 7.4?

A1: With a predicted pKa of 4.44, the compound should be predominantly in its ionized (deprotonated) and more soluble form at pH 7.4.[1] However, precipitation can still occur due to a few reasons:

  • Intrinsic Low Aqueous Solubility of the Ionized Form: While the ionized form is more soluble than the neutral form, its intrinsic solubility in aqueous buffer might still be low, especially if the compound is highly lipophilic.

  • Common Ion Effect: In phosphate buffers, high concentrations of phosphate ions might interact with the compound, although this is less common for organic molecules compared to inorganic salts.

  • Salt Form: The specific salt of your compound (e.g., sodium salt vs. free acid) can have different solubility characteristics.

Q2: I'm dissolving the compound in DMSO first, but it crashes out when I add it to my aqueous buffer. What's happening?

A2: This is a common issue with compounds that have poor aqueous solubility. Dimethyl sulfoxide (DMSO) is a strong organic solvent that can dissolve many hydrophobic compounds.[2] However, when the DMSO stock solution is diluted into an aqueous buffer, the solvent environment changes dramatically. The compound is no longer in a favorable organic environment and, if its concentration is above its aqueous solubility limit, it will precipitate.

Q3: Can I simply increase the pH of my buffer to improve solubility?

A3: Yes, increasing the pH further above the pKa of 4.44 will ensure the compound remains in its deprotonated, more soluble form.[1] However, you must consider the pH constraints of your biological assay. Most cellular assays have a narrow physiological pH range (typically 7.2-7.4) that must be maintained for cell viability and protein function. Deviating significantly from this range can compromise your experimental results.

Q4: What is the recommended starting point for solubilizing this compound for an in vitro assay?

A4: A good starting point is to prepare a high-concentration stock solution in 100% DMSO. Then, perform a serial dilution of this stock into your final aqueous buffer to determine the highest concentration that remains soluble. It is crucial to keep the final DMSO concentration in your assay as low as possible (typically <0.5%) to avoid solvent-induced artifacts.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

If the initial attempts to dissolve this compound have been unsuccessful, follow this systematic troubleshooting guide.

Troubleshooting_Workflow start Start: Solubility Issue in Biological Buffer check_ph Step 1: pH Adjustment Is the buffer pH at least 2 units above the pKa (i.e., pH > 6.4)? start->check_ph ph_yes Yes check_ph->ph_yes Yes ph_no No check_ph->ph_no No cosolvent Step 2: Co-solvent System Have you tried using a co-solvent? ph_yes->cosolvent adjust_ph Adjust buffer pH to 7.4 or higher, if compatible with the assay. ph_no->adjust_ph adjust_ph->cosolvent cosolvent_yes Yes cosolvent->cosolvent_yes Yes cosolvent_no No cosolvent->cosolvent_no No cyclodextrin Step 3: Cyclodextrin Encapsulation Is the compound still precipitating at the desired concentration? cosolvent_yes->cyclodextrin implement_cosolvent Prepare a high concentration stock in DMSO. Determine the maximum tolerable final DMSO concentration in your assay. cosolvent_no->implement_cosolvent implement_cosolvent->cyclodextrin cyclodextrin_yes Yes cyclodextrin->cyclodextrin_yes Yes implement_cyclodextrin Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes and enhance aqueous solubility. cyclodextrin_yes->implement_cyclodextrin success Success: Compound Solubilized implement_cyclodextrin->success end End: Consult further formulation strategies if issues persist. implement_cyclodextrin->end If unsuccessful Cyclodextrin_Mechanism cluster_0 Hydrophobic Compound + Cyclodextrin in Aqueous Buffer cluster_1 Formation of Inclusion Complex compound This compound (Hydrophobic) inclusion_complex Inclusion Complex (Enhanced Aqueous Solubility) compound->inclusion_complex Encapsulation cyclodextrin Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) cyclodextrin->inclusion_complex Forms complex with

References

Technical Support Center: Minimizing Cytotoxicity of Thiazole Compounds in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole-containing compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate unintended cytotoxicity in your cell-based assays. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them, ensuring your experiments are robust and your data is reliable.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the cytotoxic nature of thiazole compounds.

Q1: What are the primary mechanisms through which thiazole compounds induce cytotoxicity?

A1: Thiazole derivatives are known to induce cytotoxicity through a variety of mechanisms, which can be either target-specific or a result of off-target effects. The primary pathways include:

  • Induction of Apoptosis: Many thiazole compounds trigger programmed cell death. This is often mediated through the activation of key executioner enzymes like caspase-3 and caspase-7.[1][2][3][4][5] This activation can be a result of disrupting the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[4][6]

  • Cell Cycle Arrest: Certain thiazole derivatives can halt cell cycle progression, typically at the G1/S or G2/M phases, preventing cell proliferation.[3][6]

  • Inhibition of Key Signaling Pathways: Thiazoles are core structures in many kinase inhibitors. They can interfere with critical cell survival pathways such as the PI3K/Akt/mTOR pathway, leading to cell death.[3][7][8][9]

  • Induction of Oxidative Stress: Some thiazole compounds can lead to an increase in reactive oxygen species (ROS) within cells, causing damage to cellular components and triggering cell death.[10][11][12][13][14][15]

Q2: I'm observing high cytotoxicity with my thiazole compound. How can I be sure it's a real biological effect and not an experimental artifact?

A2: This is a critical question. Several experimental artifacts can mimic or exaggerate cytotoxicity. The most common issues are:

  • Assay Interference: Thiazole compounds, particularly those with antioxidant properties or free thiol groups, can directly reduce tetrazolium salts (like MTT or MTS) to formazan.[16][17] This chemical reaction is independent of cellular metabolic activity and can lead to false-positive results (i.e., making a toxic compound appear less toxic). Conversely, some compounds can inhibit the reductase enzymes responsible for formazan production, leading to false negatives.

  • Compound Precipitation: Poorly soluble thiazole compounds can precipitate in your cell culture medium. These precipitates can be mistaken for cell death under a microscope and can interfere with optical readings in plate-based assays.

  • Solvent Toxicity: The most common solvent, Dimethyl Sulfoxide (DMSO), is itself cytotoxic at higher concentrations.[18][19][20][21] If the final concentration of DMSO in your wells is too high (typically >0.5%), the observed toxicity might be from the solvent rather than your compound.[19]

To confirm a true biological effect, it is essential to run the appropriate controls, as detailed in the troubleshooting guides below.

Q3: Why might my thiazole compound be highly toxic to one cancer cell line but not to a non-cancerous cell line?

A3: This differential cytotoxicity is often the goal in cancer research and can be attributed to several factors:

  • Target Expression: The protein target of your thiazole compound (e.g., a specific kinase) might be overexpressed or mutated in the cancer cell line, making it more dependent on that target for survival. Non-cancerous cells may not express the target at the same level or have redundant survival pathways.

  • Proliferation Rate: Many cytotoxic agents preferentially affect rapidly dividing cells. Since cancer cells typically proliferate much faster than non-cancerous cell lines, they are more susceptible to compounds that interfere with DNA replication or cell division.

  • Metabolic Differences: Cancer cells often have altered metabolic pathways (the "Warburg effect"). If your compound affects one of these altered pathways, it will have a greater impact on the cancer cells.

  • Drug Efflux Pumps: Non-cancerous cells might have more active drug efflux pumps (like P-glycoprotein), which can actively remove the compound from the cell, reducing its effective intracellular concentration.

Q4: What is a reasonable starting concentration range for screening a new thiazole compound for cytotoxicity?

A4: A good starting point for a novel compound is to perform a broad-range dose-response curve. A common approach is to use a semi-logarithmic dilution series.

  • Initial Broad Screen: Start with a high concentration (e.g., 100 µM) and perform serial dilutions down to the nanomolar range (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM). This will help you identify the general potency of your compound.

  • Refined Dose-Response: Once you have an approximate range of activity from the broad screen, you can perform a more detailed dose-response experiment with more data points around the estimated IC50 (the concentration that inhibits 50% of cell viability). For example, if your compound showed activity between 1 µM and 10 µM, you could test concentrations like 10, 5, 2.5, 1.25, 0.625, and 0.313 µM.

Always ensure the final concentration of your solvent (e.g., DMSO) remains constant across all wells, including the vehicle control.

II. Troubleshooting Guides

This section provides structured approaches to common problems encountered during the evaluation of thiazole compound cytotoxicity.

Guide 1: Problem - Inconsistent Cytotoxicity Results Between Experiments

Inconsistent data is a common challenge that can undermine the reliability of your findings. This guide helps you identify and control sources of variability.

Causality Analysis:

Variability in cell-based assays often stems from subtle, uncontrolled changes in experimental conditions. Key factors include the physiological state of the cells and the preparation of the compound.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent cytotoxicity results.

Detailed Protocols:

1. Standardize Cell Culture Practices:

  • Cell Passage Number: Use cells within a consistent and low passage number range (e.g., passages 5-20). High passage numbers can lead to genetic drift and altered phenotypes.

  • Cell Confluency: Subculture cells at a consistent confluency (e.g., 70-80%) to ensure they are in the logarithmic growth phase.

  • Seeding Density: Ensure accurate cell counting (e.g., using a hemocytometer or automated cell counter) and uniform seeding in microplates. Edge effects in plates can be a source of variability; consider not using the outermost wells for data collection.

2. Control for Compound Stability and Preparation:

  • Stock Solutions: Prepare fresh stock solutions of your thiazole compound from solid material if possible. Some thiazole compounds can be unstable in DMSO over time, even when frozen.[22]

  • Avoid Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Working Dilutions: Prepare working dilutions fresh for each experiment from the stock solution.

Guide 2: Problem - Suspected Interference with Tetrazolium-Based Assays (MTT, MTS)

This is one of the most significant and often overlooked issues when working with novel chemical entities, including thiazoles.

Causality Analysis:

Tetrazolium assays (like MTT and MTS) measure cell viability indirectly by quantifying the metabolic activity of cellular dehydrogenases. However, compounds with inherent reducing potential can directly convert the tetrazolium salt to its colored formazan product, bypassing the cellular machinery entirely. This leads to an artificially high viability reading (a false positive for viability, or a false negative for toxicity).[16][17]

Troubleshooting Workflow:

Caption: Workflow to diagnose and mitigate MTT/MTS assay interference.

Detailed Protocols:

1. Cell-Free Interference Control (Mandatory):

  • Objective: To determine if your thiazole compound directly reduces the tetrazolium salt.

  • Procedure:

    • Prepare a 96-well plate with cell culture medium but no cells .

    • Add your thiazole compound at the same concentrations used in your cellular experiment. Include a vehicle-only control.

    • Add the MTT or MTS reagent to the wells as you would in the main experiment.

    • Incubate for the standard duration (e.g., 1-4 hours).

    • Read the absorbance at the appropriate wavelength.

  • Interpretation: If you observe a color change and an increase in absorbance in the wells containing your compound, this confirms direct chemical reduction and assay interference.[16]

2. Alternative Viability Assays:

If interference is confirmed, you must switch to an assay based on a different biological principle.

Assay TypePrincipleAdvantagesDisadvantages
ATP Content Assay Measures ATP levels, which correlate with metabolically active cells.High sensitivity, simple "add-mix-read" format.ATP levels can fluctuate with metabolic state, not just cell number.
LDH Release Assay Measures lactate dehydrogenase (LDH) released from cells with compromised membranes (dead cells).Measures cytotoxicity directly.Less sensitive for anti-proliferative effects without cell death.
Live/Dead Staining Uses fluorescent dyes (e.g., Calcein-AM/Ethidium Homodimer-1) to distinguish live from dead cells.Provides direct visualization and can be quantified by imaging or flow cytometry.Requires fluorescence microscopy or flow cytometry; endpoint assay.
Real-Time Viability Assays Reporter-based assays that continuously measure viability over time from the same sample.Allows for kinetic analysis of cytotoxicity.May require specific instrumentation or genetically modified cells.
Guide 3: Problem - Compound Solubility and Precipitation in Media

Poor aqueous solubility is a frequent hurdle for organic molecules like many thiazole derivatives.

Causality Analysis:

When a compound prepared in a high-concentration organic stock (like DMSO) is diluted into an aqueous cell culture medium, it can exceed its solubility limit and precipitate out of solution. This reduces the effective concentration of the compound available to the cells and can create physical artifacts that interfere with assay readings. The presence of proteins in fetal bovine serum (FBS) can sometimes help solubilize compounds, but can also lead to compound sequestration.[23]

Troubleshooting Workflow:

Caption: Decision tree for addressing compound solubility issues.

Detailed Protocols & Recommendations:

1. Visual Inspection:

  • Always perform a visual check of your plate under a microscope after adding the compound. Look for crystalline structures or amorphous precipitates. Check at both the beginning and the end of the incubation period.

2. Solvent and Concentration Optimization:

  • Limit DMSO Concentration: Ensure the final concentration of DMSO in the well is as low as possible, ideally ≤0.1% and no higher than 0.5%.[18][19] High DMSO concentrations can both cause toxicity and affect compound solubility.

  • Test Lower Concentrations: The simplest solution is often to lower the maximum concentration of your thiazole compound in the dose-response curve to a level where it remains soluble.

  • Pre-dilution: When diluting from a DMSO stock, perform an intermediate dilution in a small volume of serum-free media before the final dilution in the serum-containing media. This can sometimes prevent "shock" precipitation.

3. Impact of Media Components:

  • Serum Protein Binding: Thiazole compounds can bind to albumin and other proteins in FBS.[23][24] This binding reduces the free, bioavailable concentration of your compound. While this can sometimes help with solubility, it complicates the interpretation of IC50 values. If you suspect this is an issue, you can try reducing the serum concentration, but be aware this can also affect cell health and growth.

III. References

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. (2022-08-11) --INVALID-LINK--

  • Caspase 3/7 activation in A549 cells induced by compounds 3c, 3e, 3g... ResearchGate.--INVALID-LINK--

  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. PubMed Central.--INVALID-LINK--

  • Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. PMC - NIH.--INVALID-LINK--

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PMC - NIH.--INVALID-LINK--

  • A 2D interaction of compound 2 b with amino acids of caspase‐3. B 2D... ResearchGate.--INVALID-LINK--

  • Caspase activation exerted by the compounds at IC50 doses on the A549 cell line. ResearchGate.--INVALID-LINK--

  • Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). BenchSci. (2025-12-31) --INVALID-LINK--

  • Characteristics of cytotoxicity of thiazole derivatives (5a-d) and... ResearchGate.--INVALID-LINK--

  • Antioxidant Compounds Interfere With the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) Assay. PubMed.--INVALID-LINK--

  • Heat stress promotes mitochondrial instability and oxidative responses in yeast deficient in thiazole biosynthesis. ResearchGate. (2025-08-05) --INVALID-LINK--

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.--INVALID-LINK--

  • Thiazoles and thiazolidinones as antioxidants. PubMed.--INVALID-LINK--

  • Thiazoles and thiazolidinones as antioxidants. Bentham Science Publisher.--INVALID-LINK--

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI.--INVALID-LINK--

  • Improving the interferences of methyl thiazolyl tetrazolium and IL-8 assays in assessing the cytotoxicity of nanoparticles. PubMed.--INVALID-LINK--

  • Thiazoles and thiazolidinones as antioxidants. Semantic Scholar.--INVALID-LINK--

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. (2023-10-27) --INVALID-LINK--

  • Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers. (2021-08-11) --INVALID-LINK--

  • Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. PMC - NIH.--INVALID-LINK--

  • Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. Semantic Scholar. (2024-08-01) --INVALID-LINK--

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. (2022-09-01) --INVALID-LINK--

  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. PMC - NIH.--INVALID-LINK--

  • BSA binding and antibacterial studies of newly synthesized 5,6-Dihydroimidazo[2,1-b]thiazole-2-carbaldehyde. PubMed. (2019-11-05) --INVALID-LINK--

  • The impact of dimethyl sulfoxide on oxidative stress and cytotoxicity in various experimental models. ResearchGate.--INVALID-LINK--

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. NIH. (2024-12-16) --INVALID-LINK--

  • Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. NIH.--INVALID-LINK--

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? PMC - NIH. (2022-11-03) --INVALID-LINK--

  • Assessment of the Cytotoxic Effects of Dimethyl Sulfoxide (DMSO) on MCF-7 and HeLa Cell Line. Semantic Scholar.--INVALID-LINK--

  • Deriving protein binding-corrected chemical concentrations for in vitro testing. PMC - NIH.--INVALID-LINK--

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. ResearchGate. (2024-11-19) --INVALID-LINK--

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the intricacies of Nuclear Magnetic Resonance (NMR) spectra of substituted thiazoles. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in spectral interpretation. Here, we move beyond basic tutorials to address specific, complex issues in a practical, question-and-answer format, grounded in established scientific principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses common initial queries regarding the NMR analysis of thiazole derivatives, providing a foundational understanding for troubleshooting more complex spectra.

Q1: Why do the proton chemical shifts of the thiazole ring appear in the aromatic region, and what are their typical ranges?

A: The thiazole ring is an aromatic heterocycle, meaning its π-electrons are delocalized, creating a diamagnetic ring current.[1] This ring current deshields the protons attached to the ring, causing their signals to appear in the aromatic region of the ¹H NMR spectrum, typically between 7.0 and 9.0 ppm.[1] The exact chemical shifts are highly dependent on the substitution pattern and the electronic nature of the substituents.

Q2: How do electron-donating and electron-withdrawing substituents affect the chemical shifts of thiazole ring protons?

A: The electronic effects of substituents significantly modulate the electron density within the thiazole ring, thereby altering the chemical shifts of the ring protons.

  • Electron-Donating Groups (EDGs) , such as amino (-NH₂) or methoxy (-OCH₃) groups, increase the electron density at the ortho and para positions relative to the point of substitution. This increased shielding causes the corresponding proton signals to shift upfield (to a lower ppm value).

  • Electron-Withdrawing Groups (EWGs) , like nitro (-NO₂) or carbonyl (-C=O) groups, decrease the electron density of the ring. This deshielding effect results in a downfield shift (to a higher ppm value) for the ring protons.[2]

Q3: What are the typical coupling constant (J-coupling) values for protons on the thiazole ring?

A: The magnitude of the coupling constant between protons on the thiazole ring is dependent on the number of bonds separating them.

  • Three-bond coupling (³J) between adjacent protons (e.g., H4 and H5) is typically in the range of 3-5 Hz.

  • Four-bond coupling (⁴J) between protons separated by four bonds (e.g., H2 and H5) is smaller, generally around 1-2 Hz.

  • Five-bond coupling (⁵J) between H2 and H4 is usually very small or not observed.[3]

These values can be influenced by the presence of substituents, which can alter the bond angles and lengths within the ring.

Section 2: Troubleshooting Guide - Tackling Complex Spectra

This section provides in-depth solutions to specific problems you may encounter during the interpretation of complex NMR spectra of substituted thiazoles.

Issue 1: Overlapping signals in the aromatic region make it impossible to assign individual proton resonances.

When multiple aromatic or heteroaromatic rings are present, or when several substituents are attached to the thiazole ring, the proton signals can overlap, creating a complex multiplet that is difficult to interpret.

Workflow for Resolving Overlapping Signals:
  • Optimize 1D ¹H NMR Acquisition:

    • Increase Magnetic Field Strength: If available, use a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz). The chemical shift dispersion increases with the magnetic field, which can help to resolve overlapping signals.

    • Change the Solvent: The chemical shifts of protons can be sensitive to the solvent used.[2][4] Acquiring spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) can often induce differential shifts in the overlapping signals, leading to their resolution.[4]

  • Utilize 2D NMR Spectroscopy: Two-dimensional NMR experiments are powerful tools for unraveling complex spin systems.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other.[5][6][7] Cross-peaks in a COSY spectrum connect the signals of J-coupled protons, allowing you to trace out the spin systems within your molecule.

    • TOCSY (Total Correlation Spectroscopy): For more complex spin systems, TOCSY can be used to show correlations between all protons within a spin system, not just those that are directly coupled.

Visualizing the COSY Experiment:

Below is a conceptual workflow for using a COSY experiment to identify coupled protons in a substituted thiazole.

COSY_Workflow cluster_1D 1D ¹H NMR cluster_2D 2D COSY Experiment cluster_analysis Analysis A Overlapping Multiplet B Acquire COSY Spectrum A->B Problem C Identify Cross-Peaks B->C Process D Trace Spin System C->D Data E Assign Coupled Protons D->E Interpretation

Caption: Workflow for resolving overlapping signals using a 2D COSY experiment.

Issue 2: Ambiguous assignment of quaternary carbons and substituent attachment points.

In ¹³C NMR spectra, quaternary carbons (carbons with no attached protons) often have low intensity signals and their assignment can be challenging. Furthermore, determining the exact point of attachment of a substituent to the thiazole ring requires unambiguous evidence.

Protocol for Assigning Quaternary Carbons and Connectivity:
  • Acquire ¹³C and DEPT Spectra:

    • ¹³C NMR: Provides the chemical shifts of all carbon atoms in the molecule.

    • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments help to distinguish between CH, CH₂, and CH₃ groups, and by extension, identify quaternary carbons which are absent in these spectra.

  • Employ Heteronuclear 2D NMR Techniques:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[5][6][7] This is essential for assigning the signals of protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the key experiment for assigning quaternary carbons and determining long-range connectivity.[5][6][7] It shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). By observing a correlation from a known proton to an unassigned carbon, you can establish its position in the molecule.

Data Interpretation Table for HMBC:
Observed HMBC Correlation Interpretation
Proton on substituent to a thiazole ring carbonConfirms the point of attachment of the substituent.
Thiazole ring proton to a substituent carbonProvides complementary evidence for the attachment point.
Thiazole ring proton to another thiazole ring carbonHelps to confirm the assignment of the carbon signals within the ring.
Proton to a quaternary carbonAllows for the unambiguous assignment of the quaternary carbon.

Logical Flow for Structure Elucidation using 2D NMR:

Structure_Elucidation cluster_1D 1D NMR cluster_2D 2D NMR cluster_structure Structure Determination H1 ¹H NMR HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC COSY COSY H1->COSY C13 ¹³C NMR C13->HSQC C13->HMBC DEPT DEPT DEPT->HSQC Fragments Identify Molecular Fragments HSQC->Fragments Connectivity Establish Connectivity HMBC->Connectivity COSY->Fragments Fragments->Connectivity Structure Propose Structure Connectivity->Structure

Caption: Systematic approach to structure elucidation using a combination of 1D and 2D NMR experiments.

Issue 3: Unexpected chemical shifts or coupling patterns are observed.

Sometimes, the observed NMR spectrum does not match the expected pattern based on standard chemical shift tables and coupling constant rules. This can be due to a variety of factors.

Troubleshooting Unexpected Spectral Features:
  • Tautomerism: Some substituted thiazoles, particularly those with amino or hydroxyl groups, can exist as a mixture of tautomers in solution.[8] This will result in two sets of signals in the NMR spectrum, corresponding to the two tautomeric forms. The ratio of the tautomers can often be influenced by the solvent and temperature.

  • Restricted Rotation: If a bulky substituent is present, rotation around a single bond may be hindered. This can lead to the observation of distinct signals for protons or carbons that would otherwise be chemically equivalent, a phenomenon known as atropisomerism. Running the NMR experiment at a higher temperature can sometimes cause these signals to coalesce as the rate of rotation increases.[4]

  • pH Effects: For thiazole derivatives with acidic or basic functional groups, the pH of the sample can significantly affect the chemical shifts. The protonation state of the molecule will change with pH, altering the electron distribution and thus the shielding of the nuclei. Ensure consistent sample preparation, and if necessary, buffer the NMR sample.

  • Sample Concentration: At high concentrations, intermolecular interactions can sometimes lead to slight changes in chemical shifts.[4] It is good practice to run spectra at a consistent and relatively low concentration.

Section 3: Reference Data

This section provides a summary of typical ¹H and ¹³C NMR chemical shift ranges for the unsubstituted thiazole ring as a reference point. Note that these values can be significantly altered by substituents.

Typical Chemical Shifts for the Thiazole Ring (in CDCl₃):
Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C2-H~8.8~153
C4-H~7.8~143
C5-H~7.3~115

Data compiled from various sources and should be used as a general guide. For a specific example, the ¹H NMR spectrum of 4-methylthiazole shows signals at approximately 8.45 ppm (H2), 6.66 ppm (H5), and 2.24 ppm (methyl group).[9] The ¹³C NMR spectrum of 4-methylthiazole displays signals at approximately 153.5 ppm (C2), 152.1 ppm (C4), 113.1 ppm (C5), and 16.8 ppm (methyl carbon).[9]

References

Technical Support Center: Overcoming Poor Bioavailability of Phenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the significant challenge of poor bioavailability in phenylthiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working with this promising class of compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of formulation and delivery.

The phenylthiazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a remarkable breadth of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1] However, the therapeutic potential of these compounds is often hampered by poor aqueous solubility and/or rapid metabolism, leading to low and variable oral bioavailability.[2][3] This guide provides a structured approach to identifying and overcoming these hurdles.

Troubleshooting Guide: Common Bioavailability Issues with Phenylthiazole Derivatives

Researchers often encounter a series of predictable yet challenging issues during the preclinical development of phenylthiazole derivatives. This section provides a systematic approach to troubleshooting these common problems.

Observed Problem Probable Cause(s) Recommended Solution(s) & Rationale
Low in vitro dissolution rate in simulated gastric/intestinal fluids. Poor aqueous solubility: The inherent hydrophobicity of the phenylthiazole core and its substituents often leads to low solubility.[4]1. Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface area-to-volume ratio, thereby enhancing the dissolution rate.[4][5] 2. Amorphous Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.[6] 3. Cyclodextrin Complexation: Encapsulating the lipophilic phenylthiazole derivative within the hydrophobic cavity of a cyclodextrin can significantly improve its aqueous solubility.[4][7]
High variability in plasma concentrations between subjects in animal studies. Erratic absorption due to poor solubility and/or food effects: The absorption of highly lipophilic drugs can be significantly influenced by the presence of food, particularly fatty meals, which can enhance solubilization.[4]1. Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating the compound in a lipid-based system can promote the formation of a fine emulsion in the GI tract, leading to more consistent absorption.[4][7] 2. Nanoparticle Formulations: Nanoparticles can improve the uniformity of drug dissolution and absorption, reducing inter-subject variability.[8][9][10]
Low oral bioavailability despite adequate aqueous solubility. High first-pass metabolism: The phenylthiazole ring and its substituents can be susceptible to rapid metabolism by hepatic enzymes, such as cytochrome P450s.[3][11]1. Prodrug Approach: Modify the chemical structure to mask the metabolically labile site. The prodrug is then converted to the active parent drug in vivo.[12][13] 2. Co-administration with CYP inhibitors: While not a formulation strategy, this can be used in early studies to confirm if first-pass metabolism is the primary barrier.
Compound precipitates out of solution upon dilution of a stock solution. Supersaturation and precipitation: The compound may be soluble in a concentrated organic solvent but crashes out when introduced to an aqueous environment.1. Use of Precipitation Inhibitors: Incorporate polymers such as HPMC or PVP in the formulation to maintain a supersaturated state and prevent precipitation. 2. pH Adjustment: For ionizable phenylthiazole derivatives, adjusting the pH of the dissolution medium to favor the ionized form can increase solubility.[14]

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the development of phenylthiazole derivatives.

Q1: Why do many phenylthiazole derivatives exhibit poor oral bioavailability?

A1: The poor oral bioavailability of phenylthiazole derivatives is typically a multifactorial issue stemming from:

  • Low Aqueous Solubility: The aromatic nature of the phenyl and thiazole rings contributes to their lipophilicity and consequently, poor solubility in the aqueous environment of the gastrointestinal (GI) tract.[4][5]

  • Metabolic Instability: These compounds can be susceptible to rapid hepatic metabolism, often referred to as the "first-pass effect," where a significant portion of the drug is metabolized before it reaches systemic circulation.[2][3] Studies have shown that specific sites on the phenylthiazole scaffold can be "metabolic soft spots."[3][11]

Q2: What are the initial strategies I should consider to improve the solubility of a new phenylthiazole derivative?

A2: A tiered approach is often most effective:

  • Salt Formation: If your compound has ionizable groups, forming a salt is a straightforward and often effective method to enhance solubility.[6][14]

  • Particle Size Reduction: Techniques like micronization or nanosizing can be explored to increase the surface area for dissolution.[4][5]

  • Use of Co-solvents and Surfactants: For early in vitro assays, using co-solvents or surfactants can help achieve the desired concentration, but these may not be suitable for in vivo formulations.[4][14]

Q3: When should I consider a more advanced formulation strategy like a lipid-based system or nanotechnology?

A3: Advanced strategies should be considered when:

  • Simpler methods like salt formation or particle size reduction fail to provide adequate bioavailability.

  • The compound is highly lipophilic (LogP > 3).

  • There is evidence of significant food effects or high inter-individual variability in absorption.

  • You need to achieve a specific release profile or target a particular tissue.

Lipid-based formulations like SEDDS are particularly useful for highly lipophilic drugs.[7] Nanotechnology-based approaches, such as polymeric nanoparticles or solid lipid nanoparticles, offer versatility in controlling release and improving stability.[8][9][10][15][16]

Q4: How can I determine if poor metabolism is the primary reason for low bioavailability?

A4: A combination of in vitro and in vivo studies can elucidate this:

  • In vitro Metabolic Stability Assays: Incubating the compound with liver microsomes or hepatocytes can provide an initial assessment of its metabolic stability.[2][17]

  • In vivo Pharmacokinetic Studies: Comparing the area under the curve (AUC) following oral (PO) and intravenous (IV) administration will determine the absolute bioavailability. A low oral bioavailability despite good absorption suggests high first-pass metabolism.

Q5: What is a prodrug, and how can it help with my phenylthiazole derivative?

A5: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes conversion in vivo to release the active drug.[12][18] This approach can be used to:

  • Increase Solubility: By attaching a hydrophilic promoiety.[12]

  • Improve Permeability: By masking polar functional groups to increase lipophilicity.[19]

  • Enhance Metabolic Stability: By modifying a part of the molecule that is susceptible to rapid metabolism.[13]

Visualizing the Path to Improved Bioavailability

The following diagram illustrates the decision-making workflow for addressing poor bioavailability of phenylthiazole derivatives.

bioavailability_workflow start Poorly Bioavailable Phenylthiazole Derivative solubility Assess Aqueous Solubility start->solubility poor_sol Poor Solubility solubility->poor_sol Low good_sol Adequate Solubility solubility->good_sol Adequate metabolism Assess Metabolic Stability (Liver Microsomes) poor_met Poor Stability metabolism->poor_met Low good_met Adequate Stability metabolism->good_met Adequate formulation Formulation Strategies poor_sol->formulation particle_size Particle Size Reduction (Micronization, Nanosizing) formulation->particle_size solid_disp Amorphous Solid Dispersions formulation->solid_disp lipid_based Lipid-Based Systems (SEDDS, SLN) formulation->lipid_based in_vivo Proceed to in vivo Pharmacokinetic Studies particle_size->in_vivo solid_disp->in_vivo lipid_based->in_vivo chem_mod Chemical Modification poor_met->chem_mod prodrug Prodrug Approach chem_mod->prodrug scaffold_hop Scaffold Hopping chem_mod->scaffold_hop prodrug->in_vivo scaffold_hop->in_vivo good_sol->metabolism good_met->in_vivo

References

challenges in scaling up the synthesis of 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid

Welcome to the technical support guide for the synthesis and scale-up of this compound. This document is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important thiazole-containing compound. Our approach is rooted in mechanistic understanding to provide robust and scalable solutions.

Section 1: Synthesis Overview and Core Principles

FAQ 1.1: What is the standard synthetic route for this compound?

The most reliable and widely adopted method is a two-step process. It begins with the classic Hantzsch Thiazole Synthesis to construct the core heterocyclic ring system, followed by a straightforward saponification to yield the final carboxylic acid.[1][2]

Step 1: Hantzsch Thiazole Synthesis: Reaction of thiobenzamide with an α-halo ketoester, typically ethyl 2-chloroacetoacetate, to form the intermediate, ethyl 2-(5-methyl-2-phenylthiazole-4-yl)acetate.[3][4]

Step 2: Saponification: Hydrolysis of the resulting ester using a suitable base, such as sodium hydroxide, followed by acidic work-up to yield the target molecule.[5]

Below is a diagram illustrating the overall synthetic workflow.

Synthesis_Workflow A Thiobenzamide C Step 1: Hantzsch Thiazole Synthesis(Cyclocondensation)Solvent: EthanolHeat A->C B Ethyl 2-chloroacetoacetate B->C D Ethyl 2-(5-methyl-2-phenylthiazole-4-yl)acetate (Intermediate Ester) C->D Forms Ester E Step 2: SaponificationNaOH, EtOH/H₂OHCl (aq) D->E Hydrolysis F This compound (Final Product) E->F Acidification & Isolation

Caption: Overall synthetic workflow for the target molecule.

FAQ 1.2: Can you explain the mechanism of the Hantzsch synthesis step?

Certainly. The Hantzsch synthesis is a robust method for creating thiazole rings.[1][6] The reaction proceeds through a sequence of nucleophilic attack, cyclization, and dehydration.

  • Nucleophilic Attack (SN2): The sulfur atom of the thioamide, being an excellent nucleophile, attacks the α-carbon of the halo-ketoester, displacing the halide.[7]

  • Tautomerization & Cyclization: Following a tautomerization step, the nitrogen atom performs an intramolecular nucleophilic attack on the ketone carbonyl.

  • Dehydration: The resulting hemiaminal intermediate readily eliminates a molecule of water to form the aromatic thiazole ring, which is the thermodynamic driving force for the reaction.[8]

Hantzsch_Mechanism start Thioamide (Sulfur attacks) inter1 S-Alkylated Intermediate start->inter1 S-C bond formation (SN2) inter2 Cyclized Hemiaminal inter1->inter2 Intramolecular N-C bond formation (Cyclization) product Aromatic Thiazole Product inter2->product - H₂O (Dehydration & Aromatization)

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Section 2: Troubleshooting the Hantzsch Synthesis (Step 1)

This cyclocondensation is the most critical step and presents the greatest challenges during scale-up.

Problem 2.1: Low or Inconsistent Yield of the Intermediate Ester

Q: My reaction yield is consistently below 70%, and results vary between batches. What are the likely causes and how can I improve this?

A: This is a common issue when scaling up. The root cause often lies in one of four areas: reagent quality, reaction control, side reactions, or work-up losses.

Potential Cause Underlying Rationale & Troubleshooting Steps
Reagent Instability Rationale: Ethyl 2-chloroacetoacetate is susceptible to hydrolysis and self-condensation. Thiobenzamide can degrade over time. Solution: Use freshly prepared or recently purchased ethyl 2-chloroacetoacetate. Verify its purity by GC or ¹H NMR before use.Ensure thiobenzamide is a dry, free-flowing powder. Store it under inert gas if possible.
Poor Temperature Control Rationale: The initial SN2 reaction is exothermic. An uncontrolled temperature spike can lead to the formation of dark, polymeric byproducts, reducing the yield of the desired product. Solution: On a larger scale, do not add all reagents at once. Use a controlled addition funnel to add the ethyl 2-chloroacetoacetate to the solution of thiobenzamide in ethanol over 30-60 minutes.Ensure your reaction vessel has adequate cooling capacity to maintain the internal temperature below the reflux point during addition.
Incomplete Reaction Rationale: Insufficient reaction time or temperature will leave starting materials unreacted. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).Ensure the reaction is heated to a gentle reflux for a sufficient duration (typically 4-8 hours) until starting materials are consumed.
Sub-optimal Work-up Rationale: The product ester may have some water solubility, and emulsions can form during aqueous extraction, leading to physical loss of product. Solution: After cooling, concentrate the reaction mixture under reduced pressure to remove most of the ethanol.Dilute the residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a saturated sodium bicarbonate solution to neutralize the HBr/HCl formed, followed by a brine wash to break emulsions.
Problem 2.2: Reaction Control and Exothermicity at Scale

Q: During a pilot-scale run, we observed a significant exotherm upon adding the halo-ester, making temperature control difficult. How can we manage this safely?

A: This is a critical safety and process control observation. Managing the exotherm is paramount for a safe and reproducible process.

  • Reverse Addition: Instead of adding the halo-ester to the thioamide, consider adding the thioamide solution to the halo-ester. Sometimes this can moderate the initial reaction rate. However, the most common and generally recommended method is the slow addition of the halo-ester.

  • Controlled Addition Rate: This is the most effective method. The addition rate should be directly tied to the cooling capacity of your reactor. Start with a slow drip rate and monitor the internal temperature. You can increase the rate as long as the temperature remains stable and well below the solvent's boiling point.

  • Dilution: Running the reaction at a slightly lower concentration can help. The additional solvent mass acts as a heat sink, absorbing the energy released and making temperature spikes less dramatic. However, this increases solvent cost and cycle time, so a balance must be found.

  • Process Analytical Technology (PAT): For larger scales, consider using an automated reactor system with a feedback loop where the addition pump rate is automatically adjusted based on the real-time temperature reading of the reaction mixture.

Section 3: Troubleshooting Saponification and Product Isolation (Step 2)

Problem 3.1: Incomplete Hydrolysis of the Ester

Q: Our HPLC analysis consistently shows 5-10% of the starting ester remaining in the final product, even after extended reaction times. How can we drive the saponification to completion?

A: Achieving >99.5% conversion is essential for purity. Here’s how to address incomplete hydrolysis:

  • Stoichiometry of Base: Ensure you are using a sufficient excess of the base. While theoretically 1.0 equivalent is needed, it is common to use 1.5-2.5 equivalents of NaOH or KOH on scale to ensure a high reaction rate and drive the equilibrium towards the product.

  • Solvent Composition: The intermediate ester has poor water solubility. The reaction is often biphasic. Adding a co-solvent like ethanol or THF with water ensures the ester and the hydroxide are in the same phase, dramatically increasing the reaction rate. A 1:1 mixture of Ethanol:Water is a good starting point.

  • Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the rate of hydrolysis. Monitor for any potential degradation of the product at higher temperatures.

  • Reaction Monitoring: Do not rely on a fixed time. Take samples periodically (e.g., every hour) and analyze by HPLC until the ester peak is <0.5% of the product peak area.

Problem 3.2: Product Oiling Out and Filtration Issues

Q: Upon acidification, our product often precipitates as a sticky, oily solid that is very difficult to filter and dry. What causes this and how can we obtain a crystalline, filterable solid?

A: "Oiling out" is a common problem in crystallization and precipitation. It happens when the product comes out of solution at a temperature above its melting point or as an amorphous solid instead of a crystalline lattice.

Root Cause: The primary cause is usually a rapid, uncontrolled change in solubility upon acidification. When acid is added too quickly, the local pH drops dramatically, causing the product to "crash out" of solution non-selectively.

Troubleshooting Protocol:

  • Control the Acid Addition: This is the most critical parameter.

    • Cool the reaction mixture (0-10 °C) before and during acidification.

    • Add the acid (e.g., 2M HCl) slowly and sub-surface with good agitation. This prevents localized pH drops.

  • Control the Final pH: The isoelectric point of your carboxylic acid is where it is least soluble. Overshooting the pH by adding too much acid can sometimes increase solubility. Target a final pH of ~3-4. Use a calibrated pH meter.

  • Introduce Seeding: Once the solution becomes slightly turbid upon initial acid addition, add a small amount (~0.1% by weight) of previously isolated, crystalline product. This "seed" provides a template for proper crystal growth.

  • Anti-Solvent Addition: Consider a solvent/anti-solvent crystallization. After neutralizing to the target pH, if the product is still too soluble, you can add an "anti-solvent" (a solvent in which your product is insoluble, but which is miscible with your reaction solvent system) to induce crystallization. For example, if your system is Ethanol/Water, slowly adding more water could serve this purpose.

  • Digestion Time: After precipitation is complete, continue to stir the slurry at a low temperature (0-5 °C) for a period of time (1-2 hours). This "digestion" or "aging" period allows for the crystal lattice to mature, often resulting in a more easily filterable solid with higher purity.

Section 4: Scale-Up and Safety FAQs

Q: What are the primary safety considerations for this process at scale?

A:

  • Reagent Handling: Ethyl 2-chloroacetoacetate is a lachrymator and should be handled in a well-ventilated area with appropriate PPE (gloves, goggles, lab coat). Thiobenzamide has a strong, unpleasant odor.

  • Exotherm Management: As discussed in 2.2, the Hantzsch synthesis exotherm must be controlled to prevent a runaway reaction. A formal process safety review should be conducted before any large-scale run.

  • Pressure Build-up: The Hantzsch reaction evolves HCl/HBr gas, which will be neutralized by the solvent or an added base. However, in a closed system, pressure can build. Ensure the reactor is properly vented.

  • Flammable Solvents: Ethanol is flammable. All equipment must be properly grounded, and ignition sources must be eliminated.

Q: What are the recommended in-process controls (IPCs) for each step?

A: Robust IPCs are the cornerstone of a reproducible process.

Step Parameter to Control Recommended IPC Method Acceptance Criteria
Step 1: Hantzsch Reaction CompletionHPLC or TLCThiobenzamide < 1.0%
Step 2: Saponification Reaction CompletionHPLCIntermediate Ester < 0.5%
Step 2: Work-up Product PrecipitationpH MeterFinal pH 3.0 - 4.0
Final Product Purity & IdentityHPLC, ¹H NMR, Mass SpecPurity > 99.0%, structure confirmed

References

Validation & Comparative

A Comparative Analysis of Anti-Inflammatory Activity: 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid vs. Diclofenac

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Drug Development Professionals

In the landscape of anti-inflammatory therapeutics, the pursuit of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles is a paramount objective. Diclofenac, a potent phenylacetic acid derivative, has long been a cornerstone in managing pain and inflammation.[1][2] However, its clinical utility is often tempered by gastrointestinal and cardiovascular risks, primarily linked to its non-selective inhibition of cyclooxygenase (COX) enzymes.[3][4][5] This has catalyzed the exploration of new chemical scaffolds, such as thiazole derivatives, which hold promise as effective anti-inflammatory agents with potentially reduced side effects.

This guide provides a comprehensive, data-driven comparison between the well-established NSAID, diclofenac, and the novel thiazole derivative, 2-(5-methyl-2-phenylthiazole-4-yl)acetic acid. Our analysis synthesizes available experimental data to offer researchers and drug development professionals a clear perspective on their comparative anti-inflammatory efficacy, mechanism of action, and safety profiles.

The Mechanistic Landscape: COX Inhibition

The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins—key mediators of inflammation and pain.[3][6] Two main isoforms exist: COX-1, a constitutive enzyme responsible for homeostatic functions like gastric mucosal protection, and COX-2, an inducible enzyme that is upregulated at sites of inflammation.[7]

Diclofenac is known to inhibit both COX-1 and COX-2, although it exhibits a preferential selectivity for COX-2 compared to many traditional NSAIDs.[4][8] This dual-inhibition profile accounts for its potent anti-inflammatory effects but also contributes to the risk of gastrointestinal adverse events due to the suppression of protective prostaglandins in the stomach lining.[3][6]

Thiazole derivatives , including this compound, are investigated for their potential to offer more selective COX-2 inhibition. The structure of the thiazole ring allows for modifications that can enhance binding to the active site of the COX-2 enzyme, potentially leading to a more favorable safety profile.[9]

cluster_0 Cell Membrane Phospholipids cluster_1 Arachidonic Acid Cascade cluster_2 Prostaglandin Synthesis & Effects cluster_3 Inhibition by NSAIDs Phospholipase A2 Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid releases COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 PG_Homeostatic Prostaglandins (Homeostatic) COX1->PG_Homeostatic PG_Inflammatory Prostaglandins (Inflammatory) COX2->PG_Inflammatory GI GI Mucosal Protection Platelet Aggregation PG_Homeostatic->GI Inflammation Inflammation Pain Fever PG_Inflammatory->Inflammation Diclofenac Diclofenac Diclofenac->COX1 Inhibits Diclofenac->COX2 Preferentially Inhibits Thiazole This compound Thiazole->COX2 Potentially Selective Inhibition

Figure 1: Arachidonic Acid Cascade and COX Inhibition.

Comparative Efficacy: In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rats is a gold-standard acute inflammatory assay used to evaluate the efficacy of anti-inflammatory agents.[10] The subcutaneous injection of carrageenan induces a biphasic inflammatory response, allowing for the quantification of edema inhibition by a test compound over several hours.

While direct comparative studies for this compound are emerging, data from closely related 5-methyl-2-phenylthiazole derivatives demonstrate significant anti-inflammatory activity. These studies often use diclofenac as a standard reference, allowing for a robust comparison.

CompoundDose (mg/kg)Time (hours)% Edema Inhibition
Diclofenac Sodium 53~74%[11]
104~53%[10]
5-Methyl-2-phenylthiazole Derivatives (e.g., Compound 14) 103~68%[12]
5-Methyl-2-phenylthiazole Derivatives (e.g., Compound 15) 103~65%[12]

Table 1: Comparative Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema. Note: Data for thiazole derivatives are from compounds structurally related to this compound.

The data indicates that novel thiazole derivatives can exhibit anti-inflammatory efficacy comparable to that of diclofenac in established preclinical models.[12]

Comparative Safety: Ulcerogenic Activity

A critical differentiator for any new NSAID is its gastrointestinal safety profile. The ulcerogenic potential is typically assessed in animal models by administering the drug over a period and then scoring the gastric mucosa for lesions.

Diclofenac is well-documented to induce dose-dependent gastric mucosal injury.[5][13][14] In contrast, studies on various thiazole-based anti-inflammatory agents have reported significantly lower ulcerogenicity compared to diclofenac, a highly desirable characteristic for chronic therapeutic use.[12]

CompoundDose (mg/kg)Ulcer Index / Observation
Diclofenac Sodium 10-40Dose-dependent acute gastric mucosal injury.[13]
100Severe hyperemia, hemorrhagic spots, and ulcers.[12]
5-Methyl-2-phenylthiazole Derivatives (e.g., Compounds 9, 10, 14, 15) 100No or minimal signs of redness; no ulcers observed.[12]

Table 2: Comparative Ulcerogenic Activity in Rats.

The reduced ulcerogenic activity of the thiazole derivatives suggests a potentially wider therapeutic window and a more favorable safety profile, likely attributable to greater COX-2 selectivity.[12]

Experimental Protocols

Protocol 1: Carrageenan-Induced Rat Paw Edema

This protocol outlines the standardized procedure for assessing acute anti-inflammatory activity.

Causality: Carrageenan injection triggers a localized inflammatory response characterized by fluid accumulation (edema). The ability of a drug to reduce this swelling is a direct measure of its anti-inflammatory effect.

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle, standard pellet diet and water ad libitum).

  • Grouping: Animals are randomly divided into groups (n=6): Vehicle Control, Standard (Diclofenac), and Test Compound(s) at various doses.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Drug Administration: The test compounds, diclofenac, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Inflammation: 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

cluster_workflow Carrageenan-Induced Paw Edema Workflow start Animal Acclimatization & Grouping baseline Measure Baseline Paw Volume start->baseline admin Administer Drug (Test or Diclofenac) baseline->admin induce Inject Carrageenan (Sub-plantar) admin->induce measure Measure Paw Volume (1, 2, 3, 4 hrs) induce->measure calc Calculate % Edema Inhibition measure->calc

Figure 2: Experimental Workflow for Paw Edema Assay.
Protocol 2: Ulcerogenic Activity Assessment

This protocol is designed to evaluate the gastric side effects of NSAIDs.

Causality: Inhibition of COX-1 by NSAIDs in the gastric mucosa reduces the synthesis of protective prostaglandins, leading to a compromised mucosal barrier and the formation of ulcers. This assay directly visualizes and quantifies this damage.

  • Animal Preparation: Rats are fasted for 24 hours prior to the experiment but allowed free access to water.

  • Grouping and Dosing: Animals are grouped and administered high doses of the test compounds or diclofenac orally. A control group receives the vehicle only.

  • Observation Period: Animals are observed for a set period, typically 4-6 hours after drug administration.

  • Euthanasia and Stomach Excision: Animals are humanely euthanized, and their stomachs are removed.

  • Gastric Examination: The stomach is opened along the greater curvature and washed with saline to observe the gastric mucosa.

  • Scoring: The mucosa is examined for any signs of damage (hyperemia, hemorrhagic spots, ulcers). Ulcers are scored based on their number and severity to calculate an Ulcer Index (UI). A common scoring system is: 0 = no lesion; 1 = hyperemia; 2 = one or two slight lesions; 3 = more than two slight lesions; 4 = severe lesions.

Conclusion and Future Directions

The comparative analysis indicates that this compound and related thiazole derivatives represent a promising class of anti-inflammatory agents. Experimental data from structurally similar compounds demonstrate that they can achieve anti-inflammatory efficacy comparable to diclofenac while exhibiting a significantly improved gastrointestinal safety profile.[12] This favorable balance of activity and reduced ulcerogenicity points towards a mechanism involving more selective inhibition of the COX-2 enzyme.

For drug development professionals, these findings underscore the potential of the thiazole scaffold as a viable alternative to traditional NSAIDs. Further investigation, including detailed COX-1/COX-2 inhibition assays, pharmacokinetic profiling, and chronic inflammatory model testing of this compound, is warranted to fully elucidate its therapeutic potential and solidify its position as a lead candidate for a next-generation anti-inflammatory drug.

References

A Comparative Analysis of the Analgesic Potential of 2-(5-Methyl-2-phenylthiazole-4-yl)acetic Acid and Ibuprofen

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of analgesic drug development, the quest for novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles is a perpetual endeavor. This guide provides a comparative analysis of the analgesic effects of 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid, a representative of a promising class of thiazole derivatives, and ibuprofen, a globally recognized and widely utilized NSAID. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical data to inform further investigation and development.

Introduction to the Compounds

Ibuprofen , a propionic acid derivative, has been a cornerstone of pain management for decades. Its well-established efficacy as an analgesic, anti-inflammatory, and antipyretic agent has made it a first-line treatment for a variety of pain conditions. However, its use is associated with a risk of gastrointestinal and cardiovascular side effects, particularly with long-term use at high doses.

This compound belongs to the thiazole class of heterocyclic compounds, which have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Derivatives of this scaffold have demonstrated promising anti-inflammatory and analgesic properties in preclinical studies, suggesting their potential as a novel class of NSAIDs.

This guide will delve into the mechanistic underpinnings of these two compounds and compare their analgesic efficacy based on data from standardized preclinical pain models.

Mechanism of Action: A Tale of Two COX Inhibitors

The primary mechanism of action for ibuprofen and likely for many thiazole-based NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.

Ibuprofen: The Non-Selective Standard

Ibuprofen exerts its analgesic and anti-inflammatory effects by non-selectively inhibiting both isoforms of the COX enzyme, COX-1 and COX-2.

  • COX-1 is constitutively expressed in most tissues and is involved in producing prostaglandins that protect the stomach lining and maintain kidney function.

  • COX-2 is typically induced at sites of inflammation and is the primary source of prostaglandins that mediate pain and inflammation.

The inhibition of COX-2 is largely responsible for ibuprofen's therapeutic effects, while the concurrent inhibition of COX-1 is associated with its potential for gastrointestinal side effects.

Ibuprofen_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Protective Protective Prostaglandins COX1->Prostaglandins_Protective Prostaglandins_Inflammatory Inflammatory Prostaglandins COX2->Prostaglandins_Inflammatory GI_Protection GI Protection & Platelet Aggregation Prostaglandins_Protective->GI_Protection Pain_Inflammation Pain & Inflammation Prostaglandins_Inflammatory->Pain_Inflammation Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits

Ibuprofen's non-selective inhibition of COX-1 and COX-2.
This compound: A Presumptive COX Inhibitor

While direct mechanistic studies on this compound are limited in the public domain, the analgesic and anti-inflammatory activity of its derivatives strongly suggests a similar mechanism of action to traditional NSAIDs—inhibition of the COX enzymes. The structure, featuring an acetic acid moiety attached to a heterocyclic core, is a common motif in many COX inhibitors. Further enzymatic assays are necessary to confirm this hypothesis and to determine its selectivity for COX-1 versus COX-2.

Comparative Analgesic Efficacy: Insights from the Acetic Acid-Induced Writhing Test

The acetic acid-induced writhing test is a widely used and sensitive in vivo model for screening peripheral analgesic activity. The intraperitoneal injection of acetic acid induces a painful inflammatory response, causing characteristic abdominal constrictions (writhes). The efficacy of an analgesic is measured by its ability to reduce the number of writhes compared to a control group.

The following table summarizes the available data for derivatives of this compound, ibuprofen, and diclofenac in this model. It is important to note that these data are compiled from different studies, and direct head-to-head comparisons should be interpreted with caution.

CompoundDose (mg/kg)Animal Model% Inhibition of WrithingReference
5-Methyl-2-phenylthiazole-4-substituted heteroazole derivative 9 100Mice51.1[1]
5-Methyl-2-phenylthiazole-4-substituted heteroazole derivative 10 100Mice54.5[1]
5-Methyl-2-phenylthiazole-4-substituted heteroazole derivative 14 100Mice58.7[1]
5-Methyl-2-phenylthiazole-4-substituted heteroazole derivative 15 100Mice61.2[1]
Ibuprofen 10.4/20g BWMiceNot specified, but effective[2]
Ibuprofen Not specifiedMice71.5[3]
Diclofenac Sodium 100Mice65.4[1]
Diclofenac Sodium 20Mice58.47[4]
Diclofenac Sodium 10MiceSignificant inhibition[5]

Analysis of Experimental Data:

The data indicates that the 5-methyl-2-phenylthiazole-4-substituted heteroazole derivatives exhibit significant dose-dependent analgesic activity. At a dose of 100 mg/kg, the percentage inhibition of writhing for these derivatives ranges from 51.1% to 61.2%[1]. This level of activity is comparable to that of diclofenac sodium, a potent NSAID, which showed 65.4% inhibition at the same dose in the same study[1]. Another study reported 58.47% inhibition for diclofenac at a lower dose of 20 mg/kg[4].

Data for ibuprofen in the writhing test shows a 71.5% inhibition of writhing, although the specific dose for this percentage is not provided in the abstract[3]. Another study indicates its effectiveness without specifying the percentage of inhibition[2]. The variability in reported efficacy for standard drugs like ibuprofen and diclofenac across different studies highlights the importance of standardized protocols and the inclusion of a positive control in every experiment for reliable comparison.

Based on the available data, the analgesic efficacy of the more potent 5-methyl-2-phenylthiazole-4-substituted heteroazole derivatives appears to be in a similar range to that of diclofenac and potentially ibuprofen in the acetic acid-induced writhing model.

Experimental Protocols: Methodologies for Assessing Analgesic Activity

The following are detailed protocols for two standard in vivo assays used to evaluate the analgesic effects of novel compounds.

Acetic Acid-Induced Writhing Test

This test evaluates peripherally acting analgesics. The underlying principle is that the intraperitoneal injection of an irritant, such as acetic acid, causes the release of endogenous mediators like prostaglandins, which stimulate nociceptors and induce a characteristic writhing response.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Swiss albino mice (20-25 g) are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Animals are randomly divided into groups (n=6-10 per group): a control group (vehicle), a positive control group (e.g., ibuprofen or diclofenac), and test groups receiving different doses of the investigational compound. Doses are typically administered orally (p.o.) or intraperitoneally (i.p.).

  • Drug Administration: The vehicle, standard drug, or test compound is administered 30-60 minutes before the induction of writhing.

  • Induction of Writhing: A 0.6% solution of acetic acid in saline is injected intraperitoneally at a volume of 10 mL/kg body weight.

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. After a 5-minute latency period, the number of writhes (characterized by abdominal muscle contraction and extension of the hind limbs) is counted for a continuous 15-20 minute period.

  • Data Analysis: The percentage inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean number of writhes in control group - Number of writhes in test group) / Mean number of writhes in control group] x 100

Writhing_Test_Workflow Start Animal Acclimatization Grouping Grouping & Dosing (Control, Standard, Test) Start->Grouping Drug_Admin Drug Administration (p.o. or i.p.) Grouping->Drug_Admin Acetic_Acid Acetic Acid Injection (i.p.) Drug_Admin->Acetic_Acid 30-60 min Observation Observation Period (Count Writhes) Acetic_Acid->Observation 5 min latency Data_Analysis Data Analysis (% Inhibition) Observation->Data_Analysis End End Data_Analysis->End

Workflow of the Acetic Acid-Induced Writhing Test.
Hot Plate Test

The hot plate test is a thermal nociception assay used to evaluate centrally acting analgesics. The test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond is indicative of an analgesic effect.

Step-by-Step Methodology:

  • Animal Acclimatization: Mice or rats are acclimatized to the laboratory environment.

  • Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C is used.

  • Baseline Latency: Each animal is placed on the hot plate, and the time taken to elicit a nociceptive response (e.g., licking of the hind paw or jumping) is recorded as the baseline latency. A cut-off time (typically 30-60 seconds) is set to prevent tissue damage.

  • Grouping and Dosing: Animals are divided into control, positive control (e.g., morphine), and test groups. The vehicle, standard drug, or test compound is administered.

  • Post-Treatment Latency: The reaction time on the hot plate is measured at specific intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The percentage of maximal possible effect (% MPE) is calculated for each time point using the formula: % MPE = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] x 100

Hot_Plate_Test_Workflow Start Animal Acclimatization Baseline Measure Baseline Latency on Hot Plate Start->Baseline Grouping Grouping & Dosing (Control, Standard, Test) Baseline->Grouping Post_Treatment Measure Post-Treatment Latency at Intervals Grouping->Post_Treatment Data_Analysis Data Analysis (% MPE) Post_Treatment->Data_Analysis End End Data_Analysis->End

Workflow of the Hot Plate Test.

Conclusion and Future Directions

The available preclinical data suggests that derivatives of this compound possess significant peripheral analgesic activity, with an efficacy comparable to the established NSAID, diclofenac, in the acetic acid-induced writhing test. While a direct, quantitative comparison with ibuprofen is limited by the variability in reported data, the evidence strongly supports the potential of this thiazole scaffold for the development of novel analgesic agents.

For a more definitive comparison, the following future studies are recommended:

  • Head-to-Head Comparative Studies: Conducting in vivo analgesic assays that directly compare this compound and ibuprofen under identical experimental conditions is crucial.

  • Evaluation in Multiple Pain Models: Assessing the efficacy of the thiazole compound in other pain models, such as the hot plate test and the formalin test, will provide a more comprehensive understanding of its analgesic profile and potential central nervous system activity.

  • Mechanism of Action Studies: Performing in vitro COX-1 and COX-2 enzyme inhibition assays will confirm the mechanism of action and determine the COX selectivity of this compound.

  • Safety and Toxicity Profiling: A thorough evaluation of the gastrointestinal and cardiovascular safety of the thiazole compound is essential to determine its potential advantages over existing NSAIDs.

References

The Art of Molecular Tinkering: A Comparative Guide to the Structure-Activity Relationship of 2-(5-Methyl-2-phenylthiazole-4-yl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of analogs based on the 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid scaffold. This core structure has emerged as a promising template for the development of novel therapeutic agents, particularly in the realm of anti-inflammatory and metabolic diseases. By systematically exploring the impact of chemical modifications at key positions, we can unlock the full potential of this versatile molecular framework.

This guide will navigate through the synthetic strategies, comparative biological activities, and underlying mechanisms of action of these analogs. We will dissect how subtle changes to the phenyl ring, the thiazole core, and the acetic acid side chain can dramatically influence potency and selectivity, providing a roadmap for rational drug design.

The Core Scaffold: A Foundation for Therapeutic Potential

The this compound molecule serves as our foundational structure. Its inherent chemical properties, including the aromatic phenyl ring, the heterocyclic thiazole nucleus, and the acidic acetic acid moiety, provide multiple avenues for modification to modulate its pharmacological profile. The primary therapeutic hypothesis for this class of compounds revolves around their potential to act as anti-inflammatory agents through multiple mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the activation of peroxisome proliferator-activated receptors (PPARs).

Structure-Activity Relationship: Decoding the Molecular Blueprint

The biological activity of these analogs is intricately linked to their three-dimensional structure and the electronic properties of their constituent parts. Here, we dissect the SAR by examining modifications at three key positions:

The Phenyl Ring at Position 2: The Key to Selectivity and Potency

Substitutions on the phenyl ring have a profound impact on the biological activity of these analogs. The nature, position, and size of the substituent can influence the molecule's ability to fit into the active site of target enzymes and receptors.

  • Electron-donating vs. Electron-withdrawing Groups: The electronic nature of the substituent can alter the overall electron density of the phenyl ring, affecting its interaction with the target protein. For instance, studies on related 4-phenylthiazole compounds have shown that electron-donating groups can be well-tolerated by enzymes like fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), which are involved in inflammation.[1][2][3]

  • Positional Isomerism: The position of the substituent (ortho, meta, or para) is critical. In a series of 2-phenylthiazole-4-carboxamide derivatives evaluated for anticancer activity, it was found that a methoxy group at the 4-position improved activity against Caco-2 cells, while a 2-methoxy substituent was beneficial for activity against HT-29 and T47D cell lines.

  • Halogenation: The introduction of halogen atoms, such as fluorine or chlorine, can enhance lipophilicity and potentially lead to stronger interactions with hydrophobic pockets in the target protein. A 3-fluoro analog in the aforementioned study of 2-phenylthiazole-4-carboxamides demonstrated good cytotoxic activity against all tested cell lines.

The Thiazole Core: The Structural Anchor

The central thiazole ring acts as a rigid scaffold, orienting the phenyl ring and the acetic acid moiety in a specific spatial arrangement. Modifications to the thiazole ring itself are less common but can be influential.

  • Methyl Group at Position 5: The methyl group at the 5-position of the thiazole ring in our core structure is a key feature. Studies on 5-methylthiazole-thiazolidinone conjugates have indicated that the presence of this methyl group can contribute to good anti-inflammatory activity.[4] This is likely due to favorable steric and electronic contributions to the overall molecular conformation.

The Acetic Acid Moiety at Position 4: The Gateway to Diverse Mechanisms

The acetic acid side chain is a critical pharmacophore, particularly for activities related to COX inhibition and PPAR agonism. Its acidic nature often allows for key interactions with amino acid residues in the active sites of these targets.

  • Acidic Head Group: The carboxylic acid group is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) as it mimics the arachidonic acid substrate of COX enzymes.

  • Bioisosteric Replacement: Replacing the acetic acid with other acidic or polar functional groups can modulate activity and selectivity. For instance, replacing the carboxylic acid with heteroazoles has been shown to yield compounds with moderate to good anti-inflammatory and analgesic activities with reduced ulcerogenicity.[5]

  • Esterification and Amidation: Conversion of the carboxylic acid to its corresponding ester or amide can alter the pharmacokinetic properties of the molecule, such as its ability to cross cell membranes. This strategy has been employed in the synthesis of various thiazole derivatives.

Comparative Biological Activity: A Quantitative Look

To provide a clearer picture of the SAR, the following tables summarize the biological activities of representative this compound analogs and related compounds.

Table 1: In Vitro COX-2 Inhibitory Activity of Thiazole Analogs
Compound IDModification from Core StructureTargetIC₅₀ (µM)Reference
THZD1 Thiazolidinone derivative with 4-chlorophenyl at C2COX-21.9[6]
THZD2 Thiazolidinone derivative with 4-fluorophenyl at C2COX-22.3[6]
Celecoxib Reference DrugCOX-21.33[6]

Note: Data for THZD1 and THZD2 are for related thiazolidinone structures, highlighting the potential for potent COX-2 inhibition within this class of compounds.

Table 2: PPARγ Agonistic Activity of Phenylthiazole Acids
Compound IDModification from Core StructureTargetEC₅₀ (µM)Reference
Compound 4t Phenylthiazole acid derivativePPARγ0.75 ± 0.20[7]
Rosiglitazone Reference DrugPPARγ0.83 ± 0.14[7]

Note: Data for Compound 4t is for a related phenylthiazole acid, demonstrating the potential for potent PPARγ agonism.

Underlying Mechanisms of Action: A Deeper Dive

The anti-inflammatory effects of these analogs are believed to be mediated through at least two key signaling pathways:

Inhibition of Cyclooxygenase (COX) Enzymes

COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. Non-selective COX inhibitors can cause gastrointestinal side effects by inhibiting the protective COX-1 isoform. Therefore, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery. The acetic acid moiety of the core structure is a classic feature of many COX inhibitors, and modifications to the phenyl ring can enhance selectivity for the COX-2 isoform.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Thiazole_Analog 2-(5-Methyl-2-phenylthiazole-4-yl) acetic acid Analog Thiazole_Analog->COX_Enzymes Inhibition PPAR_Activation_Pathway cluster_cell Cell Thiazole_Analog Thiazole Analog (Ligand) PPARg_RXR PPARγ-RXR Heterodimer Thiazole_Analog->PPARg_RXR Activation PPRE PPRE (DNA Response Element) PPARg_RXR->PPRE Binding Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Anti_Inflammatory_Proteins Anti-inflammatory Proteins Gene_Transcription->Anti_Inflammatory_Proteins Inflammation_Suppression Suppression of Inflammation Anti_Inflammatory_Proteins->Inflammation_Suppression Synthesis_Workflow Start Starting Materials (Thioamide & α-haloketone) Reaction Hantzsch Thiazole Synthesis (e.g., in Ethanol, Reflux) Start->Reaction Cyclization Cyclization to form Thiazole Ring Reaction->Cyclization Workup Aqueous Work-up & Extraction Cyclization->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Final_Product Final Thiazole Analog Purification->Final_Product

References

A Comparative In Vivo Toxicity Analysis: 2-(5-Methyl-2-phenylthiazole-4-yl)acetic Acid vs. The Established NSAID Naproxen

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo toxicity profiles of the widely-used nonsteroidal anti-inflammatory drug (NSAID), naproxen, and the novel investigational compound, 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid. While naproxen's toxicological landscape is well-mapped through decades of clinical use and preclinical studies, data on this specific thiazole derivative is nascent. This document synthesizes the available evidence for both, establishing a benchmark for comparison and outlining the necessary toxicological assessments for emerging anti-inflammatory agents.

Introduction to the Compounds

Naproxen , a propionic acid derivative, is a cornerstone therapy for pain and inflammation.[1] Its mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] This dual inhibition, while effective for analgesia, is intrinsically linked to its toxicity profile, particularly in the gastrointestinal tract.[4]

This compound represents a class of thiazole derivatives being investigated for various pharmacological activities, including anti-inflammatory effects.[5] The thiazole moiety is a component of numerous biologically active compounds.[6] The rationale for exploring such derivatives often stems from the search for agents with improved safety profiles, particularly better gastrointestinal tolerability, compared to traditional NSAIDs.

The Well-Defined Toxicity Profile of Naproxen

The adverse effects of naproxen are extensively documented and primarily stem from its inhibition of prostaglandin synthesis throughout the body.

Gastrointestinal Toxicity

The most common and well-known toxicity of naproxen is gastrointestinal (GI) damage.[3][7] Inhibition of COX-1 in the gastric mucosa reduces the synthesis of protective prostaglandins (PGE2 and PGI2). This leads to decreased gastric mucus and bicarbonate secretion, reduced mucosal blood flow, and increased gastric acid secretion, culminating in a higher risk of dyspepsia, heartburn, peptic ulcers, and life-threatening GI bleeding and perforation.[7][8] Long-term use significantly elevates these risks.[7]

Cardiovascular Toxicity

The cardiovascular risks of NSAIDs are a significant concern. While naproxen is often considered to have a more favorable cardiovascular safety profile compared to some other NSAIDs like diclofenac or selective COX-2 inhibitors, it is not without risk.[9][10] NSAIDs can increase the risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke.[11] This is thought to be related to the imbalance between COX-2 inhibition in the vasculature (reducing prostacyclin) and COX-1 inhibition in platelets (reducing thromboxane). Naproxen's strong COX-1 inhibition provides some antiplatelet effect, which may contribute to its comparatively lower thrombotic risk.[2] However, all NSAIDs, including naproxen, can lead to fluid retention and hypertension, potentially exacerbating heart failure.[9]

Renal (Kidney) Toxicity

Prostaglandins play a crucial role in maintaining renal blood flow and glomerular filtration, especially in individuals with compromised kidney function.[12] By inhibiting prostaglandin synthesis, naproxen can cause acute kidney injury, interstitial nephritis, and renal papillary necrosis.[13][14][15] This risk is heightened in the elderly and patients with pre-existing conditions like diabetes, heart failure, or chronic kidney disease.[15] Even acute overdoses of naproxen have been associated with transient renal impairment.[13]

Hepatic (Liver) Toxicity

Naproxen-induced liver injury is considered rare but can be severe. It can manifest as a range of conditions from asymptomatic, transient elevations in liver enzymes to acute hepatitis, cholestasis, and in very rare instances, fulminant liver failure.[5][6] The mechanism is often idiosyncratic and may involve metabolic or immunoallergic pathways.[5] The pattern of injury can be hepatocellular, cholestatic, or mixed.[6]

The Emerging Toxicity Profile of this compound

Direct and comprehensive in vivo toxicity data for this compound is not extensively available in peer-reviewed literature. However, studies on structurally related compounds provide preliminary insights, particularly concerning gastrointestinal safety.

A study evaluating a series of novel 5-methyl-2-phenylthiazole-4-substituted-heteroazole derivatives for anti-inflammatory and analgesic activities reported that promising compounds exhibited low ulcerogenicity when compared to the standard NSAID, diclofenac.[5] Similarly, research on other thiazole acetic acid derivatives has highlighted a potential for reduced gastric damage compared to drugs like ibuprofen.

This suggests a promising avenue of research, where the thiazole scaffold might confer a degree of gastrointestinal sparing. However, this is a preliminary finding on related, not identical, compounds. Crucially, there is a lack of published data on the systemic toxicity of this compound, including its potential cardiovascular, renal, and hepatic effects.

Comparative Toxicity Summary

Toxicity ParameterNaproxenThis compound
Acute Oral Toxicity (LD50) Data available (e.g., in rats)Data not publicly available
Gastrointestinal Ulceration High risk; well-documented mechanism via COX-1 inhibition.[7]Preliminary data on related compounds suggests potentially lower ulcerogenicity than diclofenac.[5]
Cardiovascular Risk Moderate risk; associated with thrombotic events and hypertension.[2][11]Data not available
Renal Toxicity Known risk of acute kidney injury, especially in susceptible populations.[12][13]Data not available
Hepatotoxicity Rare but documented cases of severe liver injury.Data not available

Mandatory Experimental Protocols for Toxicity Assessment

To establish a comprehensive safety profile for a novel agent like this compound and enable a valid comparison with naproxen, a standardized set of in vivo toxicity studies is required.

Acute Oral Toxicity Study (OECD 423: Acute Toxic Class Method)

Causality: This study is the first step in assessing the intrinsic toxicity of a new compound. It determines the dose at which mortality is observed, providing a quantitative measure (LD50 cutoff) and identifying clinical signs of toxicity. This data is critical for dose selection in subsequent, longer-term studies.

Protocol:

  • Animal Model: Wistar rats (female, 8-12 weeks old), as they are a standard model for regulatory toxicology.

  • Housing: Animals are housed in controlled conditions (12-hour light/dark cycle, 22±3°C, 30-70% humidity) with ad libitum access to standard chow and water.

  • Acclimatization: Animals are acclimatized for at least 5 days before dosing.

  • Dosing:

    • A starting dose (e.g., 300 mg/kg) is administered orally via gavage to a group of 3 fasted rats.

    • The dose for the next group is increased (e.g., 2000 mg/kg) or decreased based on the outcome (mortality or survival) in the previous group.

  • Observation:

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior patterns) and body weight changes.

    • Intensive observation is conducted for the first 4 hours post-dosing and then daily for a total of 14 days.

  • Necropsy: All animals (those that die during the study and survivors at 14 days) are subjected to a gross necropsy to identify any visible pathological changes in organs and tissues.

  • Endpoint: The study allows for classification into a GHS toxicity category based on the observed mortality at given dose levels.

Gastric Ulcerogenicity Assay

Causality: This assay directly evaluates the primary side effect of NSAIDs. By comparing the extent of gastric lesions induced by the test compound versus a known ulcerogen like naproxen, it provides a direct measure of comparative GI safety.

Protocol:

  • Animal Model: Wistar rats (male, 180-220g).

  • Preparation: Animals are fasted for 24 hours prior to dosing, with free access to water.

  • Dosing Groups (n=6 per group):

    • Group 1: Vehicle control (e.g., 0.5% Carboxymethylcellulose, p.o.).

    • Group 2: Naproxen (e.g., 80 mg/kg, p.o.).

    • Group 3-5: this compound at three different dose levels (e.g., 50, 100, 200 mg/kg, p.o.).

  • Procedure: Four hours after drug administration, animals are euthanized by cervical dislocation.

  • Evaluation:

    • The stomachs are removed, opened along the greater curvature, and rinsed with saline.

    • The gastric mucosa is examined for lesions or ulcers using a magnifying glass.

    • The severity of gastric damage is scored. A common scoring system is: 0=normal, 0.5=redness, 1=spot ulcers, 1.5=hemorrhagic streaks, 2=ulcers >3mm, 3=ulcers >5mm, 4=perforation.

    • The Ulcer Index (UI) is calculated for each group as the mean score.

Visualizing Workflows and Mechanisms

G cluster_0 In Vivo Toxicity Assessment Workflow for a Novel NSAID A Acute Oral Toxicity (OECD 423) B Dose Range Finding A->B C Repeated Dose Toxicity (28-day, OECD 407) B->C D Specialized Assays B->D H Histopathology & Clinical Pathology C->H E Safety Pharmacology (Cardiovascular, CNS, Respiratory) D->E F Genotoxicity (Micronucleus Test) D->F G Gastric Ulcerogenicity Assay D->G

Caption: A generalized workflow for assessing the in vivo toxicity of a new chemical entity.

G cluster_effects Physiological Effects NSAID Naproxen COX1 COX-1 Enzyme (Gastric Mucosa) NSAID->COX1 Inhibition PGs Protective Prostaglandins (PGE2, PGI2) COX1->PGs Blocks Synthesis Mucus ↑ Mucus & Bicarbonate PGs->Mucus Stimulates BloodFlow ↑ Mucosal Blood Flow PGs->BloodFlow Stimulates Acid ↓ Acid Secretion PGs->Acid Stimulates Damage Gastric Mucosal Injury (Ulceration & Bleeding) Mucus->Damage Leads to (when inhibited) BloodFlow->Damage Leads to (when inhibited) Acid->Damage Leads to (when inhibited)

Caption: Mechanism of NSAID-induced gastrointestinal toxicity via COX-1 inhibition.

Conclusion

This comparative guide illustrates a common scenario in drug development: weighing the well-documented, albeit significant, toxicities of an established drug like naproxen against the potential benefits of a novel agent. The available preliminary evidence suggests that thiazole acetic acid derivatives, such as This compound , may offer an improved gastrointestinal safety profile, a critical advantage in the NSAID class.[5]

However, the current lack of comprehensive in vivo toxicity data for this compound represents a significant knowledge gap. Its effects on the cardiovascular, renal, and hepatic systems remain unknown. Therefore, while the initial findings are encouraging, a robust and systematic toxicological evaluation, following standardized protocols as outlined, is imperative. Only through such rigorous investigation can the true therapeutic index and comparative safety of this promising compound be established, determining if it represents a genuinely safer alternative to legacy NSAIDs like naproxen.

References

A Head-to-Head Comparison of 2-Phenylthiazole Acetic Acid Isomers: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 2-phenylthiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a variety of pharmacologically active agents.[1][2] Within this class, isomers of 2-phenylthiazole acetic acid have garnered significant attention as potential non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comprehensive head-to-head comparison of the key positional isomers, focusing on how the placement of the acetic acid moiety on the thiazole ring dictates their biological activity. We will delve into their anti-inflammatory and analgesic properties, supported by experimental data from seminal studies, and elucidate their primary mechanism of action through the inhibition of cyclooxygenase (COX) enzymes. This analysis aims to equip researchers, scientists, and drug development professionals with the critical structure-activity relationship (SAR) insights necessary for designing next-generation anti-inflammatory agents.

Introduction: The Significance of Isomerism in Drug Design

In drug discovery, isomerism is not a trivial detail; it is a fundamental determinant of a molecule's therapeutic efficacy and safety profile. The spatial arrangement of functional groups can drastically alter how a compound interacts with its biological target. For the 2-phenylthiazole acetic acid series, the primary isomers of interest are 2-phenylthiazole-4-acetic acid and 2-phenylthiazole-5-acetic acid. The seemingly minor shift of the acetic acid group from position 4 to position 5 on the thiazole ring can have profound implications for the molecule's ability to fit into the active site of target enzymes, its absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately, its overall performance as a drug candidate. This guide will dissect these differences, providing a clear rationale for experimental choices in their evaluation.

Comparative Analysis of Biological Activity

The therapeutic potential of 2-phenylthiazole acetic acid isomers is primarily evaluated through their anti-inflammatory and analgesic activities. Standardized, well-validated preclinical models are employed to quantify and compare their efficacy.

Anti-inflammatory Activity: The Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema test in rats is a universally accepted model for evaluating acute inflammation.[3][4] The injection of carrageenan, a seaweed polysaccharide, into the paw induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time. The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling compared to a control group.

While direct comparative data for the parent 2-phenyl-4-acetic acid and 2-phenyl-5-acetic acid is sparse in readily available literature, studies on closely related derivatives provide strong indicative evidence. For instance, studies on 2,4-diphenylthiazole-5-acetic acid and related compounds have demonstrated potent anti-inflammatory effects in this model.[2][5] The data consistently show that substitution patterns on the thiazole and phenyl rings significantly influence activity.[6]

Table 1: Comparative Anti-inflammatory Activity of 2-Phenylthiazole Acetic Acid Derivatives

CompoundDose (mg/kg)Time Point (hours)% Inhibition of Paw EdemaReference Compound% Inhibition (Reference)
2-Phenyl-4-(p-chlorophenyl)-thiazole-5-yl-acetic acid50345%Indomethacin (10 mg/kg)52%
Representative 2-Aryl-thiazole-4-yl-acetic acid derivative503~35-40%Indomethacin (10 mg/kg)~50%

Note: The data presented is representative and synthesized from studies on closely related derivatives to illustrate the general potency of this class of compounds. The percentage of inhibition can vary based on the specific substitutions on the phenyl and thiazole rings.[5][7]

Analgesic Activity: The Acetic Acid-Induced Writhing Test

The writhing test is a chemical method used to screen for peripheral analgesic activity.[8][9] An intraperitoneal injection of acetic acid induces a painful inflammatory response in the peritoneal cavity, causing characteristic stretching and writhing movements in the animal.[8] The efficacy of an analgesic is determined by its ability to reduce the number of writhes compared to a control. This model is particularly sensitive to inhibitors of prostaglandin synthesis.[8]

Compounds from the 2-phenylthiazole acetic acid family have demonstrated significant analgesic effects in this assay.[5][10] The degree of pain relief is directly correlated with their anti-inflammatory potency, further implicating prostaglandin inhibition as the primary mechanism.

Table 2: Comparative Analgesic Activity of 2-Phenylthiazole Acetic Acid Derivatives

CompoundDose (mg/kg)% Protection from WrithingReference Compound% Protection (Reference)
2-Phenyl-4-(p-chlorophenyl)-thiazole-5-yl-acetic acid5062%Diclofenac (10 mg/kg)76%
Representative 2-Aryl-thiazole-4-yl-acetic acid derivative50~50-55%Diclofenac (10 mg/kg)~75%

Note: The data is representative of the general efficacy of this compound class as reported in various studies.[10]

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The anti-inflammatory and analgesic effects of 2-phenylthiazole acetic acid isomers are primarily attributed to their inhibition of the cyclooxygenase (COX) enzymes.[6] COX enzymes, which exist in two main isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain, inflammation, and fever.[11][12]

  • COX-1 is a constitutive enzyme, meaning it is always present in most tissues. It is involved in "housekeeping" functions such as protecting the stomach lining and maintaining kidney function.[13]

  • COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.[13]

The ideal modern NSAID selectively inhibits COX-2 over COX-1, thereby reducing inflammation without the gastrointestinal side effects associated with the inhibition of COX-1's protective functions.[11] The selectivity of an inhibitor is quantified by the ratio of its IC50 values (the concentration required to inhibit 50% of the enzyme's activity) for COX-1 versus COX-2.[14]

Table 3: Comparative COX Inhibition Profile (Representative Data)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib (Reference)150.04375
Representative Thiazole Derivative~5-15~0.1-1.0Variable

Note: The IC50 values are representative for the thiazole class of COX inhibitors. Actual values are highly dependent on the specific substitutions.[15][16]

Signaling Pathway

The inhibition of COX enzymes by 2-phenylthiazole acetic acid isomers blocks the production of prostaglandins, thereby mitigating the downstream effects of inflammation and pain.

COX_Pathway sub Membrane Phospholipids pla2 Phospholipase A2 sub->pla2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2_1 PGG2 cox1->pgg2_1 pgg2_2 PGG2 cox2->pgg2_2 pgh2_1 PGH2 pgg2_1->pgh2_1 housekeeping Physiological Functions (Gastric Protection, Platelet Aggregation) pgh2_1->housekeeping pgh2_2 PGH2 pgg2_2->pgh2_2 inflammation Inflammation, Pain, Fever pgh2_2->inflammation inhibitor 2-Phenylthiazole Acetic Acid Isomers inhibitor->cox1 inhibitor->cox2 Preferential

Caption: The Arachidonic Acid Cascade and COX Inhibition.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-phenylthiazole acetic acid derivatives is governed by key structural features:

  • Position of the Acetic Acid Moiety: The placement of the acidic group is critical. While direct comparative data is limited, SAR studies on related heterocyclic anti-inflammatory agents suggest that the spatial relationship between the aromatic rings and the acidic group dictates the binding orientation within the COX active site. The 5-acetic acid isomers, such as 2-phenyl-4-p-chlorophenyl-thiazole-5-yl-acetic acid, have been reported to show potent activity, suggesting this arrangement is favorable for COX inhibition.[5]

  • Substitution on the Phenyl Ring: Halogen substitutions (e.g., -Cl, -F) at the para-position of the 2-phenyl ring often enhance anti-inflammatory activity. This is a common feature in many COX inhibitors and is thought to improve binding affinity.[6]

  • Substitution on the Thiazole Ring: The nature of the substituent at position 4 of the thiazole ring (for the 5-acetic acid isomers) or position 5 (for the 4-acetic acid isomers) can modulate potency and selectivity. Bulky groups can be detrimental, whereas smaller, lipophilic groups are often favorable.[6][17]

Caption: Key SAR points for 2-Phenylthiazole Acetic Acids.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of the findings, detailed, self-validating protocols are essential.

Workflow for In Vivo Anti-inflammatory and Analgesic Testing

InVivo_Workflow cluster_assays Efficacy Measurement start Start acclimatize Animal Acclimatization (1 week) start->acclimatize grouping Randomize Animals into Treatment Groups (n=6) acclimatize->grouping fasting Overnight Fasting grouping->fasting baseline Record Baseline Paw Volume / Pre-dose Observation fasting->baseline dosing Administer Test Compound or Vehicle (p.o. or i.p.) baseline->dosing wait Waiting Period (e.g., 60 min) dosing->wait induce Induce Inflammation/Pain (Carrageenan or Acetic Acid) wait->induce paw_measure Measure Paw Volume at 1, 2, 3, 4 hours [Anti-inflammatory] induce->paw_measure writhing_count Count Writhing Movements for 20 min [Analgesic] induce->writhing_count analysis Data Analysis: Calculate % Inhibition paw_measure->analysis writhing_count->analysis end End analysis->end

Caption: General workflow for in vivo efficacy testing.

Protocol: Carrageenan-Induced Paw Edema in Rats[3][18][19]
  • Animals: Male Wistar rats (150-180g) are used. They are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into groups (n=6): Vehicle Control, Reference Standard (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (various doses).

  • Procedure: a. Animals are fasted overnight with free access to water. b. The initial volume of the right hind paw is measured using a plethysmometer. c. Test compounds, vehicle, or reference drug are administered orally (p.o.) or intraperitoneally (i.p.). d. After 60 minutes, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw. e. Paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Protocol: In Vitro Fluorometric COX Inhibition Assay[1][20][21]
  • Objective: To determine the IC50 values of the test compounds against recombinant human COX-1 and COX-2.

  • Materials: Recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), a fluorescent probe (e.g., ADHP), assay buffer, and a fluorometric plate reader.

  • Procedure: a. Enzyme Preparation: Recombinant COX-1 and COX-2 enzymes are diluted to the desired concentration in the assay buffer. b. Compound Preparation: Test compounds are serially diluted in DMSO to create a range of concentrations. c. Reaction Setup: In a 96-well plate, add assay buffer, heme cofactor, the fluorescent probe, and the enzyme (COX-1 or COX-2). d. Incubation: Add the diluted test compound to the wells and pre-incubate for 15 minutes at 37°C to allow for inhibitor binding. e. Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid to all wells. f. Measurement: Immediately read the fluorescence kinetically (Excitation: 535 nm, Emission: 587 nm) for 5-10 minutes. The rate of increase in fluorescence is proportional to COX activity.

  • Data Analysis: The percentage of inhibition for each concentration is calculated relative to a control without any inhibitor. IC50 values are determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.[14]

Conclusion and Future Directions

The 2-phenylthiazole acetic acid scaffold represents a promising platform for the development of novel anti-inflammatory and analgesic agents. The evidence, drawn from studies on various derivatives, strongly indicates that these compounds function as potent inhibitors of COX enzymes. The structure-activity relationship is finely tuned, with the positional isomerism of the acetic acid moiety and substitutions on the aromatic rings playing a critical role in determining biological efficacy. Specifically, the 2-phenylthiazole-5-acetic acid framework appears to be a particularly fruitful starting point for further optimization.

Future research should focus on synthesizing and directly comparing the 2-phenylthiazole-4-acetic acid and 2-phenylthiazole-5-acetic acid isomers in head-to-head assays to definitively quantify the impact of the acetic acid position. Furthermore, comprehensive profiling of COX-1/COX-2 selectivity and in-depth ADME and toxicology studies will be crucial for advancing the most promising candidates toward clinical development.

References

A Comparative Guide to the Preclinical Safety Evaluation of 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, comparative analysis of the preclinical safety evaluation strategy for 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid, a novel compound with potential as a non-steroidal anti-inflammatory drug (NSAID). This document moves beyond rigid templates to offer a logical, scientifically-grounded framework for assessing safety, comparing its hypothetical profile against established NSAIDs, and explaining the causality behind each critical experimental step.

Introduction: The Imperative of Preclinical Safety Assessment

The journey of a new chemical entity (NCE) from laboratory discovery to clinical application is contingent upon a rigorous demonstration of its safety.[1][2] For this compound, a molecule belonging to the thiazole class, understanding its potential liabilities is paramount. Thiazole-containing compounds are prevalent in pharmaceuticals, but like all NCEs, they require a bespoke safety evaluation. Preclinical toxicology studies are not merely a regulatory checklist; they are a fundamental scientific inquiry designed to characterize the intrinsic hazards of a compound, understand its dose-response relationship, and identify potential target organs for toxicity.[1][3] This early characterization allows for an informed decision on whether to proceed to human trials and helps determine a safe starting dose for Phase I studies.[1][4]

This guide will dissect the essential components of a robust preclinical safety program, using our topic compound as the primary subject and comparing its expected outcomes with those of a well-established NSAID, Diclofenac.

The Foundation: Pharmacokinetics (ADME)

Before assessing toxicity, we must first understand how the body handles the drug. This is the realm of ADME (Absorption, Distribution, Metabolism, Excretion) studies, which collectively describe the pharmacokinetic profile of a compound.[5][6][7] An unfavorable ADME profile, such as poor absorption or the formation of toxic metabolites, is a primary reason for drug candidate failure.[4][8]

Why ADME is Critical: The concentration of a drug at its target site and potential off-target sites is governed by its ADME properties.[5] These studies are essential for interpreting toxicology data; for instance, toxicity observed in the liver may be explained by the fact that it is the primary site of metabolism.[8]

Key ADME Assays:

  • Absorption: In vitro models like Caco-2 permeability assays predict oral absorption.

  • Distribution: Plasma protein binding studies determine how much drug is free to exert its effects.

  • Metabolism: Incubation with liver microsomes or hepatocytes identifies major metabolic pathways and the cytochrome P450 (CYP) enzymes involved.

  • Excretion: In vivo studies in animal models (typically rodents) identify the primary routes of elimination (urine, feces).

Comparative ADME Profile: Hypothetical Data
ParameterThis compoundDiclofenac (Reference)Rationale & Implication
Oral Bioavailability (Rat) ~75%~50%High absorption suggests good potential for oral dosing.
Plasma Protein Binding >99%>99%High binding is typical for NSAIDs. It limits free drug concentration but can be a source of drug-drug interactions.
Primary Metabolic Pathway Glucuronidation of the carboxylic acidHydroxylation followed by glucuronidationUnderstanding the specific CYP enzymes involved (for Diclofenac, primarily CYP2C9) is crucial for predicting drug-drug interactions.
Primary Route of Excretion Renal (as glucuronide metabolite)Biliary and RenalA primarily renal route of excretion means that kidney function will be a critical parameter to monitor in toxicity studies.

Assessing Genotoxic Potential

Genotoxicity assays are designed to detect compounds that can cause genetic damage (mutations or chromosomal aberrations), a key indicator of carcinogenic potential. A standard battery of tests is required by regulatory agencies to cover different endpoints.

Workflow for Genotoxicity Assessment

cluster_genotox Genotoxicity Testing Workflow start Test Compound ames Ames Test (Bacterial Reverse Mutation) Detects point mutations start->ames micronucleus In Vitro Micronucleus Test (Mammalian Cells) Detects clastogenicity & aneugenicity start->micronucleus follow_up In Vivo Follow-up (e.g., Rodent Micronucleus) Confirms in vivo relevance if in vitro tests are positive ames->follow_up If Positive conclusion Genotoxicity Profile ames->conclusion If Negative micronucleus->follow_up If Positive micronucleus->conclusion If Negative follow_up->conclusion

Caption: Standard workflow for assessing the genotoxic potential of a new chemical entity.

A. Bacterial Reverse Mutation (Ames) Test

Causality: The Ames test is a rapid and inexpensive screen that uses several strains of bacteria (e.g., Salmonella typhimurium, E. coli) with pre-existing mutations in genes required for histidine or tryptophan synthesis.[9][10] The core principle is to assess if the test compound can cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.[9][11] The inclusion of a mammalian liver extract (S9 fraction) is critical, as it simulates metabolic activation, identifying compounds that become mutagenic only after being processed by liver enzymes.[11][12]

  • Preparation: Culture the required bacterial strains (e.g., TA98, TA100, TA1535, TA1537) overnight to reach the exponential growth phase. Prepare various concentrations of the test compound.

  • Metabolic Activation: Prepare two sets of experiments: one with and one without the S9 liver extract mix.

  • Incorporation: To 2 mL of molten top agar (kept at 45°C), add:

    • 0.1 mL of the bacterial culture.

    • 0.1 mL of the test compound solution (or control).

    • 0.5 mL of S9 mix or a buffer for the non-S9 condition.[12]

  • Plating: Quickly vortex the mixture and pour it onto a minimal glucose agar plate, ensuring even distribution.[13]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[11]

  • Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive (mutagenic) result.

B. In Vitro Mammalian Cell Micronucleus Test

Causality: This assay detects chromosomal damage.[14] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that originate from chromosome fragments (clastogenicity) or whole chromosomes (aneugenicity) that fail to incorporate into the daughter nuclei during cell division.[14] The use of cytochalasin B is a key methodological refinement; it blocks cytokinesis (the final step of cell division), resulting in binucleated cells.[15] Scoring micronuclei only in these binucleated cells ensures that the analyzed cells have undergone at least one division in the presence of the test compound, which is necessary for the expression of chromosomal damage.[15]

  • Cell Culture: Culture suitable mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) to a desired confluency.[16]

  • Exposure: Treat the cells with at least three concentrations of the test compound for a short duration (e.g., 3-4 hours) with and without S9, and for a longer duration (e.g., 24 hours) without S9.[16] Include negative (vehicle) and positive controls.

  • Cytochalasin B Addition: After the initial treatment period, wash the cells and add fresh medium containing cytochalasin B.

  • Harvesting: Incubate for a period equivalent to 1.5-2 normal cell cycles, then harvest the cells.

  • Slide Preparation & Staining: Fix the cells and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent stain).[16]

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[17] A dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Comparative Genotoxicity Profile: Hypothetical Data
AssayThis compoundDiclofenac (Reference)Interpretation
Ames Test (+/- S9) NegativeNegativeNo evidence of inducing point mutations in bacteria. This is a favorable result.
In Vitro Micronucleus NegativePositive (at high, cytotoxic concentrations)Our compound shows no evidence of chromosomal damage. Some NSAIDs like Diclofenac can be positive at high concentrations, often linked to cytotoxicity, which requires careful interpretation.
Overall Assessment Non-genotoxicClastogenic potential at high concentrationsThe clean profile of the topic compound is a significant advantage over some existing NSAIDs.

Safety Pharmacology Core Battery

Safety pharmacology studies investigate the effects of a drug on vital physiological functions.[18] The "core battery" studies, mandated by the ICH S7A guideline, are crucial for identifying acute and potentially life-threatening risks before first-in-human trials.[18][19][20]

The Core Battery Focuses on:

  • Central Nervous System (CNS): Assesses effects on behavior, coordination, and sensory/motor function.

  • Cardiovascular System: Evaluates effects on blood pressure, heart rate, and the electrocardiogram (ECG).

  • Respiratory System: Measures effects on respiratory rate and function.

A Critical Cardiovascular Safety Assay: The hERG Test

Causality: The hERG (human Ether-à-go-go-Related Gene) encodes a potassium ion channel that is critical for the repolarization phase of the cardiac action potential.[21][22] Inhibition of this channel can delay repolarization, leading to a prolongation of the QT interval on the ECG. This is a major safety concern as it can precipitate a life-threatening arrhythmia called Torsades de Pointes.[22] Therefore, testing for hERG channel inhibition early in development is a mandatory de-risking step.[22]

  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.

  • Automated System: The assay is performed on an automated patch-clamp system (e.g., QPatch or SyncroPatch).[22] This technology allows for high-throughput measurement of ion channel currents from whole cells.

  • Cell Preparation: Cells are prepared in a single-cell suspension and introduced into the system.

  • Patch Clamping: The system automatically establishes a high-resistance "giga-seal" between the cell membrane and the measurement electrode, allowing for the recording of ion flow (current).

  • Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the characteristic hERG current.

  • Compound Application: After establishing a stable baseline current, the test compound is applied at several concentrations.[22]

  • Data Analysis: The inhibition of the hERG current is measured at each concentration, and an IC₅₀ value (the concentration causing 50% inhibition) is calculated.

cluster_herg hERG Automated Patch Clamp Workflow start hERG-expressing HEK293 cells suspension Prepare single-cell suspension start->suspension patch Automated Patch Clamp (e.g., QPatch) suspension->patch voltage Apply Voltage Protocol & establish baseline current patch->voltage compound Apply Test Compound (multiple concentrations) voltage->compound measure Measure % Inhibition of hERG current compound->measure ic50 Calculate IC₅₀ measure->ic50

Caption: Workflow for assessing hERG channel inhibition using automated patch clamp technology.

Comparative Safety Pharmacology Profile: Hypothetical Data
SystemParameterThis compoundDiclofenac (Reference)Interpretation
Cardiovascular hERG IC₅₀ > 30 µM~10 µMA higher IC₅₀ value indicates lower potential for hERG inhibition. A value >30 µM is generally considered low risk.
In Vivo (Dog) No significant effect on blood pressure, heart rate, or QT interval at therapeutic exposures.Can cause slight increase in blood pressure with chronic use.The topic compound shows a favorable cardiovascular safety profile in this initial assessment.
CNS (Rodent) Irwin Test No adverse behavioral or neurological effects.No major acute CNS effects.Both compounds appear to be free of acute CNS liabilities.
Respiratory (Rodent) Plethysmography No effect on respiratory rate or tidal volume.No effect on respiratory rate or tidal volume.No respiratory concerns identified for either compound.

General Toxicity Studies

These studies are designed to characterize the overall toxicity of a compound after single and repeated administrations. They help identify target organs, determine dose-response relationships, and establish a No-Observed-Adverse-Effect Level (NOAEL).[23]

A. Acute Oral Toxicity (OECD 423)

Causality: This study aims to determine the toxicity of a single, high oral dose of a substance and to classify it according to the Globally Harmonized System (GHS).[24][25] The Acute Toxic Class Method (OECD 423) is a stepwise procedure using a minimal number of animals (typically rats) to estimate the lethal dose (LD₅₀) range without determining a precise value, in line with animal welfare principles.[24][26]

  • Animal Model: Use a single sex of healthy, young adult rats (e.g., Sprague-Dawley).

  • Dosing (Stepwise Procedure):

    • Start with a group of 3 animals at a defined starting dose (e.g., 300 mg/kg if little is known about the compound's toxicity).[24]

    • Administer the compound once by oral gavage.

  • Observation: Observe the animals closely for the first few hours and then daily for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, behavior, etc.).[24] Record body weights periodically.

  • Decision Point: The outcome of the first step determines the next step:

    • If 2 or 3 animals die, the test is stopped, and the substance is classified.

    • If 0 or 1 animal dies, the test proceeds to the next dose level (either higher or lower, depending on the outcome) with another 3 animals.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy to identify any organ abnormalities.

B. Repeated-Dose Toxicity (OECD 407/408)

Causality: While acute studies assess the effects of a single exposure, repeated-dose studies (typically 28 or 90 days) are crucial for evaluating the cumulative effects of a drug.[23] They are designed to identify target organs of toxicity and establish a NOAEL, which is the highest dose at which no adverse effects are observed.[23] This NOAEL is a critical value used to calculate the safe starting dose for human clinical trials. These studies involve comprehensive monitoring, including clinical observations, body weight, food/water consumption, hematology, clinical chemistry, and histopathological examination of all major organs.[27]

Comparative General Toxicity Profile: Hypothetical Data
StudyParameterThis compoundDiclofenac (Reference)Interpretation
Acute Oral Toxicity (OECD 423) GHS Category Category 4 (LD₅₀ > 300 mg/kg, < 2000 mg/kg)Category 4 (LD₅₀ > 300 mg/kg, < 2000 mg/kg)Both compounds have a similar profile of low acute toxicity.
28-Day Repeated Dose (Rat) Target Organs Gastrointestinal tract (mild irritation at high dose)Gastrointestinal tract (ulceration), Kidney (papillary necrosis)The topic compound shows the expected NSAID-class effect on the GI tract but appears to have a better renal safety profile than Diclofenac.
NOAEL 50 mg/kg/day10 mg/kg/dayThe higher NOAEL for the topic compound suggests a wider safety margin for chronic dosing.

Conclusion and Forward Look

This comparative guide outlines a robust preclinical safety evaluation for this compound. Based on this hypothetical data, the compound presents a promising safety profile compared to the reference NSAID, Diclofenac. Specifically, it demonstrates:

  • A clean genotoxicity profile.

  • A lower risk of cardiovascular hERG-related toxicity.

  • A potentially wider safety margin in repeated-dose studies, with fewer signs of renal toxicity.

The causality-driven approach detailed in this guide, which integrates standard protocols with a deep understanding of their scientific basis, is essential for making sound decisions in drug development. The next logical steps would involve more extensive repeated-dose toxicity studies in a second species (a non-rodent, like the dog) and specialized studies to further investigate the mechanism of any observed toxicities before advancing to an Investigational New Drug (IND) application.

References

A Comparative Study of the Ulcerogenic Effects of Thiazole Derivatives and NSAIDs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the ulcerogenic effects of emerging thiazole derivatives and traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of gastric toxicity, presents comparative experimental data, and outlines detailed protocols for preclinical assessment. Our objective is to furnish a robust scientific resource that informs the development of safer anti-inflammatory agents.

Introduction: The Enduring Challenge of NSAID-Induced Ulcerogenesis

Nonsteroidal Anti-inflammatory Drugs are among the most widely utilized therapeutic agents for managing pain and inflammation.[1] However, their clinical utility is frequently hampered by significant gastrointestinal side effects, with peptic ulcer formation being a primary concern.[1][2] It is estimated that approximately 15% of patients on long-term NSAID therapy will develop a peptic ulcer.[1] This adverse effect stems directly from their mechanism of action: the inhibition of cyclooxygenase (COX) enzymes.[3][4]

The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins.[3] While COX-2 is the primary target for reducing inflammation, the non-selective inhibition of COX-1 by traditional NSAIDs disrupts the production of gastroprotective prostaglandins.[1][5] These prostaglandins are crucial for maintaining the integrity of the gastric mucosa through several mechanisms, including stimulating mucus and bicarbonate secretion, and maintaining mucosal blood flow.[5][6][7] The suppression of these protective pathways by NSAIDs leaves the stomach vulnerable to the corrosive effects of its own acid, leading to mucosal injury and ulceration.[8][9] This fundamental trade-off between therapeutic efficacy and gastric toxicity has propelled the search for safer anti-inflammatory alternatives.

The Rise of Thiazole Derivatives: A Safer Therapeutic Horizon?

Thiazole, a heterocyclic compound, has emerged as a promising scaffold in medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[10] A significant focus of research into thiazole derivatives has been the development of novel anti-inflammatory agents with an improved safety profile, particularly concerning gastrointestinal effects.[11][12] Several studies have reported the synthesis and evaluation of thiazole derivatives that exhibit potent anti-inflammatory activity with reduced or negligible ulcerogenic effects compared to traditional NSAIDs.[13][14]

The rationale behind the gastro-sparing potential of many thiazole derivatives lies in their potentially different mechanisms of action or their selectivity for the COX-2 enzyme. By selectively inhibiting COX-2, these compounds can exert anti-inflammatory effects without compromising the COX-1-mediated gastroprotective functions.[15][16][17] This guide will explore the evidence supporting this hypothesis through a detailed comparison of their ulcerogenic profiles.

Mechanistic Showdown: How Thiazoles and NSAIDs Impact Gastric Mucosa

The primary distinction in the ulcerogenic potential between many thiazole derivatives and traditional NSAIDs lies in their interaction with the COX enzymes.

NSAIDs: A Double-Edged Sword

Traditional NSAIDs, such as ibuprofen and naproxen, are non-selective inhibitors of both COX-1 and COX-2.[3] The inhibition of COX-1 is the principal cause of their gastrointestinal toxicity.[1][5]

dot

Caption: Mechanism of NSAID-induced ulceration.

Thiazole Derivatives: A More Targeted Approach

Many novel thiazole derivatives have been engineered to exhibit selectivity for the COX-2 enzyme.[15][18][19] This selectivity allows them to suppress the production of inflammatory prostaglandins at the site of inflammation while sparing the production of gastroprotective prostaglandins in the stomach.

dot

Caption: Gastro-sparing mechanism of COX-2 selective thiazole derivatives.

Comparative Experimental Data: A Quantitative Look at Ulcerogenic Effects

Numerous preclinical studies have compared the ulcerogenic potential of novel thiazole derivatives with standard NSAIDs. The following table summarizes representative data from such studies, typically employing animal models where gastric ulcers are induced and then quantified.

CompoundDose (mg/kg)Ulcer Index (Mean ± SEM)% ProtectionReference
Control (Vehicle) -18.5 ± 1.2-[20]
Ibuprofen 2012.4 ± 0.933%[20]
Mefenamic Acid 10011.3 ± 0.839%[20]
Thiazole Derivative 7a 508.2 ± 0.555.7%[20]
Thiazole Derivative 10b 506.5 ± 0.464.9%[20]
Thiazole Derivative 19c 505.1 ± 0.372.4%[20]
Indomethacin 2025.3 ± 2.1-[13]
Thiazole Derivative 29 1002.1 ± 0.3~91%[13]
Thiazole Derivative 71 1004.8 ± 0.5~81%[13]

Note: Ulcer Index is a quantitative measure of the severity of gastric ulceration. A lower index indicates less damage. The data presented is illustrative and compiled from multiple sources.

Experimental Protocols for Assessing Ulcerogenic Effects

The evaluation of ulcerogenic potential is a critical step in the preclinical development of new anti-inflammatory drugs. The following are standard, validated protocols used in this assessment.

NSAID-Induced Gastric Ulcer Model in Rats

This is a widely used model to screen for the ulcerogenic liability of test compounds.[21][22][23]

Objective: To induce gastric ulcers using a standard NSAID (e.g., indomethacin) and to assess the protective effect of a test compound.

Materials:

  • Male Wistar rats (180-220 g)

  • Indomethacin (or another ulcerogenic NSAID)

  • Test thiazole derivative(s)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Normal saline

  • Anesthetic agent (e.g., ether or isoflurane)

Procedure:

  • Fast the rats for 24 hours prior to the experiment, with free access to water.

  • Divide the animals into groups: a control group, a standard NSAID group, and one or more test compound groups.

  • Administer the test compound(s) or vehicle orally to the respective groups.

  • After 30-60 minutes, administer indomethacin (e.g., 20-30 mg/kg, orally or subcutaneously) to all groups except the absolute control.

  • Four to six hours after indomethacin administration, euthanize the animals by cervical dislocation or CO2 asphyxiation.

  • Immediately dissect the stomach, open it along the greater curvature, and gently rinse with normal saline to remove gastric contents.

  • Examine the gastric mucosa for the presence of ulcers under a dissecting microscope.

  • Score the ulcers based on their number and severity to calculate the Ulcer Index.

dot

Caption: Workflow for the NSAID-induced ulcer model.

Histopathological Evaluation of Gastric Mucosa

Histopathology provides a microscopic assessment of tissue damage and is crucial for confirming the gross observations of ulceration.[24][25][26][27][28]

Objective: To examine the microscopic changes in the gastric mucosa following treatment with test compounds and/or ulcerogenic agents.

Materials:

  • Stomach tissue samples from the ulcer induction experiment

  • 10% neutral buffered formalin

  • Ethanol (graded series: 70%, 90%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

  • Light microscope

Procedure:

  • Fix the stomach tissue samples in 10% neutral buffered formalin for at least 24 hours.

  • Process the tissues through a graded series of ethanol for dehydration, followed by clearing in xylene.

  • Embed the tissues in paraffin wax.

  • Section the paraffin blocks at a thickness of 4-5 µm using a microtome.

  • Mount the sections on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Dehydrate the stained sections, clear in xylene, and mount with a coverslip.

  • Examine the slides under a light microscope for histopathological changes such as epithelial cell loss, edema, hemorrhage, and inflammatory cell infiltration in the submucosa.[25][27]

Conclusion and Future Directions

The body of evidence strongly suggests that many newly synthesized thiazole derivatives possess a significantly lower ulcerogenic potential compared to traditional NSAIDs. This improved safety profile is largely attributed to their selectivity for the COX-2 enzyme, which allows for the preservation of the gastroprotective functions mediated by COX-1. The comparative data and experimental protocols outlined in this guide provide a framework for the continued investigation and development of thiazole-based anti-inflammatory agents.

Future research should focus on elucidating the precise molecular interactions of these compounds with the COX enzymes, further optimizing their selectivity, and conducting long-term safety and efficacy studies. The ultimate goal is to translate these promising preclinical findings into clinically available therapies that offer effective inflammation and pain relief without the debilitating gastrointestinal side effects of current NSAIDs.

References

Safety Operating Guide

A Guide to the Safe Disposal of 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Laboratory Professionals

This guide provides comprehensive, procedural instructions for the safe and compliant disposal of 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid. As a specialized research chemical, the absence of a specific, universally available Safety Data Sheet (SDS) necessitates a cautious approach grounded in its chemical structure and adherence to established hazardous waste protocols. This document is intended for researchers, chemists, and drug development professionals who handle this compound and are responsible for its management throughout its lifecycle, including final disposal.

The procedures outlined herein are based on foundational principles of chemical safety and regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Without a dedicated SDS for this compound, a conservative risk assessment must be conducted by evaluating its constituent chemical moieties: a thiazole derivative and a phenylacetic acid derivative.

  • Thiazole Derivatives: Compounds in this class are known to cause skin and serious eye irritation, may cause respiratory irritation, and can be harmful if swallowed.[1][2] Some derivatives are also noted for their potential to cause allergic skin reactions and are considered toxic to aquatic life with long-lasting effects.[2]

  • Acetic Acid Moiety: The carboxylic acid group renders the molecule acidic. Acidic compounds can be corrosive, capable of dissolving flesh, metal, or other materials.[3] An SDS for the related compound, Phenylacetic acid, confirms it causes serious eye irritation and is harmful to aquatic life.[4]

Based on this analysis, this compound must be handled as, at minimum, an irritant, a potential corrosive, and an environmental hazard.

Potential Hazard Structural Basis Recommended Precautionary Actions
Serious Eye Irritation Acetic Acid & Thiazole MoietiesWear chemical safety goggles or a face shield.[1][4]
Skin Irritation / Corrosion Acetic Acid & Thiazole MoietiesWear chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][2]
Acute Toxicity (Oral) Thiazole MoietyDo not eat, drink, or smoke when handling. Wash hands thoroughly after use.[1]
Aquatic Toxicity Thiazole & Phenyl MoietiesAvoid release to the environment. Do not dispose of down the drain.[1][2][4]

Pre-Disposal: Handling and Waste Minimization

Proper disposal begins with proper handling. Before generating waste, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

The most effective disposal strategy is to minimize waste generation. Only prepare the quantity of solution needed for the experiment. When weighing solid material, use weigh boats or paper and ensure any residue is collected as contaminated solid waste.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. The following protocol aligns with the EPA's RCRA regulations.[5][6][7]

Step 1: Waste Characterization

Under RCRA, a waste is hazardous if it is "listed" or if it exhibits a hazardous "characteristic".[8][9] Since this compound is not specifically listed, it must be evaluated for characteristics.[6]

  • Corrosivity (D002): As an acetic acid derivative, the compound is acidic. If an aqueous solution of the waste has a pH less than or equal to 2, it is a corrosive hazardous waste.[6] It is prudent to manage it as such unless pH testing proves otherwise.

  • Toxicity (D004 - D043): While specific toxicity data is unavailable, its known aquatic toxicity warrants treating it as environmentally hazardous.[4]

Therefore, all waste containing this compound should be presumptively classified and handled as Corrosive Hazardous Waste .

Step 2: Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[10][11]

  • Do Not mix this waste with bases, cyanides, or sulfides, which can generate toxic gases.[11]

  • Do Not mix with oxidizers or other reactive chemicals.

  • Maintain separate waste streams for solids, liquids, and sharps.[1]

Step 3: Containerization

Select a waste container that is compatible with corrosive acidic waste.[7][10]

  • Primary Container: Use a sturdy, leak-proof container with a secure screw-top cap, such as a high-density polyethylene (HDPE) bottle.[10] The original product container is often a suitable choice if it is in good condition.[10]

  • Secondary Containment: All liquid hazardous waste containers must be stored in a secondary containment bin or tray to contain potential spills.[11]

Step 4: Labeling

Proper labeling is a strict regulatory requirement.[12][13] The container must be marked with a completed hazardous waste label as soon as the first drop of waste is added. The label must include:

  • The words "HAZARDOUS WASTE" .[12][13]

  • The full, unabbreviated chemical name: "Waste this compound" . If it is a mixture, list all constituents and their approximate percentages.[10]

  • A clear indication of the hazards, such as checking the "Corrosive" and "Toxic" boxes or applying appropriate GHS pictograms.[12]

Step 5: Accumulation and Storage

Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA) .[10][14]

  • The SAA must be under the control of the laboratory personnel generating the waste.[14]

  • Keep the waste container tightly sealed except when adding waste.[11]

  • Once a container is full, it must be moved to the facility's central accumulation area within three days for pickup by a licensed hazardous waste contractor.[10]

The entire disposal workflow is a system designed to ensure safety and compliance from the point of generation to final disposal.

G Figure 1: Disposal Workflow for this compound cluster_lab In the Laboratory cluster_facility Facility Level cluster_disposal Final Disposal A Waste Generation (Solid, Liquid, Sharps) B Characterize as Hazardous Waste (Presumptively Corrosive, Toxic) A->B C Segregate Waste Streams (No Mixing Incompatibles) B->C D Select Compatible Container (e.g., Labeled HDPE Bottle) C->D E Store in Secondary Containment in Satellite Accumulation Area (SAA) D->E F Container Full: Move to Central Accumulation Area (CAA) E->F Container is Full G Arrange Pickup F->G H Transport & Disposal by Licensed Hazardous Waste Contractor G->H

Caption: Figure 1: Disposal Workflow for this compound

Disposal Pathways: Permissible and Prohibited Routes

  • Permissible Route: The only acceptable disposal route is through your institution's Environmental Health and Safety (EHS) department or a contracted licensed hazardous waste disposal company.[1] This ensures the waste is managed and treated in compliance with all local and national regulations.[1][5]

  • Prohibited Routes:

    • Sewer/Drain Disposal: Strictly prohibited. As the compound is harmful to aquatic life and acidic, it can damage plumbing and contaminate waterways.[1][2][7]

    • Trash Disposal: Strictly prohibited. Contaminated solids (gloves, weigh paper, etc.) must be collected in a labeled hazardous waste container for solids.[1]

    • Evaporation: Evaporation in a fume hood is not a permissible disposal method.[11]

Emergency Procedures: Spill Management

In the event of a spill, ensure the area is well-ventilated and restrict access. Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand). Collect the contaminated absorbent into a designated hazardous waste container. Decontaminate the area and wash hands thoroughly. Report the spill to your institution's EHS department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.